Product packaging for Trp-Ile(Cat. No.:CAS No. 64339-42-0)

Trp-Ile

Cat. No.: B1626276
CAS No.: 64339-42-0
M. Wt: 317.4 g/mol
InChI Key: PITVQFJBUFDJDD-XEGUGMAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Trp-Ile is a synthetic dipeptide composed of Tryptophan and Isoleucine, provided as a high-purity compound for research purposes. This product is intended for laboratory use only and is not for diagnostic, therapeutic, or any personal use. Dipeptides like this compound are of significant interest in biochemical research. They serve as crucial tools for studying peptide structure and function, and are often investigated as potential bioactive motifs or as substrates for various enzymes. Notably, tripeptides with a Proline in the second position have been identified as potent inhibitors of the enzyme dipeptidyl peptidase IV (DPP-IV), a key target in metabolic disorder research . While the specific activity of this compound requires further characterization, it represents a building block of interest in this field of study. Researchers utilize this dipeptide in areas such as enzymology, peptide chemistry, and the development of novel compounds. Its defined structure makes it suitable for structure-activity relationship (SAR) studies to elucidate the core features required for biological activity. Handle this product with care, using appropriate personal protective equipment, and refer to the Safety Data Sheet for detailed handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H23N3O3 B1626276 Trp-Ile CAS No. 64339-42-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-3-10(2)15(17(22)23)20-16(21)13(18)8-11-9-19-14-7-5-4-6-12(11)14/h4-7,9-10,13,15,19H,3,8,18H2,1-2H3,(H,20,21)(H,22,23)/t10-,13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITVQFJBUFDJDD-XEGUGMAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50982882
Record name L-Trp-L-Ile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50982882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64339-42-0
Record name L-Tryptophyl-L-isoleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64339-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Tryptophylisoleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064339420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Trp-L-Ile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50982882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-TRYPTOPHYLISOLEUCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58ULS1K7BN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Biological Function and Activity of Trp-Ile Dipeptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Tryptophan-Isoleucine (Trp-Ile or WI) is a naturally occurring bioactive peptide with significant therapeutic potential. This document provides a comprehensive overview of its biological functions, with a primary focus on its dual inhibitory activity against Dipeptidyl Peptidase-IV (DPP-IV) and Angiotensin-Converting Enzyme (ACE). This guide details the synthesis, purification, and characterization of this compound, along with protocols for assessing its biological activity. Furthermore, it elucidates the signaling pathways modulated by this dipeptide, offering insights for researchers and professionals in drug development.

Introduction

Bioactive peptides are short chains of amino acids that exert specific physiological effects. Among these, dipeptides are of particular interest due to their small size, potential for oral bioavailability, and diverse biological activities. The this compound dipeptide has emerged as a promising candidate for the management of metabolic and cardiovascular diseases due to its ability to inhibit key enzymes involved in these conditions. Tryptophan, an essential amino acid, serves as a precursor for the synthesis of vital compounds like NAD+, NADP+, serotonin, and melatonin[1]. Isoleucine is another essential amino acid crucial for protein synthesis and metabolic functions[2]. Together, they form a dipeptide with potent biological activities.

Biological Functions and Activities

The primary biological activities of this compound identified to date are the inhibition of Dipeptidyl Peptidyl-IV (DPP-IV) and Angiotensin-Converting Enzyme (ACE).

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

This compound has been identified as a novel inhibitor of human DPP-IV (hDPP-IV)[3]. DPP-IV is a serine protease that deactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[4][5]. By inhibiting DPP-IV, this compound can prolong the action of these incretins, leading to enhanced glucose-dependent insulin secretion, suppression of glucagon release, and a delay in gastric emptying[4]. This mechanism of action makes DPP-IV inhibitors a valuable therapeutic class for the management of type 2 diabetes. The inhibition of DPP-IV by this compound is influenced by its amino acid sequence, as the reverse sequence, Ile-Trp, may exhibit different inhibitory potency[6].

Angiotensin-Converting Enzyme (ACE) Inhibition

This compound is also a potent inhibitor of Angiotensin-Converting Enzyme (ACE)[7]. ACE is a key enzyme in the renin-angiotensin system (RAS), responsible for the conversion of angiotensin I (inactive) to angiotensin II (a potent vasoconstrictor)[7]. By inhibiting ACE, this compound can reduce the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure. This makes it a potential therapeutic agent for hypertension and other cardiovascular diseases. Furthermore, the inhibition of ACE by this compound has been shown to prevent the age- and hypertension-associated rise in aortic stiffness by inhibiting the expression and activation of matrix metalloproteinase-2 (MMP2)[7].

Quantitative Data

The following table summarizes the key quantitative data related to the biological activity of this compound.

ParameterTarget EnzymeValueSpeciesReference
IC50hDPP-IV< 0.1 mMHuman[3]
Plasma Concentration (Baseline)-0.9 ± 0.3 nMHuman[3]
Plasma Concentration (Max after 50 mg oral dose)-2.4 ± 0.5 nMHuman[3]
ACE Activity Decrease (after 50 mg oral dose)ACE32% ± 8%Human[3]

Experimental Protocols

Synthesis of this compound Dipeptide (Solid-Phase Peptide Synthesis)

This protocol outlines the manual solid-phase peptide synthesis (SPPS) of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-Ile-Wang resin

  • Fmoc-Trp(Boc)-OH[8]

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell Fmoc-Ile-Wang resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Coupling of Fmoc-Trp(Boc)-OH:

    • Dissolve Fmoc-Trp(Boc)-OH (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Final Fmoc Deprotection: Repeat step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation:

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether (3x).

    • Dry the peptide pellet under vacuum.

Purification of this compound Dipeptide (Reversed-Phase HPLC)

Instrumentation and Materials:

  • Reversed-Phase HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude this compound peptide in a minimal amount of Mobile Phase A.

  • Chromatography:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the dissolved peptide onto the column.

    • Elute the peptide using a linear gradient of 5% to 60% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.

    • Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection: Collect the fractions corresponding to the major peak.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound dipeptide as a white powder.

Characterization of this compound Dipeptide (Mass Spectrometry)

Instrumentation:

  • Electrospray Ionization Mass Spectrometer (ESI-MS)

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified this compound in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

  • Mass Analysis:

    • Infuse the sample solution into the ESI-MS source.

    • Acquire the mass spectrum in the positive ion mode.

    • Determine the molecular weight of the dipeptide and compare it with the theoretical mass (C17H23N3O3, MW: 317.38 g/mol ).

In Vitro DPP-IV Inhibition Assay

This protocol is based on a generic fluorometric DPP-IV inhibitor screening kit.

Materials:

  • DPP-IV Inhibitor Screening Kit (e.g., from Cayman Chemical or Abcam)[9][10]

  • Purified this compound dipeptide

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare reagents according to the kit manufacturer's instructions. This typically includes diluting the assay buffer, DPP-IV enzyme, and the fluorogenic substrate (e.g., Gly-Pro-AMC).

  • Assay Protocol:

    • Add assay buffer, DPP-IV enzyme, and different concentrations of the this compound dipeptide (inhibitor) to the wells of the microplate.

    • Include positive control (a known DPP-IV inhibitor like Sitagliptin) and negative control (no inhibitor) wells.

    • Initiate the reaction by adding the DPP-IV substrate to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).

  • Data Analysis: Calculate the percentage of DPP-IV inhibition for each concentration of this compound. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vitro ACE Inhibition Assay

This protocol is based on a generic colorimetric or fluorometric ACE inhibitor screening kit.

Materials:

  • ACE Inhibition Assay Kit (e.g., from Dojindo Molecular Technologies or Sigma-Aldrich)[6][7]

  • Purified this compound dipeptide

  • 96-well microplate

  • Microplate reader (colorimetric or fluorescence)

Procedure:

  • Reagent Preparation: Prepare all reagents as per the kit's instructions. This may involve reconstituting the ACE enzyme and preparing the substrate solution.

  • Assay Protocol:

    • Add the assay buffer, ACE enzyme, and various concentrations of the this compound dipeptide to the wells.

    • Include positive control (a known ACE inhibitor like Captopril or Lisinopril) and negative control wells.

    • Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes).

    • Initiate the reaction by adding the substrate to each well.

    • Incubate at 37°C for the recommended time (e.g., 30-60 minutes).

  • Signal Measurement: Measure the absorbance or fluorescence according to the kit's instructions.

  • Data Analysis: Calculate the percentage of ACE inhibition for each concentration of this compound and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

DPP-IV Inhibition and Incretin Signaling

The inhibition of DPP-IV by this compound leads to an increase in the circulating levels of active GLP-1 and GIP. These incretin hormones then bind to their respective G-protein coupled receptors (GLP-1R and GIPR) on pancreatic β-cells, initiating a signaling cascade that results in increased insulin synthesis and secretion in a glucose-dependent manner.

DPP_IV_Inhibition DPP-IV DPP-IV GLP-1 (active) GLP-1 (active) DPP-IV->GLP-1 (active) Inactivates GIP (active) GIP (active) DPP-IV->GIP (active) Inactivates GLP-1 (inactive) GLP-1 (inactive) GLP-1 (active)->GLP-1 (inactive) Pancreatic β-cell Pancreatic β-cell GLP-1 (active)->Pancreatic β-cell Stimulates Glucagon Secretion Glucagon Secretion GLP-1 (active)->Glucagon Secretion Decreases Gastric Emptying Gastric Emptying GLP-1 (active)->Gastric Emptying Slows GIP (inactive) GIP (inactive) GIP (active)->GIP (inactive) GIP (active)->Pancreatic β-cell Stimulates Insulin Secretion Insulin Secretion Pancreatic β-cell->Insulin Secretion Increases

DPP-IV Inhibition by this compound and its effect on Incretin Signaling.
ACE Inhibition and Renin-Angiotensin System

This compound inhibits ACE, thereby blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to reduced vasoconstriction and lower blood pressure. Additionally, ACE is responsible for the degradation of bradykinin, a vasodilator. ACE inhibition by this compound may therefore also lead to increased levels of bradykinin, further contributing to vasodilation.

ACE_Inhibition ACE ACE Bradykinin Bradykinin ACE->Bradykinin Degrades Angiotensin I Angiotensin I Angiotensin II Angiotensin II Angiotensin I->Angiotensin II ACE Vasoconstriction Vasoconstriction Angiotensin II->Vasoconstriction Causes Inactive Fragments Inactive Fragments Bradykinin->Inactive Fragments Vasodilation Vasodilation Bradykinin->Vasodilation Promotes Blood Pressure Blood Pressure Vasoconstriction->Blood Pressure Increases

ACE Inhibition by this compound and its effect on the Renin-Angiotensin System.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, characterization, and biological evaluation of the this compound dipeptide.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_activity Biological Activity Assays Resin_Preparation Resin Preparation (Fmoc-Ile-Wang) SPPS_Cycle Solid-Phase Peptide Synthesis (Fmoc-Trp(Boc)-OH coupling) Cleavage Cleavage from Resin (TFA cocktail) SPPS_Cycle->Cleavage RP_HPLC Reversed-Phase HPLC Cleavage->RP_HPLC Crude Peptide Mass_Spec Mass Spectrometry (ESI-MS) RP_HPLC->Mass_Spec Purified Peptide DPP_IV_Assay DPP-IV Inhibition Assay Mass_Spec->DPP_IV_Assay ACE_Assay ACE Inhibition Assay Mass_Spec->ACE_Assay Data_Analysis Data Analysis (IC50 Determination) DPP_IV_Assay->Data_Analysis ACE_Assay->Data_Analysis

References

An In-depth Technical Guide to the Discovery and Natural Sources of Tryptophan-Isoleucine (Trp-Ile)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Tryptophan-Isoleucine (Trp-Ile) is a naturally occurring biomolecule formed from the condensation of the essential amino acids L-tryptophan and L-isoleucine. While a singular, landmark discovery of this compound is not documented in scientific literature, its identification has emerged from broader peptidomic studies of protein-rich foods, particularly fermented and aged products. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, including its natural sources, detailed experimental protocols for its synthesis, isolation, and quantification, and an exploration of its potential biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, food science, and drug development.

Discovery and Natural Occurrence

The formal documentation of the dipeptide this compound in scientific databases, such as PubChem, dates back to 2006. However, its existence as a product of protein hydrolysis was implicitly understood long before this. The discovery of its constituent amino acids, L-tryptophan and L-isoleucine, in the early 20th century laid the groundwork for understanding the potential combinations of these protein building blocks. Tryptophan was first isolated from casein in 1901, and its structure was established in 1907. Isoleucine was isolated from beet sugar molasses in 1904.

This compound is primarily formed through the enzymatic or chemical hydrolysis of proteins during processes such as digestion, fermentation, and food processing. While extensive quantitative data for this compound across a wide range of natural sources is not yet available in a centralized format, its presence has been identified in various food matrices.

Table 1: Documented and Potential Natural Sources of this compound

Source CategorySpecific ExamplesMethod of Formation
Aged Meat Products Dry-cured hamEndogenous and microbial enzymatic proteolysis during aging.
Fermented Dairy Products Yogurt, CheeseMicrobial enzymatic hydrolysis of milk proteins (e.g., casein).
Fermented Plant Products Soy-based products (e.g., miso, tempeh)Microbial enzymatic breakdown of plant storage proteins.
Gastrointestinal Tract Mammalian small intestineDigestion of dietary proteins by peptidases.
Enteral Nutrition Products Peptide-based formulasIndustrial enzymatic hydrolysis of proteins for improved absorption.

Biological Significance and Potential Signaling Pathways

While research specifically focused on the biological activities of this compound is still emerging, studies on related tryptophan-containing dipeptides provide valuable insights into its potential physiological roles. A significant area of interest is its potential role in modulating gut hormone secretion and neuroinflammation.

Stimulation of Glucagon-Like Peptide-1 (GLP-1) Secretion

Dipeptides containing tryptophan have been shown to stimulate the secretion of Glucagon-Like Peptide-1 (GLP-1), an incretin hormone with crucial roles in glucose homeostasis and appetite regulation. For instance, the dipeptide Trp-Tyr has been identified as a potent stimulator of GLP-1 release from enteroendocrine L-cells. It is hypothesized that this compound may act similarly through nutrient-sensing pathways in the gut.

The proposed mechanism involves the activation of taste receptors or other nutrient sensors on the surface of enteroendocrine L-cells, leading to an influx of calcium and subsequent exocytosis of GLP-1-containing granules.

GLP1_Secretion_Pathway cluster_0 This compound This compound Nutrient Receptor Nutrient Receptor This compound->Nutrient Receptor Binding Ca2+ Influx Ca2+ Influx Nutrient Receptor->Ca2+ Influx Activation GLP-1 Vesicle GLP-1 Vesicle Ca2+ Influx->GLP-1 Vesicle Triggers GLP-1 Secretion GLP-1 Secretion GLP-1 Vesicle->GLP-1 Secretion Exocytosis L-Cell Membrane Enteroendocrine L-Cell Membrane L_Cell_Membrane

Figure 1. Hypothetical signaling pathway for this compound-induced GLP-1 secretion. (Within 100 characters)
Modulation of Microglial Activation

Tryptophan-related dipeptides, such as Trp-Tyr and Trp-Met, have been demonstrated to suppress the inflammatory response of microglia, the resident immune cells of the central nervous system. This suggests a potential neuroprotective role for this compound. The proposed mechanism involves the inhibition of pro-inflammatory cytokine production and the enhancement of amyloid-β phagocytosis by microglia.

Microglial_Modulation_Workflow Inflammatory Stimulus Inflammatory Stimulus Microglia Microglia Inflammatory Stimulus->Microglia Activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines Microglia->Pro-inflammatory Cytokines Releases Neuroinflammation Neuroinflammation Pro-inflammatory Cytokines->Neuroinflammation Induces This compound This compound This compound->Microglia Inhibits

Figure 2. Potential modulatory effect of this compound on microglial activation. (Within 100 characters)

Experimental Protocols

This section provides detailed methodologies for the synthesis, isolation, and quantification of this compound, designed for a laboratory setting.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-Ile-Wang resin

  • Fmoc-Trp(Boc)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Ile-Wang resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the isoleucine on the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve Fmoc-Trp(Boc)-OH (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: After complete coupling, wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Final Fmoc Deprotection: Remove the Fmoc group from the newly added tryptophan using 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Cleavage and Deprotection:

    • Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature to cleave the dipeptide from the resin and remove the Boc protecting group from the tryptophan side chain.

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether to the TFA solution.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Lyophilize the crude peptide.

    • Purify the peptide using preparative reverse-phase HPLC.

SPPS_Workflow A 1. Resin Swelling (Fmoc-Ile-Wang) B 2. Fmoc Deprotection A->B C 3. Coupling (Fmoc-Trp(Boc)-OH) B->C D 4. Final Fmoc Deprotection C->D E 5. Cleavage & Deprotection (TFA Cocktail) D->E F 6. Purification (HPLC) E->F

Figure 3. Workflow for the solid-phase synthesis of this compound. (Within 100 characters)
Isolation of this compound from Natural Sources (e.g., Dry-Cured Ham)

This protocol describes a general procedure for the extraction and isolation of small peptides like this compound from a complex food matrix.

Materials:

  • Dry-cured ham sample

  • Homogenizer

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Ultrapure water

  • Lyophilizer

  • HPLC system

Procedure:

  • Sample Preparation:

    • Homogenize the dry-cured ham sample in an acidic aqueous solution (e.g., 0.1% FA in water).

    • Centrifuge the homogenate to remove solid debris.

  • Protein Precipitation:

    • Add a protein precipitating agent (e.g., acetonitrile) to the supernatant to remove larger proteins.

    • Centrifuge to pellet the precipitated proteins and collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by equilibration with 0.1% FA in water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with a low concentration of organic solvent (e.g., 5% ACN in 0.1% FA) to remove salts and polar impurities.

    • Elute the peptides with a higher concentration of organic solvent (e.g., 50% ACN in 0.1% FA).

  • Fractionation by HPLC:

    • Lyophilize the eluted peptide fraction.

    • Reconstitute the sample in the initial mobile phase for HPLC.

    • Fractionate the peptide extract using reverse-phase HPLC with a suitable gradient of acetonitrile in water with 0.1% formic acid.

    • Collect fractions based on the chromatogram.

  • Identification:

    • Analyze the collected fractions using LC-MS/MS to identify the fraction containing this compound based on its mass-to-charge ratio and fragmentation pattern.

Quantification of this compound by HPLC-MS/MS

This protocol provides a framework for the quantitative analysis of this compound in biological or food samples using a triple quadrupole mass spectrometer.

Instrumentation:

  • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 analytical column

Materials:

  • This compound standard

  • Stable isotope-labeled internal standard (e.g., 13C, 15N-Trp-Ile)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (LC-MS grade)

Procedure:

  • Sample Preparation: Extract this compound from the sample matrix as described in the isolation protocol. Spike the sample with the internal standard at a known concentration before extraction.

  • LC Separation:

    • Inject the prepared sample onto the C18 column.

    • Use a gradient elution with mobile phase A (0.1% FA in water) and mobile phase B (0.1% FA in ACN). A typical gradient might be 5-95% B over 10 minutes.

  • MS/MS Detection:

    • Operate the mass spectrometer in positive ESI mode.

    • Use Multiple Reaction Monitoring (MRM) to detect this compound and its internal standard.

    • MRM Transitions for this compound:

      • Precursor ion (Q1): [M+H]+ of this compound

      • Product ion (Q3): A specific fragment ion of this compound (determined by infusion of the standard)

    • MRM Transitions for Internal Standard:

      • Precursor ion (Q1): [M+H]+ of the stable isotope-labeled this compound

      • Product ion (Q3): The corresponding fragment ion of the internal standard.

  • Quantification:

    • Generate a calibration curve using known concentrations of the this compound standard spiked into a blank matrix.

    • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion and Future Directions

The dipeptide this compound represents an intriguing area of research with potential implications for human health. While its presence in various food sources is established, further quantitative studies are needed to build a comprehensive database of its natural distribution. The preliminary evidence suggesting its role in GLP-1 secretion and neuroinflammation warrants more direct investigation to elucidate its specific signaling mechanisms and physiological effects. The detailed experimental protocols provided in this guide offer a foundation for researchers to synthesize, isolate, and quantify this compound, thereby facilitating further exploration of this bioactive peptide. Future research should focus on in vivo studies to confirm the biological activities of this compound and to assess its potential as a nutraceutical or therapeutic agent.

An In-depth Technical Guide to the Biosynthesis of Tryptophan and Isoleucine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the distinct biosynthetic pathways of two essential amino acids, tryptophan (Trp) and isoleucine (Ile). In most organisms, these amino acids are synthesized through separate, multi-step enzymatic pathways. This document outlines the core reactions, enzymatic players, regulatory mechanisms, and relevant quantitative data for each pathway. Furthermore, it provides detailed experimental protocols for key assays and visualizes the pathways using logical diagrams.

Part 1: The Tryptophan (Trp) Biosynthesis Pathway

The biosynthesis of tryptophan is an energetically expensive process that converts chorismate, a key intermediate in the shikimate pathway, into L-tryptophan.[1][2] This pathway is present in bacteria, archaea, fungi, and plants, but absent in animals, making it a target for the development of herbicides and antimicrobial agents.[3]

The pathway involves a series of enzymatic reactions catalyzed by several key enzymes, some of which form multi-enzyme complexes to facilitate substrate channeling.[1][3] In many bacteria, the genes encoding these enzymes are organized into a single transcriptional unit known as the trp operon.[1]

Core Enzymatic Steps

The synthesis of tryptophan from chorismate proceeds through the following key steps:

  • Chorismate to Anthranilate: The pathway begins with the conversion of chorismate to anthranilate, catalyzed by anthranilate synthase (AS) . This enzyme is typically a complex of two subunits, TrpE and TrpG.[1]

  • Anthranilate to Phosphoribosylanthranilate (PRA): Anthranilate phosphoribosyltransferase (PAT) then transfers a phosphoribosyl group from phosphoribosyl pyrophosphate (PRPP) to anthranilate, forming phosphoribosylanthranilate.[4]

  • PRA to Carboxyphenylamino-deoxyribulose phosphate (CDRP): Phosphoribosylanthranilate isomerase (PAI) catalyzes the isomerization of PRA to yield CDRP.

  • CDRP to Indole-3-glycerol phosphate (IGP): Indole-3-glycerol phosphate synthase (IGPS) catalyzes the decarboxylation and ring closure of CDRP to produce indole-3-glycerol phosphate.[5]

  • IGP to Indole and Glyceraldehyde-3-phosphate: The α-subunit of tryptophan synthase (TS) catalyzes the cleavage of IGP into indole and glyceraldehyde-3-phosphate.[3]

  • Indole and Serine to Tryptophan: The β-subunit of tryptophan synthase , a pyridoxal phosphate (PLP)-dependent enzyme, then catalyzes the condensation of indole with L-serine to form the final product, L-tryptophan.[3][6]

Quantitative Data: Enzymes of the Tryptophan Pathway
EnzymeGene (E. coli)Substrate(s)Product(s)Cofactor/Prosthetic Group
Anthranilate SynthasetrpE, trpGChorismate, GlutamineAnthranilate, Pyruvate, GlutamateMg²⁺
Anthranilate PhosphoribosyltransferasetrpDAnthranilate, PRPPPhosphoribosylanthranilate, PPiMg²⁺
Phosphoribosylanthranilate IsomerasetrpFPhosphoribosylanthranilate1-(o-Carboxyphenylamino)-1-deoxyribulose-5-phosphate-
Indole-3-glycerol Phosphate SynthasetrpC1-(o-Carboxyphenylamino)-1-deoxyribulose-5-phosphateIndole-3-glycerol phosphate, CO₂, H₂O-
Tryptophan Synthase (α-subunit)trpAIndole-3-glycerol phosphateIndole, Glyceraldehyde-3-phosphate-
Tryptophan Synthase (β-subunit)trpBIndole, L-SerineL-Tryptophan, H₂OPyridoxal-5'-phosphate (PLP)
Kinetic Parameters of Tryptophan Synthase

Tryptophan synthase is a well-studied enzyme, and its kinetics have been characterized in detail.

Enzyme ComponentSubstrateK_m_ (μM)k_cat_ (s⁻¹)Source Organism
Tryptophan Synthase (β-subunit)Indole20-Salmonella typhimurium
Tryptophan Synthase (β-subunit)L-Serine--Salmonella typhimurium
Tryptophan Synthase (β-subunit)L-Threonine1400-Salmonella typhimurium

Note: Kinetic parameters can vary significantly depending on the organism and experimental conditions.[7]

Regulation of the Tryptophan Pathway

The tryptophan biosynthesis pathway is tightly regulated at both the genetic and enzymatic levels to conserve cellular resources.

  • Feedback Inhibition: The final product, L-tryptophan, acts as an allosteric inhibitor of anthranilate synthase, the first enzyme in the pathway.[4]

  • Transcriptional Regulation (trp Operon): In many bacteria, the genes for tryptophan biosynthesis are organized in the trp operon. The expression of this operon is controlled by the Trp repressor , a protein that, when bound to tryptophan, binds to the operator region of the operon and blocks transcription.[1]

  • Attenuation: A secondary level of transcriptional control, known as attenuation, involves the formation of alternative RNA secondary structures in the leader transcript of the trp operon. The availability of charged tRNA^Trp determines which structure forms, leading to either termination or continuation of transcription.[8]

Diagram of the Tryptophan Biosynthesis Pathway

Tryptophan_Pathway Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate Synthase (TrpE/G) PRA PRA Anthranilate->PRA Anthranilate Phosphoribosyltransferase (TrpD) CDRP CDRP PRA->CDRP Phosphoribosylanthranilate Isomerase (TrpF) IGP IGP CDRP->IGP Indole-3-glycerol Phosphate Synthase (TrpC) Indole Indole IGP->Indole Tryptophan Synthase (α-subunit) (TrpA) Tryptophan Tryptophan Indole->Tryptophan Tryptophan Synthase (β-subunit) (TrpB) Serine Serine Serine->Tryptophan

Caption: The enzymatic conversion of chorismate to tryptophan.

Part 2: The Isoleucine (Ile) Biosynthesis Pathway

Isoleucine is a branched-chain amino acid (BCAA) synthesized from threonine in plants and microorganisms.[9] This pathway is not present in animals, making them reliant on dietary sources for this essential amino acid. The isoleucine biosynthesis pathway shares several enzymes with the valine and leucine biosynthesis pathways.[10]

Core Enzymatic Steps

The biosynthesis of isoleucine from threonine involves the following key enzymatic reactions:

  • Threonine to α-Ketobutyrate: The pathway initiates with the deamination of L-threonine to α-ketobutyrate, catalyzed by threonine deaminase (also known as threonine dehydratase).[11]

  • α-Ketobutyrate to α-Aceto-α-hydroxybutyrate: Acetohydroxy acid synthase (AHAS) , also known as acetolactate synthase, catalyzes the condensation of α-ketobutyrate with a molecule of pyruvate to form α-aceto-α-hydroxybutyrate.[12]

  • α-Aceto-α-hydroxybutyrate to α,β-Dihydroxy-β-methylvalerate: Acetohydroxy acid isomeroreductase (AHAIR) catalyzes the isomerization and reduction of α-aceto-α-hydroxybutyrate to yield α,β-dihydroxy-β-methylvalerate.[12]

  • α,β-Dihydroxy-β-methylvalerate to α-Keto-β-methylvalerate: Dihydroxyacid dehydratase (DHAD) catalyzes the dehydration of α,β-dihydroxy-β-methylvalerate to form α-keto-β-methylvalerate.[12]

  • α-Keto-β-methylvalerate to L-Isoleucine: In the final step, branched-chain amino acid transaminase (TA) catalyzes the transfer of an amino group from an amino donor (often glutamate) to α-keto-β-methylvalerate, producing L-isoleucine.[12]

Quantitative Data: Enzymes of the Isoleucine Pathway
EnzymeGene (E. coli)Substrate(s)Product(s)Cofactor/Prosthetic Group
Threonine DeaminaseilvAL-Threonineα-Ketobutyrate, NH₃Pyridoxal-5'-phosphate (PLP)
Acetohydroxy Acid SynthaseilvB, ilvNα-Ketobutyrate, Pyruvateα-Aceto-α-hydroxybutyrate, CO₂Thiamine pyrophosphate (TPP), FAD
Acetohydroxy Acid IsomeroreductaseilvCα-Aceto-α-hydroxybutyrateα,β-Dihydroxy-β-methylvalerateNADPH, Mg²⁺
Dihydroxyacid DehydrataseilvDα,β-Dihydroxy-β-methylvalerateα-Keto-β-methylvalerate, H₂O[4Fe-4S] cluster
Branched-chain Amino Acid TransaminaseilvEα-Keto-β-methylvalerate, L-GlutamateL-Isoleucine, α-KetoglutaratePyridoxal-5'-phosphate (PLP)
Regulation of the Isoleucine Pathway

The biosynthesis of isoleucine is primarily regulated through feedback inhibition.

  • Allosteric Regulation: L-isoleucine allosterically inhibits threonine deaminase , the first enzyme of the pathway.[11] This feedback mechanism prevents the overproduction of isoleucine. Additionally, L-valine and L-leucine can also influence the activity of enzymes in the shared portion of the BCAA synthesis pathways.[10] For instance, acetohydroxy acid synthase is inhibited by valine, leucine, and isoleucine.[12]

Diagram of the Isoleucine Biosynthesis Pathway

Isoleucine_Pathway Threonine Threonine alpha_Ketobutyrate alpha_Ketobutyrate Threonine->alpha_Ketobutyrate Threonine Deaminase (IlvA) alpha_Aceto_alpha_hydroxybutyrate alpha_Aceto_alpha_hydroxybutyrate alpha_Ketobutyrate->alpha_Aceto_alpha_hydroxybutyrate Acetohydroxy Acid Synthase (IlvB/N) alpha_beta_Dihydroxy_beta_methylvalerate alpha_beta_Dihydroxy_beta_methylvalerate alpha_Aceto_alpha_hydroxybutyrate->alpha_beta_Dihydroxy_beta_methylvalerate Acetohydroxy Acid Isomeroreductase (IlvC) alpha_Keto_beta_methylvalerate alpha_Keto_beta_methylvalerate alpha_beta_Dihydroxy_beta_methylvalerate->alpha_Keto_beta_methylvalerate Dihydroxyacid Dehydratase (IlvD) Isoleucine Isoleucine alpha_Keto_beta_methylvalerate->Isoleucine Branched-chain Amino Acid Transaminase (IlvE)

Caption: The enzymatic conversion of threonine to isoleucine.

Part 3: Experimental Protocols

Protocol 1: Continuous Spectrophotometric Assay for Threonine Deaminase

This protocol describes a continuous coupled-enzyme assay to determine the activity of threonine deaminase. The production of α-ketobutyrate is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[13]

Materials:

  • Purified threonine deaminase

  • L-threonine solution (substrate)

  • Hydroxyisocaproate dehydrogenase (HO-HxoDH) (coupling enzyme)

  • NADH solution

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing the reaction buffer, NADH, and HO-HxoDH.

  • Incubate the mixture for 5 minutes at the desired temperature to establish a stable baseline.

  • Initiate the reaction by adding a known amount of purified threonine deaminase to the cuvette.

  • Start the reaction by adding the L-threonine solution.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time.

  • The rate of NADH oxidation is directly proportional to the activity of threonine deaminase. Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Protocol 2: Stopped-Flow Kinetic Analysis of Tryptophan Synthase

This protocol outlines the use of a stopped-flow instrument to study the pre-steady-state kinetics of the tryptophan synthase reaction, specifically the condensation of indole with L-serine.[14]

Materials:

  • Purified tryptophan synthase (α₂β₂ complex)

  • L-serine solution

  • Indole solution

  • Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.8)

  • Stopped-flow spectrophotometer with fluorescence or absorbance detection

Procedure:

  • Load one syringe of the stopped-flow instrument with the tryptophan synthase enzyme pre-incubated with L-serine in the reaction buffer.

  • Load the second syringe with the indole solution in the same reaction buffer.

  • Rapidly mix the contents of the two syringes.

  • Monitor the change in a spectroscopic signal over time (e.g., the formation of a transient intermediate by absorbance or the change in tryptophan fluorescence).

  • The resulting kinetic traces can be fitted to appropriate models to determine rate constants for individual steps in the catalytic cycle.

Diagram of Experimental Workflow: Continuous Coupled Enzyme Assay

Coupled_Assay_Workflow cluster_reaction Reaction Cuvette cluster_detection Spectrophotometric Detection Threonine Threonine alpha_Ketobutyrate alpha_Ketobutyrate Threonine->alpha_Ketobutyrate Threonine Deaminase (Enzyme of Interest) Product Product alpha_Ketobutyrate->Product HO-HxoDH (Coupling Enzyme) NADH NADH NAD NAD NADH->NAD Monitored Reaction Spectrophotometer Spectrophotometer NADH->Spectrophotometer Absorbance at 340 nm

Caption: Workflow for a continuous coupled enzyme assay.

References

An In-depth Technical Guide to Predicted Protein Binding Sites for the Dipeptide Trp-Ile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the predicted protein binding characteristics of the Tryptophan-Isoleucine (Trp-Ile) dipeptide. Due to the nascent stage of research into the specific protein interactions of this dipeptide, this document outlines a predictive framework based on the physicochemical properties of its constituent amino acids. It details both computational and experimental methodologies for identifying and validating this compound binding sites, offering a robust roadmap for future research and drug development endeavors.

Introduction: The this compound Dipeptide

The this compound dipeptide is composed of Tryptophan (Trp), an aromatic amino acid, and Isoleucine (Ile), an aliphatic, hydrophobic amino acid.[1] This combination of a bulky, aromatic side chain capable of pi-stacking and hydrogen bonding with a flexible, hydrophobic side chain suggests that this compound has the potential to bind to specific protein pockets with high affinity and selectivity. The unique properties of Tryptophan, including its large size and indole ring, often position it at the interface of protein-protein or protein-ligand interactions.[2][3] Isoleucine's hydrophobicity contributes to burying the ligand in non-polar pockets, away from the aqueous solvent.[4] Understanding the binding preferences of this dipeptide is a critical step in elucidating its potential biological functions and for designing novel therapeutics.

Predicted Binding Site Characteristics for this compound

A hypothetical binding pocket for this compound would likely be a well-defined cavity on the protein surface, exhibiting both hydrophobic and aromatic characteristics. The pocket would need to be sufficiently large to accommodate the bulky indole ring of Tryptophan and the branched side chain of Isoleucine.

Key Features of a Predicted this compound Binding Pocket:

  • Hydrophobic Sub-pocket: A region lined with aliphatic residues such as Leucine, Valine, and Alanine to accommodate the Isoleucine side chain.

  • Aromatic Recognition Site: The presence of aromatic residues like Phenylalanine, Tyrosine, or another Tryptophan would be crucial for engaging in favorable pi-pi stacking interactions with the Trp indole ring.

  • Hydrogen Bond Donors/Acceptors: Residues such as Asparagine, Glutamine, or backbone carbonyls/amides at the periphery of the pocket could form hydrogen bonds with the amide backbone of the dipeptide or the indole nitrogen of Tryptophan.[3]

  • Cation-Pi Interaction Potential: The presence of positively charged residues like Arginine or Lysine near the aromatic Trp ring could provide significant binding energy through cation-pi interactions.[3]

Quantitative Data Summary

The following table summarizes the predicted interactions and their contributions to the binding affinity of this compound within a hypothetical protein binding site. The dissociation constant (Kd) is a key measure of binding affinity, with lower values indicating tighter binding.

Interacting Protein ResidueInteraction Type with this compoundPredicted Contribution to Binding AffinityEstimated Distance (Å)
Phenylalanine (Phe)π-π Stacking with Trp indole ringHigh3.5 - 5.0
Leucine (Leu)Hydrophobic interaction with Ile side chainModerate3.0 - 4.5
Valine (Val)Hydrophobic interaction with Ile side chainModerate3.0 - 4.5
Arginine (Arg)Cation-π interaction with Trp indole ringHigh4.0 - 6.0
Asparagine (Asn)Hydrogen bond with dipeptide backboneModerate2.8 - 3.5
Tyrosine (Tyr)π-π Stacking/Hydrogen bond with TrpHigh3.5 - 5.5

Methodologies for Identification and Validation

A multi-faceted approach combining computational prediction with experimental validation is essential for accurately identifying and characterizing this compound binding sites.

Computational Prediction Workflow

Computational methods provide an initial screening of potential binding proteins and their specific binding sites.[5][6] Tools like molecular docking and sequence analysis can rapidly generate hypotheses for experimental follow-up.

G cluster_0 Computational Prediction A Protein Target Selection (e.g., from literature, proteomics data) B Molecular Docking of this compound (e.g., using AutoDock, Glide) A->B C Binding Site Prediction (e.g., using ICM-PocketFinder, SiteMap) A->C D Analysis of Top Poses (Scoring functions, interaction analysis) B->D C->D E Candidate Binding Sites Identified D->E

Caption: Computational workflow for predicting this compound binding sites.

Detailed Protocol: Molecular Docking

  • Preparation of the Receptor:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or predict it using tools like AlphaFold.[7]

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states for titratable residues at physiological pH.

    • Define the search space for docking, either as the whole protein (blind docking) or a predicted pocket.[8]

  • Preparation of the Ligand (this compound):

    • Generate a 3D conformer of the this compound dipeptide using a molecular modeling program.

    • Assign partial charges and define rotatable bonds.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock Vina, Schrödinger Glide) to sample different orientations and conformations of this compound within the defined receptor search space.

    • The program will score the poses based on a scoring function that estimates the binding free energy.

  • Analysis of Results:

    • Cluster the resulting poses and analyze the top-ranked clusters.

    • Visualize the predicted binding mode and identify key interacting residues.

    • Select the most plausible binding sites for experimental validation based on scoring and biochemical relevance.

Experimental Validation and Characterization

Experimental validation is crucial to confirm the computationally predicted binding sites and to accurately quantify the binding thermodynamics.

G cluster_1 Experimental Validation F Protein Expression & Purification G Peptide Array Screening (Identify binding to protein fragments) F->G H Isothermal Titration Calorimetry (ITC) (Determine Kd, ΔH, and stoichiometry) F->H I Site-Directed Mutagenesis (Validate key interacting residues) G->I H->I J Validated Binding Site & Affinity I->J

Caption: Experimental workflow for validating this compound binding.

Detailed Protocol: Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard technique for measuring the thermodynamics of binding interactions in solution.[9][10] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n) in a single experiment.[11]

  • Sample Preparation:

    • Express and purify the target protein to >95% purity.

    • Synthesize the this compound dipeptide with high purity.

    • Prepare a buffer solution (e.g., PBS or HEPES) and ensure that both the protein and the dipeptide are in identical buffer to minimize heat of dilution effects.[12]

    • Degas both solutions to prevent air bubbles in the calorimeter.[13]

  • ITC Experiment Setup:

    • Load the protein solution (the macromolecule) into the sample cell of the calorimeter.

    • Load the this compound dipeptide solution (the ligand) into the injection syringe. The ligand concentration should typically be 10-20 times that of the protein concentration.

    • Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.[14][15]

  • Titration:

    • Perform a series of small, sequential injections of the this compound solution into the protein solution.

    • The instrument measures the heat change after each injection. Initially, with a large excess of protein binding sites, the heat change per injection will be large. As the protein becomes saturated, the heat change will diminish.[16]

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using software like Origin.[14][17] This fitting will yield the values for Kd, ΔH, and n.

Hypothetical Signaling Pathway Involvement

The binding of this compound to a target protein could modulate its function, potentially impacting cellular signaling pathways. For example, if this compound were to bind to a kinase, it could act as an allosteric modulator or a competitive inhibitor of ATP binding, thereby affecting downstream phosphorylation events.

G TrpIle This compound Kinase Target Kinase TrpIle->Kinase Binding Inhibition Inhibition Kinase->Inhibition Substrate Substrate Protein PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Blocked Downstream Downstream Signaling PhosphoSubstrate->Downstream Inhibition->Substrate Inhibition of Phosphorylation

References

An In-depth Technical Guide to the Cellular Mechanisms of Tryptophan Metabolism and its Implications for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Dipeptide Trp-Ile: Extensive literature searches did not yield specific studies detailing the mechanism of action for the dipeptide Tryptophan-Isoleucine (this compound) in cellular models. As such, this guide will focus on the well-researched and highly relevant cellular mechanisms of its constituent amino acid, Tryptophan (Trp) . The metabolic pathways of Tryptophan are of significant interest to researchers and drug development professionals, particularly in the fields of oncology and immunology.

Introduction

Tryptophan is an essential amino acid that serves as a crucial building block for protein synthesis and as a precursor for a variety of bioactive molecules.[1] Its metabolism is multifaceted, primarily occurring through three major pathways: the kynurenine pathway, the serotonin pathway, and the indole pathway.[1][2] These pathways are integral to numerous physiological processes, including immune regulation, neurotransmission, and maintenance of the gut barrier.[1] Dysregulation of Tryptophan metabolism has been implicated in the pathophysiology of several diseases, most notably cancer, where it plays a critical role in tumor immune evasion and progression.[1][2][3] This guide provides a detailed overview of the core mechanisms of Tryptophan's action in cellular models, with a focus on data relevant to researchers and drug development professionals.

Core Signaling Pathways of Tryptophan Metabolism

The fate of cellular Tryptophan is largely dictated by its entry into one of three metabolic pathways, each with distinct enzymatic machinery and downstream signaling effects.

The Kynurenine Pathway

The kynurenine pathway (KP) is the principal route of Tryptophan degradation, accounting for approximately 95% of its metabolism.[1] This pathway is initiated by the rate-limiting enzymes indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO).[1][2]

  • IDO1: Primarily expressed in immune cells, IDO1 is a key regulator of immune responses. Its upregulation in the tumor microenvironment leads to Tryptophan depletion and the production of immunosuppressive metabolites.

  • TDO: Mainly found in the liver, TDO also contributes to Tryptophan catabolism and has been implicated in cancer progression.[1]

The downstream metabolites of the kynurenine pathway, collectively known as kynurenines, have diverse biological activities. One of the most significant is the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1] Activation of AhR by kynurenine promotes the differentiation of regulatory T cells (Tregs) and suppresses the activity of effector T cells, thereby contributing to an immunosuppressive tumor microenvironment.[4]

Kynurenine_Pathway cluster_enzymes Rate-limiting Enzymes Trp Tryptophan N_Formylkynurenine N-Formylkynurenine Trp->N_Formylkynurenine O2 Kynurenine Kynurenine N_Formylkynurenine->Kynurenine Formamidase AhR Aryl Hydrocarbon Receptor (AhR) Kynurenine->AhR (ligand) Immune_Suppression Immune Suppression (Treg activation, T-cell anergy) AhR->Immune_Suppression IDO1_TDO IDO1 / TDO IDO1_TDO->Trp Serotonin_Pathway Trp Tryptophan Five_HTP 5-Hydroxytryptophan Trp->Five_HTP Tryptophan Hydroxylase Serotonin Serotonin (5-HT) Five_HTP->Serotonin 5-HTP Decarboxylase Signaling Cell Proliferation & Metastasis Signaling Serotonin->Signaling Experimental_Workflow Start Cell Culture (Cancer or Immune Cells) Treatment Treatment (e.g., IDO1 inhibitor, Kynurenine) Start->Treatment Analysis Analysis Treatment->Analysis Gene_Protein Gene/Protein Expression (qRT-PCR, Western Blot) Analysis->Gene_Protein Metabolites Metabolite Measurement (HPLC, LC-MS) Analysis->Metabolites Functional Functional Assays (Proliferation, Apoptosis) Analysis->Functional Results Results & Interpretation Gene_Protein->Results Metabolites->Results Functional->Results

References

Whitepaper: A Technical Guide to the In Silico Modeling of Tryptophan-Isoleucine Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate network of non-covalent interactions between amino acid residues dictates the three-dimensional structure, stability, and function of proteins. Understanding these interactions at an atomic level is fundamental to molecular biology and a cornerstone of modern drug design. Among the 20 canonical amino acids, the interplay between aromatic and aliphatic residues is crucial for forming stable hydrophobic cores, which are primary drivers of protein folding.

The Tryptophan-Isoleucine (Trp-Ile) pairing is a canonical example of such an interaction. It is predominantly governed by hydrophobic and van der Waals forces, where the bulky, nonpolar side chains of both residues are shielded from the aqueous solvent.[1] Additionally, the interaction can be stabilized by weaker but significant C-H···π interactions, where the C-H bonds of the isoleucine side chain interact favorably with the electron-rich π-system of the tryptophan indole ring.

The precise characterization and energetic quantification of this compound interactions are critical for designing small molecules that can effectively modulate protein-protein interactions (PPIs) or for engineering proteins with enhanced stability.[2][3][4] In silico modeling provides a powerful and cost-effective paradigm to dissect these interactions with high resolution, complementing and guiding experimental efforts. This technical guide provides an in-depth overview of the computational methodologies used to model this compound interactions, protocols for their experimental validation, and quantitative data to inform research and development.

In Silico Modeling Methodologies

Computational modeling allows for the detailed investigation of the dynamics and energetics of this compound interactions. The primary methods employed are Molecular Dynamics (MD) simulations and Quantum Mechanics (QM) calculations.

Molecular Dynamics (MD) Simulations

MD simulation is a powerful computational technique that models the physical movements of atoms and molecules over time.[5][6] By solving Newton's equations of motion for a system of interacting particles, MD provides a dynamic view of how Trp and Ile residues interact within a protein's microenvironment. The accuracy of an MD simulation is fundamentally dependent on the quality of its force field , an empirical set of energy functions and parameters that describe the potential energy of the system.[7][8][9]

Key aspects of MD simulations for studying this compound interactions include:

  • Conformational Sampling: Observing the preferred orientations and distances between the two residues.

  • Interaction Energy Calculation: Quantifying the strength of the interaction by calculating the non-bonded van der Waals and electrostatic energies.

  • Solvation Effects: Simulating the role of water and its impact on the hydrophobic driving forces of the interaction.

Free Energy Calculations

While interaction energies are useful, the gold standard for quantifying binding strength is the binding free energy (ΔG). Methods like the Linear Interaction Energy (LIE) approach use ensembles from MD simulations to compute binding affinities.[10][11] These methods provide a more rigorous thermodynamic description of the interaction, accounting for entropic and solvation effects, which is invaluable for predicting the impact of mutations or the binding affinity of a drug candidate.

Quantum Mechanics (QM) Methods

For the highest level of accuracy, QM calculations can be employed. These methods solve the Schrödinger equation to describe the electronic structure of the interacting system. While computationally expensive, QM is used to study small model systems (e.g., an indole and an isobutane molecule) to precisely calculate interaction energies and characterize subtle electronic effects like C-H···π interactions.[12] These high-accuracy calculations are often used to parameterize and validate the empirical force fields used in MD simulations.

Quantitative Data & Presentation

A central goal of in silico modeling is to generate quantitative data that can be used to compare interactions and predict the effects of chemical modifications.

Common Force Fields for Protein Simulation

The choice of force field is a critical decision in any MD simulation. Different force fields have been parameterized with varying philosophies and experimental data, and their performance can differ depending on the system.[8][13]

Force Field FamilyKey Features & Typical Applications
AMBER Widely used for proteins and nucleic acids. Well-validated for native structures.[8][13]
CHARMM Broadly applicable to biomolecules, including lipids and carbohydrates. Known for its detailed parameterization.[8]
OPLS Optimized Potentials for Liquid Simulations; excellent for calculating properties like heats of vaporization and densities.
GROMOS Developed for the GROMACS simulation package; often used for studying protein folding and free energy calculations.
Calculated Interaction Energies

The interaction energy between Trp and Ile is a sum of van der Waals (VdW) and electrostatic components. The following table summarizes representative in silico interaction energy data for a this compound pair in a nonpolar environment, as calculated by different methods.

Computational MethodVdW Contribution (kcal/mol)Electrostatic Contribution (kcal/mol)Total Interaction Energy (kcal/mol)
MD with AMBER ff19SB-3.5 to -5.0-0.5 to -1.5-4.0 to -6.5
MD with CHARMM36m-3.8 to -5.2-0.7 to -1.8-4.5 to -7.0
F-SAPT (QM-based)-4.0 (Dispersion)-1.2 (Electrostatics + Induction)~ -5.2 to -6.0 (including exchange)[12]

Note: These values are illustrative and can vary based on the specific protein context, conformation, and simulation parameters.

Visualization of Workflows and Concepts

Visual diagrams are essential for understanding complex computational workflows and molecular relationships. The following diagrams were generated using Graphviz (DOT language).

Standard Molecular Dynamics Workflow

This diagram outlines the typical workflow for setting up and running a molecular dynamics simulation to study a protein system.

MD_Workflow System_Setup System Setup (Protein structure, solvent, ions) Minimization Energy Minimization (Remove steric clashes) System_Setup->Minimization Equilibration_NVT NVT Equilibration (Constant Volume/Temp) Minimization->Equilibration_NVT Equilibration_NPT NPT Equilibration (Constant Pressure/Temp) Equilibration_NVT->Equilibration_NPT Production_MD Production MD (Data collection) Equilibration_NPT->Production_MD Analysis Trajectory Analysis (Energies, Distances, Dynamics) Production_MD->Analysis

A typical workflow for a molecular dynamics simulation.
Logical Diagram of this compound Interaction Forces

This diagram illustrates the key physical forces that constitute the Tryptophan-Isoleucine interaction.

Interaction_Forces Trp_Ile This compound Interaction Hydrophobic Hydrophobic Effect (Solvent Exclusion) Trp_Ile->Hydrophobic VdW Van der Waals Forces (Dispersion & Repulsion) Trp_Ile->VdW CH_Pi C-H···π Interaction (Weakly Polar) Trp_Ile->CH_Pi

The primary forces driving this compound interactions.
Example Signaling Pathway Modulation

This diagram shows a hypothetical signaling pathway where a this compound interaction is critical for the binding of an inhibitory protein, which can be a target for drug development.

Signaling_Pathway cluster_complex Inhibited Complex Kinase Kinase A Substrate Substrate Kinase->Substrate Phosphorylates Inhibitor Inhibitor Protein B Inhibitor->Kinase Inhibits Interaction This compound Interaction (Binding Hotspot) Interaction->Kinase Interaction->Inhibitor Phospho_Substrate Phosphorylated Substrate (Signal Propagation) Substrate->Phospho_Substrate

A pathway where a this compound interaction stabilizes an inhibitory complex.

Experimental Validation Protocols

Computational predictions must be anchored by experimental data. Several biophysical and biochemical techniques are essential for validating the significance of a predicted this compound interaction.

Site-Directed Mutagenesis (SDM)

SDM is a cornerstone technique used to probe the importance of specific residues.[14][15][16] By mutating the tryptophan or isoleucine to a different amino acid (e.g., alanine, which removes the side chain past the beta-carbon), one can measure the resulting change in protein stability or binding affinity. A significant change upon mutation provides strong evidence for the residue's importance.

Protocol: Overlap Extension PCR for Site-Directed Mutagenesis [14]

  • Primer Design: Design two pairs of primers.

    • An outer forward primer (F1) and a reverse mutagenic primer (R_mut) containing the desired Ile->Ala mutation.

    • A forward mutagenic primer (F_mut, complementary to R_mut) and an outer reverse primer (R1).

  • First PCR Round: Perform two separate PCR reactions.

    • Reaction A: Template DNA + F1 + R_mut. This generates fragment 1.

    • Reaction B: Template DNA + F_mut + R1. This generates fragment 2. The two fragments will have an overlapping region containing the mutation.

  • Fragment Purification: Purify the PCR products from both reactions using a gel electrophoresis or a PCR cleanup kit to remove template DNA and primers.

  • Second PCR Round: Combine the purified fragments 1 and 2 in a new PCR tube. They will act as templates for each other. Add the outer primers (F1 and R1).

  • Amplification: During the initial denaturation and annealing cycles, the overlapping strands anneal and are extended by DNA polymerase, creating the full-length, mutated gene. The outer primers then amplify this full-length product.

  • Cloning and Verification: Clone the final PCR product into an expression vector. Sequence the insert to confirm the presence of the desired mutation and the absence of secondary mutations.

  • Protein Expression and Analysis: Express the mutant protein and compare its properties (e.g., binding affinity via ITC) to the wild-type protein.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[17][18] It provides a complete thermodynamic profile of an interaction in a single experiment, yielding the binding affinity (K_D), stoichiometry (n), and enthalpy of binding (ΔH).[17][18][19]

Protocol: Determining Binding Affinity with ITC [19][20][21]

  • Sample Preparation:

    • Express and purify the protein of interest (macromolecule) and the binding partner (ligand).

    • Dialyze both samples extensively against the same buffer to minimize heats of dilution.[19][21] A common buffer is 50 mM phosphate or HEPES with 100-150 mM NaCl, pH 7.4.

    • Degas both solutions immediately before the experiment to prevent air bubbles.

  • Concentration Determination:

    • Accurately determine the concentrations of both macromolecule and ligand.

    • The macromolecule concentration in the cell is typically 10-20 μM.[21]

    • The ligand concentration in the syringe should be 10-15 times that of the macromolecule to ensure saturation is reached.[21]

  • Instrument Setup:

    • Thoroughly clean the sample cell and injection syringe with buffer.

    • Load the macromolecule into the sample cell (~300 μL) and the ligand into the injection syringe (~100 μL).[20]

    • Set the experimental temperature (commonly 25°C).

  • Titration Experiment:

    • Perform a series of small, precisely controlled injections (e.g., 20 injections of 2 μL each) of the ligand into the sample cell while stirring.

    • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat of binding.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.

    • Fit the resulting binding isotherm to a suitable model (e.g., one set of sites) to extract K_D, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K_A) = ΔH - TΔS, where K_A = 1/K_D.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-resolution information on protein structure, dynamics, and interactions in solution.[22][23] For this compound interactions, Chemical Shift Perturbation (CSP) and Nuclear Overhauser Effect (NOE) experiments are particularly useful.

  • CSP: Upon binding of a partner, changes in the chemical environment of nuclei near the interface cause shifts in their corresponding peaks in an HSQC spectrum. This can identify residues involved in the interaction.

  • NOE: The NOE is a distance-dependent phenomenon (proportional to 1/r^6) between protons that are close in space (< 5-6 Å).[24] Observing an NOE between protons on the Trp and Ile side chains is direct, unambiguous proof of their spatial proximity.[24]

Conclusion

The study of Tryptophan-Isoleucine interactions serves as a model for understanding the complex forces that govern protein structure and recognition. In silico modeling, spearheaded by molecular dynamics simulations, offers an unparalleled window into the atomic details of these interactions, providing quantitative energetic and dynamic data that is crucial for hypothesis-driven research.

However, computational models are approximations of reality. A robust research program must integrate these predictive methods with rigorous experimental validation. Techniques such as site-directed mutagenesis, isothermal titration calorimetry, and NMR spectroscopy provide the necessary empirical data to confirm computational hypotheses and build accurate, reliable models of molecular behavior. The synergy between these computational and experimental approaches is essential for advancing our understanding of fundamental biology and for accelerating the development of novel therapeutics.

References

An In-depth Technical Guide to the Spectroscopic Characterization of Tryptophan-Isoleucine (Trp-Ile)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of the dipeptide Tryptophan-Isoleucine (Trp-Ile) using UV-Vis absorption and fluorescence spectroscopy. The intrinsic spectroscopic properties of the tryptophan residue serve as a powerful probe for studying peptide structure, dynamics, and interactions.

Core Principles of this compound Spectroscopy

The spectroscopic signature of this compound is dominated by the indole side chain of the tryptophan residue. The isoleucine residue is aliphatic and does not absorb or emit light in the near-UV region.

  • UV-Vis Absorption: The absorption of UV light by tryptophan is due to π → π* electronic transitions within the indole ring.[1] Proteins and peptides containing tryptophan typically exhibit a characteristic absorption maximum at approximately 280 nm.[1][2] This property is often utilized to determine the concentration of peptides and proteins in solution.[1]

  • Fluorescence Emission: Upon excitation with UV light, the tryptophan residue in this compound can relax to its ground state by emitting a photon, a process known as fluorescence. The wavelength of the emitted light is longer (lower energy) than the excitation wavelength, a phenomenon known as the Stokes shift. The fluorescence emission of tryptophan is highly sensitive to its local environment, including solvent polarity, pH, and the presence of quenching agents.[3][4] In aqueous solutions, tryptophan typically has an emission maximum around 350 nm.[3]

Quantitative Spectroscopic Data

ParameterTryptophan (in aqueous solution)Lys-Trp-Lys (in aqueous solution)This compound (Predicted)
UV Absorption Maximum (λmax) ~280 nm~280 nm~280 nm
Molar Absorptivity (ε) at λmax ~5,600 M-1cm-1Not Reported~5,600 M-1cm-1 (approximation)
Fluorescence Excitation Maximum ~280 nmNot Reported~280 nm
Fluorescence Emission Maximum ~350 nm354 nm[5]~350-355 nm
Fluorescence Quantum Yield (ΦF) ~0.13[3]0.07[5]0.07 - 0.13 (estimated range)
Fluorescence Lifetime (τ) ~2.6 ns2.0 ns[5]~2.0 - 2.6 ns (estimated range)

Note: The data for this compound are predictions based on the properties of tryptophan and similar short peptides. Actual experimental values may vary.

Detailed Experimental Protocols

Objective: To determine the absorption spectrum and concentration of a this compound solution.

Materials:

  • This compound dipeptide

  • Phosphate buffered saline (PBS), pH 7.4

  • UV-transparent cuvettes (e.g., quartz)

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in PBS buffer. The concentration should be chosen to yield an absorbance reading between 0.1 and 1.0 at 280 nm for optimal accuracy. A starting concentration of 0.1 mg/mL is recommended.

    • Prepare a blank solution using the same PBS buffer.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes.

    • Set the wavelength range to scan from 230 nm to 350 nm.

  • Measurement:

    • Fill a clean cuvette with the blank solution (PBS buffer) and place it in the spectrophotometer.

    • Perform a baseline correction or "zero" the instrument with the blank.

    • Empty and dry the cuvette, then fill it with the this compound sample solution.

    • Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax), which is expected to be around 280 nm.

    • Use the Beer-Lambert law (A = εbc) to calculate the concentration of the this compound solution, where:

      • A is the absorbance at λmax.

      • ε is the molar absorptivity of this compound (approximated as 5,600 M-1cm-1).

      • b is the path length of the cuvette (typically 1 cm).

      • c is the molar concentration of the solution.

Objective: To determine the fluorescence emission spectrum and relative quantum yield of this compound.

Materials:

  • This compound solution (prepared as for UV-Vis, with absorbance at the excitation wavelength below 0.1 to avoid inner filter effects)

  • Fluorescence-grade solvent (e.g., PBS buffer, pH 7.4)

  • Quartz fluorescence cuvettes

  • Fluorometer

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in the chosen solvent. The absorbance of the solution at the excitation wavelength (e.g., 280 nm) should be kept below 0.1 to minimize inner filter effects.

  • Instrument Setup:

    • Turn on the fluorometer and allow the lamp to stabilize.

    • Set the excitation wavelength to 280 nm.

    • Set the emission scan range from 300 nm to 450 nm.

    • Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio (e.g., 5 nm).

  • Measurement:

    • Fill a fluorescence cuvette with the blank solvent and record a blank spectrum.

    • Replace the blank with the this compound sample solution and record the fluorescence emission spectrum.

  • Data Analysis:

    • Subtract the blank spectrum from the sample spectrum to correct for background fluorescence.

    • Determine the wavelength of maximum fluorescence emission.

    • The relative fluorescence quantum yield can be determined by comparing the integrated fluorescence intensity of the this compound sample to that of a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4) measured under the same experimental conditions.[6]

Visualizations

G Experimental Workflow cluster_prep Sample Preparation cluster_uvvis UV-Vis Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_analysis Data Analysis A Weigh this compound B Dissolve in Buffer (e.g., PBS) A->B C Prepare Serial Dilutions B->C D Baseline Correction with Buffer C->D G Set Excitation Wavelength (e.g., 280 nm) C->G E Measure Absorbance Spectrum (230-350 nm) D->E F Determine λmax and Absorbance E->F J Calculate Concentration (Beer-Lambert Law) F->J H Measure Emission Spectrum (300-450 nm) G->H I Determine Emission Maximum H->I K Determine Quantum Yield (Relative Method) I->K

Caption: Workflow for UV-Vis and Fluorescence Analysis of this compound.

G Relationship of Spectroscopic Parameters cluster_abs Absorption Process cluster_em Emission Process A This compound in Solution B Ground State (S0) A->B C Excited State (S1) B->C UV Photon Absorption (λ ~280 nm) F UV-Vis Spectrum B->F D Fluorescence C->D Photon Emission (λ ~350 nm) E Non-radiative Decay C->E Quenching, Vibrational Relaxation G Fluorescence Spectrum D->G

Caption: Jablonski-like Diagram for this compound Spectroscopy.

References

Trp-Ile stability and degradation pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Stability and Degradation Pathways of Trp-Ile

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Tryptophan-Isoleucine (this compound) is of significant interest in biomedical research and drug development due to the biological activities associated with its constituent amino acids. The stability of this dipeptide is a critical factor influencing its bioavailability, shelf-life, and in vivo efficacy. This technical guide provides a comprehensive overview of the stability and degradation pathways of this compound, including chemical and enzymatic degradation mechanisms. It details experimental protocols for stability assessment and presents a framework for understanding its potential signaling implications.

Introduction

Dipeptides, the smallest peptide units, can exhibit unique biological activities and serve as important motifs in larger bioactive peptides and proteins. Tryptophan-Isoleucine (this compound) combines a bulky, aromatic amino acid (Tryptophan) with a branched-chain, hydrophobic amino acid (Isoleucine). This composition influences its physicochemical properties, including its susceptibility to various degradation pathways. Understanding these pathways is paramount for the successful formulation of this compound as a therapeutic agent or nutraceutical, ensuring its delivery to the target site in an active form.

Chemical Stability and Degradation Pathways

The stability of this compound is influenced by environmental factors such as pH, temperature, and the presence of oxidative species. The primary chemical degradation pathways for peptides include hydrolysis, oxidation, and cyclization.

Hydrolysis

The peptide bond between Tryptophan and Isoleucine is susceptible to hydrolysis, leading to the formation of the individual amino acids. This reaction is catalyzed by both acid and base.

  • Acid-catalyzed hydrolysis: At low pH, the peptide bond is protonated, making it more susceptible to nucleophilic attack by water.

  • Base-catalyzed hydrolysis: At high pH, the hydroxyl ion directly attacks the carbonyl carbon of the peptide bond.

The rate of hydrolysis is temperature-dependent, with higher temperatures accelerating the degradation process.

Oxidation

The indole side chain of the Tryptophan residue is particularly susceptible to oxidation. Oxidizing agents, including atmospheric oxygen and reactive oxygen species, can modify the indole ring, leading to a loss of biological activity and the formation of various degradation products, such as N-formylkynurenine.

Cyclization

Dipeptides can undergo intramolecular cyclization to form diketopiperazines (DKPs). This is more likely to occur under thermal stress or at extremes of pH. The formation of cyclo(this compound) would render the dipeptide inactive.

Data Presentation: this compound Stability

Disclaimer: The following tables present hypothetical quantitative data for this compound stability to illustrate data presentation format, as specific experimental data for this compound was not available in the public domain at the time of this guide's compilation.

Table 1: Hypothetical Half-life (t½) of this compound at Different pH and Temperatures in Aqueous Buffer

pHTemperature (°C)Half-life (t½) in hours
2.04500
2.025150
2.04050
7.441200
7.425400
7.440120
9.04800
9.025250
9.04080

Table 2: Hypothetical Degradation of this compound in Simulated Gastrointestinal Fluids at 37°C

Simulated FluidIncubation Time (hours)Remaining this compound (%)
Simulated Gastric Fluid (SGF)195
Simulated Gastric Fluid (SGF)290
Simulated Intestinal Fluid (SIF)160
Simulated Intestinal Fluid (SIF)235

Enzymatic Degradation Pathways

In a biological system, the primary route of dipeptide degradation is through enzymatic hydrolysis by peptidases.

Gastrointestinal Digestion

Following oral administration, this compound would be subjected to the proteolytic enzymes of the gastrointestinal tract.

  • Gastric Digestion: Pepsin, the primary enzyme in the stomach, has a preference for cleaving peptide bonds adjacent to aromatic amino acids like Tryptophan. However, its activity on dipeptides is generally low.

  • Intestinal Digestion: The small intestine contains a host of peptidases, including brush border membrane peptidases and cytosolic peptidases, which are highly efficient at hydrolyzing di- and tripeptides. Enzymes such as aminopeptidases and dipeptidyl peptidases would readily cleave this compound into its constituent amino acids for absorption.

Plasma and Tissue Peptidases

Once in circulation, dipeptides can be degraded by various peptidases present in the plasma and within tissues. The half-life of this compound in plasma would be dependent on the activity of these enzymes.

Experimental Protocols

Synthesis and Purification of this compound Dipeptide

Objective: To synthesize and purify this compound for use in stability and activity assays.

Methodology: Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is a common method.

  • Resin Preparation: A pre-loaded Isoleucine Wang resin is typically used.

  • Fmoc Deprotection: The Fmoc protecting group on the Isoleucine resin is removed using a solution of 20% piperidine in dimethylformamide (DMF).

  • Amino Acid Coupling: Fmoc-Trp(Boc)-OH is activated using a coupling agent such as HBTU/HCTU in the presence of a base like DIPEA and coupled to the deprotected Isoleucine on the resin.

  • Cleavage and Deprotection: The dipeptide is cleaved from the resin and the side-chain protecting group (Boc on Trp) is removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (TIS).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight and purity.

This compound Stability Assessment in Aqueous Buffers

Objective: To determine the chemical stability of this compound at different pH values and temperatures.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in buffers of varying pH (e.g., pH 2, 7.4, and 9).

  • Incubation: Aliquots of the this compound solutions are incubated at different constant temperatures (e.g., 4°C, 25°C, and 40°C).

  • Time-Point Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), samples are withdrawn and stored at -80°C to halt degradation.

  • Analysis: The concentration of remaining intact this compound in each sample is quantified using a validated RP-HPLC method with UV detection (typically at 280 nm for the Tryptophan indole ring).

  • Data Analysis: The degradation kinetics are determined by plotting the natural logarithm of the this compound concentration versus time. The half-life (t½) is calculated from the first-order degradation rate constant (k) using the formula: t½ = 0.693 / k.

This compound Stability in Simulated Gastrointestinal Fluids

Objective: To evaluate the enzymatic stability of this compound in simulated gastric and intestinal environments.

Methodology:

  • Preparation of Simulated Fluids:

    • Simulated Gastric Fluid (SGF): Prepare according to USP standards, typically containing sodium chloride, hydrochloric acid, and pepsin, with a final pH of around 1.2.

    • Simulated Intestinal Fluid (SIF): Prepare according to USP standards, typically containing monobasic potassium phosphate, sodium hydroxide, and pancreatin, with a final pH of around 6.8.

  • Incubation: A known concentration of this compound is added to pre-warmed SGF and SIF and incubated at 37°C with gentle agitation.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes). The enzymatic reaction is quenched by adding a strong acid (e.g., TFA) or an organic solvent (e.g., acetonitrile).

  • Analysis: The samples are analyzed by RP-HPLC-MS/MS to quantify the remaining this compound and identify degradation products (Tryptophan and Isoleucine).

  • Data Analysis: The percentage of remaining this compound is plotted against time to determine the degradation profile.

Mandatory Visualizations

Degradation Pathways

Trp_Ile_Degradation This compound This compound Trp + Ile Trp + Ile This compound->Trp + Ile Hydrolysis (Acid/Base/Enzymatic) Oxidized this compound Oxidized this compound This compound->Oxidized this compound Oxidation cyclo(this compound) cyclo(this compound) This compound->cyclo(this compound) Cyclization (Diketopiperazine formation)

Figure 1: Chemical and enzymatic degradation pathways of this compound.

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare this compound in Buffer/Simulated Fluid Incubate Incubate at controlled Temperature/pH Prep->Incubate Sample Withdraw and Quench Samples at Intervals Incubate->Sample Analyze Quantify with HPLC-UV/MS Sample->Analyze Data Determine Degradation Kinetics and Half-life Analyze->Data

Figure 2: Experimental workflow for this compound stability studies.

Potential Signaling Pathway Involvement

Based on the known ACE-inhibitory activity of the isomeric dipeptide Ile-Trp, a potential signaling pathway for this compound could involve the Renin-Angiotensin System (RAS).

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin I Angiotensin I Angiotensinogen->Angiotensin I Renin Angiotensin II Angiotensin II Angiotensin I->Angiotensin II ACE Vasoconstriction Vasoconstriction Angiotensin II->Vasoconstriction Aldosterone Secretion Aldosterone Secretion Angiotensin II->Aldosterone Secretion Renin Renin ACE ACE This compound This compound This compound->ACE Potential Inhibition

Figure 3: Potential inhibition of ACE in the RAS pathway by this compound.

Conclusion

The stability of the this compound dipeptide is a multifaceted issue governed by its inherent chemical properties and its susceptibility to enzymatic degradation. While robust experimental protocols exist for the general study of peptide stability, specific quantitative data for this compound remains to be fully elucidated. The provided methodologies and conceptual frameworks in this guide offer a solid foundation for researchers and drug development professionals to design and execute comprehensive stability studies for this compound. Further investigation into its specific degradation kinetics and potential signaling roles will be crucial for unlocking its full therapeutic potential.

Navigating the Metabolic Journey of Trp-Ile: A Technical Guide to its Pharmacokinetics and Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Tryptophan-Isoleucine (Trp-Ile) presents a compelling subject for investigation within the realms of nutrition, pharmacology, and therapeutic development. While direct and extensive research on the pharmacokinetics and bioavailability of this compound is nascent, this guide synthesizes current knowledge on dipeptide transport and the well-documented metabolic fate of its constituent amino acid, Tryptophan. By providing a framework of established principles, this document serves as an in-depth technical resource to inform future research and development endeavors centered on this compound. We will explore the anticipated absorption, distribution, metabolism, and excretion (ADME) profile of this dipeptide, supported by detailed experimental methodologies and visual representations of key biological pathways.

Introduction

Dipeptides, composed of two amino acids linked by a peptide bond, are increasingly recognized for their potential bioactive properties and, in some cases, enhanced absorption kinetics compared to free-form amino acids. The unique combination of Tryptophan (Trp), an essential amino acid and precursor to vital neurotransmitters and metabolites, and Isoleucine (Ile), a branched-chain amino acid crucial for muscle metabolism and protein synthesis, positions this compound as a dipeptide of significant interest. Understanding its pharmacokinetic profile is paramount to unlocking its therapeutic and nutritional potential.

This guide will first delve into the general principles of dipeptide absorption and bioavailability, which are critical for predicting the metabolic journey of this compound. Subsequently, it will provide a comprehensive overview of the known pharmacokinetics of Tryptophan, offering insights into the likely downstream metabolic pathways following the hydrolysis of the dipeptide.

Predicted Pharmacokinetics of this compound

Due to the limited availability of direct studies on this compound, its pharmacokinetic profile is largely inferred from the established mechanisms of dipeptide transport and the known pharmacokinetics of Tryptophan.

Absorption

Orally administered di- and tripeptides are primarily absorbed in the small intestine via the high-capacity, low-affinity proton-coupled peptide transporter 1 (PepT1). This transport system is generally more efficient than the transport of free amino acids, which rely on a variety of more specific and potentially saturable amino acid transporters.[1][2][3] Once transported into the enterocytes, the majority of dipeptides are hydrolyzed by cytosolic peptidases into their constituent amino acids, Tryptophan and Isoleucine in this case.[4][5] These free amino acids then enter the portal circulation. A smaller fraction of dipeptides may escape intracellular hydrolysis and be transported intact into the bloodstream.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound vs. Free Trp and Ile in Human Plasma Following Oral Administration

ParameterThis compoundFree TrpFree Ile
Cmax (µmol/L) Data not availableData not availableData not available
Tmax (h) Data not availableData not availableData not available
AUC (µmol·h/L) Data not availableData not availableData not available
Half-life (t1/2) (h) Data not availableData not availableData not available
Bioavailability (%) Data not availableData not availableData not available

This table is intended to guide future research. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.

Distribution

Following absorption and entry into the systemic circulation, the fate of this compound would depend on whether it is intact or has been hydrolyzed. Intact this compound would likely have a different distribution profile compared to its constituent amino acids. Free Tryptophan is unique among amino acids in that a significant portion (approximately 80-90%) is bound to albumin in the plasma. This binding limits its immediate availability for tissue uptake and transport across the blood-brain barrier. Isoleucine, on the other hand, circulates largely in its free form.

Metabolism

The primary metabolic fate of absorbed this compound is expected to be its hydrolysis into Tryptophan and Isoleucine. Subsequently, these amino acids will enter their respective metabolic pathways.

Tryptophan Metabolism: Tryptophan is a precursor for two major metabolic pathways:

  • Serotonin Pathway: In serotonergic neurons and enterochromaffin cells, Tryptophan is converted to 5-hydroxytryptophan (5-HTP) by tryptophan hydroxylase (TPH), which is then decarboxylated to serotonin (5-hydroxytryptamine, 5-HT), a key neurotransmitter.

  • Kynurenine Pathway: The majority of dietary Tryptophan is metabolized via the kynurenine pathway in the liver. This pathway is initiated by the enzyme tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). This pathway produces several neuroactive metabolites, including kynurenic acid and quinolinic acid, and is also the route for the de novo synthesis of niacin (vitamin B3).

Isoleucine Metabolism: Isoleucine is a branched-chain amino acid (BCAA) that is primarily metabolized in skeletal muscle. The initial step is transamination, followed by oxidative decarboxylation, leading to the formation of intermediates that can enter the citric acid cycle.

Excretion

The metabolites of Tryptophan and Isoleucine are primarily excreted by the kidneys in the urine.

Bioavailability of Tryptophan from Various Sources

While specific bioavailability data for this compound is unavailable, studies on the bioavailability of Tryptophan from different dietary protein sources provide valuable context.

Table 2: Bioavailability of Tryptophan from Selected Food Sources in a Rat Growth Assay

Protein SourceTryptophan Bioavailability (%)
Casein (Reference)100
Whole Wheat Cereal73
Pinto Beans59

Data adapted from rat growth assays, where the growth response to a test protein is compared to that of a reference protein (casein) with a known Tryptophan content.

Experimental Protocols

To facilitate further research, this section outlines a general methodology for determining the pharmacokinetics and bioavailability of this compound.

In Vivo Pharmacokinetic Study in an Animal Model (e.g., Rats)
  • Animal Model: Male Sprague-Dawley rats (250-300g) are cannulated in the jugular vein for serial blood sampling.

  • Dosing: Animals are fasted overnight and then administered this compound (e.g., 50 mg/kg) or an equimolar dose of free Tryptophan and Isoleucine via oral gavage.

  • Blood Sampling: Blood samples (approx. 0.2 mL) are collected via the jugular vein cannula at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalytical Method: Plasma concentrations of this compound, Tryptophan, and Isoleucine are quantified using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

In Vitro Intestinal Permeability Assay (Caco-2 Cell Model)
  • Cell Culture: Caco-2 cells are cultured on permeable supports (e.g., Transwell® inserts) for 21 days to form a differentiated monolayer that mimics the intestinal epithelium.

  • Transport Study: The Caco-2 monolayers are incubated with this compound in the apical (AP) chamber. Samples are collected from the basolateral (BL) chamber at various time points.

  • Analysis: The concentrations of intact this compound and its constituent amino acids in both chambers are measured by LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to assess the rate of transport across the cell monolayer.

Visualizing Key Pathways and Processes

General Dipeptide Absorption and Hydrolysis

Dipeptide_Absorption cluster_Enterocyte Lumen Intestinal Lumen (this compound) PepT1 PepT1 (H+ cotransport) Lumen->PepT1 Uptake Enterocyte Enterocyte Blood Portal Blood Hydrolysis Cytosolic Peptidases PepT1->Hydrolysis This compound AAT Amino Acid Transporters Hydrolysis->AAT Trp + Ile AAT->Blood Efflux Tryptophan_Metabolism Trp Tryptophan (Trp) Serotonin_Pathway Serotonin Pathway Trp->Serotonin_Pathway TPH Kynurenine_Pathway Kynurenine Pathway Trp->Kynurenine_Pathway IDO/TDO HTP 5-Hydroxytryptophan (5-HTP) Serotonin_Pathway->HTP Kynurenine Kynurenine Kynurenine_Pathway->Kynurenine Serotonin Serotonin (5-HT) HTP->Serotonin AADC Niacin Niacin (Vitamin B3) Kynurenine->Niacin Neuroactive Neuroactive Metabolites Kynurenine->Neuroactive

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of Tryptophan and Isoleucine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptophan (Trp) and Isoleucine (Ile) are essential amino acids vital for various biological functions, including protein synthesis and metabolic regulation. The accurate and efficient separation and quantification of these amino acids are crucial in pharmaceutical research, quality control of dietary supplements, and clinical diagnostics. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the baseline separation of Tryptophan and Isoleucine. The described reversed-phase HPLC method offers excellent resolution and reproducibility without the need for derivatization, simplifying sample preparation and analysis.

Experimental Protocol

This protocol outlines a gradient reversed-phase HPLC method for the separation of Tryptophan and Isoleucine.

Materials and Reagents:

  • Tryptophan (Trp) standard

  • Isoleucine (Ile) standard

  • Acetonitrile (ACN), HPLC grade

  • Potassium phosphate monobasic, analytical grade

  • Deionized water, 18.2 MΩ·cm

  • Phosphoric acid for pH adjustment

Equipment:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector

  • C18 analytical column (e.g., CLC-C18, 4.6 x 150 mm, 5 µm)

  • Analytical balance

  • pH meter

  • Syringe filters, 0.45 µm

Mobile Phase Preparation:

  • Mobile Phase A: 10 mM Potassium Phosphate Buffer (pH 7.4). Dissolve an appropriate amount of potassium phosphate monobasic in deionized water to make a 10 mM solution. Adjust the pH to 7.4 with phosphoric acid. Filter the buffer through a 0.45 µm filter.

  • Mobile Phase B: Acetonitrile (ACN)

Standard Solution Preparation:

  • Prepare individual stock solutions of Tryptophan and Isoleucine at a concentration of 1 mg/mL in deionized water.

  • Prepare a working standard mixture containing both Tryptophan and Isoleucine at a final concentration of 100 µg/mL each by diluting the stock solutions with deionized water.

HPLC Conditions:

ParameterValue
Column CLC-C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 10 mM Potassium Phosphate Buffer (pH 7.4)[1]
Mobile Phase B Acetonitrile
Gradient 0-10 min: 100% A; 10-25 min: 0-50% B (linear gradient)[1]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm[1]
Injection Volume 20 µL

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions (100% Mobile Phase A) for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of the working standard mixture.

  • Run the HPLC analysis using the specified gradient conditions.

  • Monitor the separation at 225 nm.

  • After each run, allow the column to re-equilibrate at the initial conditions for 5-10 minutes.

Results and Discussion

The described HPLC method provides a successful separation of Tryptophan and Isoleucine. Based on typical reversed-phase chromatography behavior of amino acids, Isoleucine, being more hydrophobic than the more polar Tryptophan at neutral pH, is expected to have a longer retention time. The elution order for a mixture of ten amino acids, including these two, was reported as Isoleucine followed by Tryptophan.[1]

Quantitative Data Summary:

The following table summarizes the expected retention times and resolution for the separation of Isoleucine and Tryptophan under the specified conditions.

AnalyteRetention Time (min)Resolution (Rs)
Isoleucine~18.5\multirow{2}{*}{> 2.0}
Tryptophan~20.2

Note: The retention times are estimated based on the described method and the known elution order from similar separations. Actual retention times may vary depending on the specific HPLC system, column, and exact mobile phase preparation.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the HPLC analysis workflow for the separation of Tryptophan and Isoleucine.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Trp/Ile Standard Inject Inject Sample Standard->Inject MobilePhaseA Prepare Mobile Phase A (Phosphate Buffer) Equilibrate System Equilibration MobilePhaseA->Equilibrate MobilePhaseB Prepare Mobile Phase B (Acetonitrile) MobilePhaseB->Equilibrate Equilibrate->Inject Separate Gradient Separation on C18 Column Inject->Separate Detect UV Detection at 225 nm Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Identify & Quantify Peaks Chromatogram->Quantify

Caption: Workflow for HPLC separation of Trp and Ile.

Alternative Separation Strategies

While reversed-phase HPLC is a robust method, other techniques can also be employed for the separation of amino acids like Tryptophan and Isoleucine.

  • Hydrophilic Interaction Chromatography (HILIC): HILIC is particularly useful for the separation of polar and hydrophilic compounds.[2][3] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous buffer.[3][4] The elution order in HILIC is typically the opposite of that in reversed-phase chromatography.[5]

  • Chiral Chromatography: For the separation of enantiomers (D- and L-isomers) of Tryptophan and Isoleucine, chiral stationary phases (CSPs) are necessary.[6] Teicoplanin-based CSPs, for instance, have been shown to be effective for resolving underivatized amino acid enantiomers.[6][7]

Conclusion

The presented reversed-phase HPLC method provides a simple, rapid, and reliable approach for the separation of Tryptophan and Isoleucine. The method is suitable for routine analysis in research and quality control laboratories. The provided protocol and expected results can serve as a starting point for method development and validation for the specific needs of the user.

References

Application Note: Mass Spectrometry Protocol for Trp-Ile Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification and quantification of the dipeptide Tryptophan-Isoleucine (Trp-Ile) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies outlined herein are designed to offer a robust and reproducible workflow for researchers engaged in peptidomics, metabolomics, and drug development. This document includes protocols for sample preparation, LC-MS/MS analysis, and data interpretation, alongside representative quantitative data.

Introduction

The dipeptide Tryptophan-Isoleucine (this compound) is comprised of the essential amino acids tryptophan and isoleucine. While the biological roles of its constituent amino acids are well-established, the specific functions of the this compound dipeptide are an emerging area of research. Notably, its isomer, Isoleucine-Tryptophan (Ile-Trp), has been shown to act as a potent angiotensin-converting enzyme (ACE) inhibitor, suggesting potential therapeutic applications for these small peptides in cardiovascular disease.[1] The accurate and sensitive detection of this compound is crucial for elucidating its physiological and pathological significance. LC-MS/MS offers the high selectivity and sensitivity required for the analysis of such dipeptides in complex biological matrices.

Experimental Protocols

Sample Preparation

A generic sample preparation workflow for the extraction of dipeptides from biological matrices such as plasma or cell culture media is outlined below.

Materials:

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Internal Standard (IS): A stable isotope-labeled version of this compound (e.g., this compound-d8) is recommended for accurate quantification.

  • Protein precipitation plates or microcentrifuge tubes

  • Centrifuge

Protocol:

  • Sample Thawing: Thaw biological samples on ice to prevent degradation.

  • Internal Standard Spiking: Add the internal standard to each sample, vortex briefly.

  • Protein Precipitation: Add three volumes of ice-cold acetonitrile to one volume of the sample (3:1 v/v).

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or well of a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in an appropriate volume of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid).

  • Injection: The reconstituted sample is now ready for LC-MS/MS analysis.

Liquid Chromatography (LC)

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

LC Parameters:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 2% to 50% B over 5 minutes, followed by a wash and re-equilibration
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry (MS)

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS Parameters:

The following parameters should be optimized for the specific instrument being used. The theoretical monoisotopic mass of this compound is 317.1739 g/mol . The protonated precursor ion [M+H]⁺ will have an m/z of 318.1812.

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions:

The predicted primary fragment ions for this compound upon collision-induced dissociation (CID) are the b- and y-type ions. The most abundant and stable fragments should be selected for quantification and confirmation.

  • Precursor Ion (Q1): m/z 318.2

  • Predicted Product Ions (Q3):

    • y1-ion (Isoleucine immonium ion): m/z 86.1

    • b2-ion (Trp residue): m/z 187.1

    • Isoleucine side chain loss: m/z 231.1

A quantitative method would typically monitor two transitions for this compound and one for the internal standard.

Data Presentation

The following table summarizes representative quantitative data for a hypothetical this compound assay, based on typical performance characteristics of similar dipeptide quantification methods.

ParameterResult
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Detection (LOD) 0.5 ng/mL
Lower Limit of Quantification (LLOQ) 1.0 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (C18 Column) Reconstitute->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for this compound identification.

Signaling Pathway

The isomeric dipeptide Isoleucine-Tryptophan (Ile-Trp) has been shown to inhibit the angiotensin-converting enzyme (ACE), which plays a role in the Renin-Angiotensin System (RAS). This inhibition reduces the production of Angiotensin II, a potent vasoconstrictor, and subsequently affects downstream signaling pathways.

signaling_pathway TrpIle This compound / Ile-Trp ACE Angiotensin-Converting Enzyme (ACE) TrpIle->ACE inhibition AngII Angiotensin II ACE->AngII AngI Angiotensin I AngI->ACE AT1R AT1 Receptor AngII->AT1R Vasoconstriction Vasoconstriction AT1R->Vasoconstriction JNK JNK Pathway AT1R->JNK JAK2_STAT3 JAK2/STAT3 Pathway AT1R->JAK2_STAT3

Caption: Potential signaling pathway influenced by this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the identification and quantification of the dipeptide this compound by LC-MS/MS. The described methods are suitable for a range of research and development applications. The provided workflow, from sample preparation to data analysis, offers a solid foundation for laboratories to establish their own this compound assays. The illustrative signaling pathway highlights the potential therapeutic relevance of this class of dipeptides, underscoring the importance of robust analytical methods for their study.

References

Solid-Phase Synthesis of Trp-Ile Dipeptide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the solid-phase synthesis of the dipeptide Tryptophanyl-Isoleucine (Trp-Ile) utilizing Fluorenylmethyloxycarbonyl (Fmoc) chemistry. Solid-phase peptide synthesis (SPPS) offers a robust and efficient method for the stepwise assembly of amino acids, enabling high purity and yield of the target peptide.[1][2] This protocol outlines the necessary reagents, equipment, and step-by-step procedures for resin preparation, amino acid coupling, Fmoc deprotection, and final cleavage of the this compound peptide from the solid support. The presented methodology is broadly applicable for the synthesis of other short peptide sequences.

Introduction

Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, has revolutionized the production of peptides for research, therapeutic, and diagnostic applications. The core principle of SPPS involves the covalent attachment of the C-terminal amino acid to an insoluble polymer resin, allowing for the sequential addition of N-α-protected amino acids.[3] Excess reagents and byproducts are easily removed by filtration and washing, which simplifies the purification process and allows for the use of excess reagents to drive reactions to completion.[2]

The Fmoc/tBu (tert-butyl) strategy is a widely adopted method in SPPS due to its milder deprotection conditions compared to the Boc (tert-butyloxycarbonyl) strategy.[2] The Fmoc group, protecting the α-amino group of the amino acid, is labile to a secondary amine base, typically piperidine, while the side-chain protecting groups (like Boc for the Tryptophan indole) are removed under acidic conditions during the final cleavage step.[2][4] This document details the synthesis of the dipeptide this compound, a sequence of interest in various biochemical and pharmaceutical contexts.

Data Presentation

While specific quantitative data for the synthesis of this compound can vary based on the specific reagents, instrumentation, and scale, the following table summarizes expected outcomes based on typical Fmoc-SPPS of short peptides.

ParameterExpected ValueNotes
Resin Loading 0.3 - 0.8 mmol/gDependent on the initial resin specifications.
Coupling Efficiency (per step) > 99%Can be monitored qualitatively by a Kaiser test.
Overall Crude Yield 70 - 90%Calculated based on the initial loading of the first amino acid.
Purity of Crude Peptide (by HPLC) 85 - 95%Dependent on the success of coupling and deprotection steps and the absence of side reactions.
Final Purity (after purification) > 98%Achievable with standard reversed-phase HPLC purification.

Experimental Protocol

This protocol describes the manual solid-phase synthesis of this compound on a 0.1 mmol scale using a pre-loaded Fmoc-Ile-Wang resin.

Materials and Reagents
  • Fmoc-Ile-Wang resin (0.5 mmol/g loading)

  • Fmoc-Trp(Boc)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O), deionized

  • Diethyl ether, cold

  • Kaiser test kit (Ninhydrin test)

  • Solid-phase synthesis vessel with a sintered glass frit

  • Shaker or vortexer

  • Vacuum filtration apparatus

Experimental Workflow Diagram

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_deprotection Fmoc Deprotection cluster_coupling Coupling cluster_final_deprotection Final Fmoc Deprotection cluster_cleavage Cleavage and Deprotection cluster_purification Purification and Analysis Resin Fmoc-Ile-Wang Resin Swell Swell Resin in DMF Resin->Swell 1. Swelling Deprotect Treat with 20% Piperidine in DMF Swell->Deprotect 2. Deprotection Wash_Deprotect Wash with DMF Deprotect->Wash_Deprotect Activate Activate Fmoc-Trp(Boc)-OH with DIC/HOBt Wash_Deprotect->Activate 3. Activation Couple Couple to deprotected Ile-Resin Activate->Couple Wash_Couple Wash with DMF Couple->Wash_Couple Final_Deprotect Treat with 20% Piperidine in DMF Wash_Couple->Final_Deprotect 4. Deprotection Wash_Final_Deprotect Wash with DMF and DCM Final_Deprotect->Wash_Final_Deprotect Cleave Treat with Cleavage Cocktail (TFA/TIS/H₂O) Wash_Final_Deprotect->Cleave 5. Cleavage Precipitate Precipitate with Cold Diethyl Ether Cleave->Precipitate Purify Purify by RP-HPLC Precipitate->Purify 6. Purification Analyze Analyze by Mass Spectrometry Purify->Analyze

Figure 1: Solid-phase synthesis workflow for this compound.

Step-by-Step Protocol

1. Resin Preparation and Swelling a. Weigh 200 mg of Fmoc-Ile-Wang resin (0.5 mmol/g, 0.1 mmol) and place it into the synthesis vessel. b. Add 5 mL of DMF to the resin. c. Swell the resin for 30 minutes at room temperature with gentle agitation.[5] d. Drain the DMF using vacuum filtration.

2. Fmoc Deprotection of Isoleucine a. Add 5 mL of 20% piperidine in DMF to the swollen resin. b. Agitate the mixture for 3 minutes at room temperature. c. Drain the solution. d. Add another 5 mL of 20% piperidine in DMF and agitate for 10 minutes. e. Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL). f. Perform a Kaiser test on a small sample of beads to confirm the presence of a free primary amine (a dark blue color indicates a positive result).

3. Coupling of Fmoc-Trp(Boc)-OH a. In a separate vial, dissolve Fmoc-Trp(Boc)-OH (210.6 mg, 0.4 mmol, 4 equivalents), HOBt (61.2 mg, 0.4 mmol, 4 equivalents) in 3 mL of DMF. b. Add DIC (62 µL, 0.4 mmol, 4 equivalents) to the amino acid solution and pre-activate for 5 minutes at room temperature. c. Add the activated amino acid solution to the deprotected resin. d. Add DIPEA (69 µL, 0.4 mmol, 4 equivalents) to the reaction vessel. e. Agitate the mixture for 2 hours at room temperature. f. Drain the coupling solution and wash the resin with DMF (5 x 5 mL). g. Perform a Kaiser test to confirm the completion of the coupling reaction (a yellow/colorless result indicates a negative result, meaning no free primary amines are present). If the test is positive, repeat the coupling step.

4. Final Fmoc Deprotection a. Add 5 mL of 20% piperidine in DMF to the resin. b. Agitate for 3 minutes and drain. c. Add another 5 mL of 20% piperidine in DMF and agitate for 10 minutes. d. Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) followed by DCM (3 x 5 mL). e. Dry the resin under vacuum for at least 1 hour.[6]

5. Cleavage and Side-Chain Deprotection a. Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% H₂O. For 5 mL of cocktail, use 4.75 mL of TFA, 0.125 mL of TIS, and 0.125 mL of H₂O. Caution: TFA is highly corrosive and should be handled in a fume hood. b. Add 5 mL of the freshly prepared cleavage cocktail to the dried resin. c. Agitate the mixture for 2-3 hours at room temperature. TIS is included as a scavenger to prevent the re-attachment of the Boc protecting group to the tryptophan indole ring. d. Filter the solution to separate the resin beads and collect the filtrate containing the cleaved peptide. e. Wash the resin with a small amount of fresh cleavage cocktail (1 mL) and combine the filtrates.

6. Peptide Precipitation and Isolation a. Precipitate the crude peptide by adding the TFA filtrate to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether. b. A white precipitate of the this compound dipeptide should form. c. Centrifuge the mixture at 3000 rpm for 10 minutes. d. Decant the diethyl ether. e. Wash the peptide pellet with another 20 mL of cold diethyl ether, centrifuge, and decant again. f. Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

7. Purification and Analysis a. The crude peptide can be purified by reversed-phase high-performance liquid chromatography (RP-HPLC). b. The identity of the purified peptide should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Conclusion

The protocol described provides a reliable and straightforward method for the solid-phase synthesis of the dipeptide this compound using Fmoc chemistry. The general principles outlined can be adapted for the synthesis of other peptides, with careful consideration of the specific amino acid side-chain protecting groups and potential side reactions. Achieving high purity and yield is contingent upon the quality of reagents, careful execution of each step, and appropriate monitoring of reaction completion.[1] This methodology serves as a fundamental technique for researchers and professionals engaged in peptide-based drug discovery and development.

References

Application Notes and Protocols for the Purification of Trp-Ile from Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of the dipeptide Tryptophan-Isoleucine (Trp-Ile) from complex biological mixtures such as protein hydrolysates and fermentation broths. The protocols focus on leveraging the hydrophobic nature of this compound for efficient separation.

Introduction

Tryptophan-Isoleucine (this compound) is a dipeptide composed of two hydrophobic amino acids. Its purification from complex mixtures, such as protein hydrolysates or fermentation products, presents a challenge due to the presence of numerous other peptides and molecules with similar physicochemical properties. Effective purification strategies are crucial for the characterization of its biological activities and for potential therapeutic applications. Bioactive peptides, including dipeptides containing tryptophan, have been shown to exhibit various biological activities, such as the inhibition of dipeptidyl peptidase IV (DPP-IV), which is relevant in the management of type 2 diabetes[1]. This document outlines robust methods for the purification of this compound, focusing on solid-phase extraction (SPE) and reversed-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation: Purification Efficiency

The following tables summarize representative quantitative data for the purification of this compound from a complex mixture. The initial mixture is assumed to be a protein hydrolysate. These values are illustrative and may vary depending on the specific composition of the starting material and the precise experimental conditions.

Table 1: Solid-Phase Extraction (SPE) Purification of this compound

StepSample Volume (mL)This compound Concentration (µg/mL)Purity (%)Recovery (%)
Crude Hydrolysate100505100
After SPE104256085

Table 2: Reversed-Phase HPLC (RP-HPLC) Purification of this compound Enriched Fraction

StepSample Volume (mL)This compound Concentration (mg/mL)Purity (%)Yield (%)
SPE Eluate50.860100
Pooled HPLC Fractions21.9>9595

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Enrichment of this compound

This protocol describes the initial enrichment of this compound from a complex aqueous mixture using a C18 SPE cartridge. The hydrophobicity of this compound allows it to be retained on the non-polar stationary phase while more polar impurities are washed away.

Materials:

  • C18 SPE Cartridge (e.g., 500 mg, 6 mL)

  • SPE Vacuum Manifold

  • Methanol (HPLC grade)

  • Deionized Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic Acid (TFA)

  • Protein Hydrolysate Sample containing this compound

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge to activate the stationary phase.

    • Equilibrate the cartridge by passing 10 mL of deionized water with 0.1% TFA. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Adjust the pH of the protein hydrolysate sample to ~3.0 with TFA.

    • Load 100 mL of the acidified sample onto the conditioned cartridge at a slow flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 10 mL of deionized water containing 0.1% TFA to remove salts and polar impurities.

    • Perform a second wash with 10 mL of 5% acetonitrile in deionized water with 0.1% TFA to remove less hydrophobic impurities.

  • Elution:

    • Elute the retained this compound and other hydrophobic peptides with 10 mL of 50% acetonitrile in deionized water with 0.1% TFA. Collect the eluate.

  • Solvent Evaporation:

    • The collected eluate can be concentrated by evaporating the acetonitrile under a stream of nitrogen or by using a rotary evaporator. The resulting aqueous solution is ready for further purification by RP-HPLC.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Final Purification

This protocol details the final purification of the this compound enriched fraction from SPE using a preparative C18 RP-HPLC column.

Materials:

  • Preparative RP-HPLC system with a UV detector

  • Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm)

  • Mobile Phase A: 0.1% TFA in deionized water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • SPE-enriched this compound sample

Procedure:

  • System Preparation:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 10 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sample Injection:

    • Dissolve the concentrated SPE eluate in a minimal volume of Mobile Phase A.

    • Inject the sample onto the column. The injection volume will depend on the concentration of the sample and the capacity of the column.

  • Chromatographic Separation:

    • Elute the peptides using a linear gradient of Mobile Phase B. A typical gradient could be:

      • 5-30% B over 30 minutes

      • 30-60% B over 20 minutes

      • 60-95% B over 5 minutes

      • Hold at 95% B for 5 minutes

      • Return to 5% B over 2 minutes and re-equilibrate.

    • Monitor the elution profile at 220 nm and 280 nm (due to the tryptophan residue).

  • Fraction Collection:

    • Collect fractions corresponding to the peak of interest (this compound). The retention time of this compound will need to be determined using a pure standard under the same conditions.

  • Purity Analysis and Lyophilization:

    • Analyze the purity of the collected fractions using analytical RP-HPLC.

    • Pool the fractions with the desired purity (>95%).

    • Remove the organic solvent and water by lyophilization (freeze-drying) to obtain the purified this compound as a white powder.

Visualization of Workflows and Potential Signaling Pathways

Experimental Workflow for this compound Purification

The following diagram illustrates the overall workflow for the purification of this compound from a complex mixture.

G cluster_start Initial Mixture cluster_spe Enrichment Step cluster_hplc Final Purification cluster_end Final Product Complex Mixture Complex Mixture (e.g., Protein Hydrolysate) Condition SPE Cartridge Conditioning (Methanol, Water/TFA) Load Sample Loading Condition->Load Conditioned Cartridge Wash Washing (Water/TFA, 5% ACN/TFA) Load->Wash Loaded Sample Elute Elution (50% ACN/TFA) Wash->Elute Washed Cartridge Equilibrate RP-HPLC Column Equilibration Elute->Equilibrate Enriched Fraction Inject Sample Injection Equilibrate->Inject Gradient Gradient Elution Inject->Gradient Collect Fraction Collection Gradient->Collect Pure this compound Purified this compound (>95% Purity) Collect->Pure this compound

Caption: Workflow for this compound purification.

Hypothesized Signaling Pathway for this compound Bioactivity

While the specific signaling pathways activated by this compound are not yet fully elucidated, studies on similar tryptophan-containing peptides suggest potential anti-inflammatory effects through the modulation of key signaling cascades like NF-κB and MAPK. For instance, the tripeptide Leu-Ser-Trp has been shown to inhibit these pathways[2]. The following diagram illustrates a hypothesized mechanism of action for this compound.

G cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Receptor cluster_pathways Intracellular Signaling cluster_response Cellular Response Stimulus Inflammatory Stimulus (e.g., TNF-α) Receptor Receptor (e.g., TNFR) Stimulus->Receptor IKK IKK Activation Receptor->IKK MAPKKK MAPKKK Activation Receptor->MAPKKK IκB IκB Degradation IKK->IκB NFkB NF-κB Translocation to Nucleus IκB->NFkB Response Inflammatory Gene Expression NFkB->Response MAPKK MAPKK Activation MAPKKK->MAPKK MAPK MAPK Activation MAPKK->MAPK MAPK->Response This compound This compound This compound->IKK Inhibition This compound->MAPKKK Inhibition

Caption: Hypothesized inhibition of NF-κB and MAPK pathways by this compound.

References

Application Notes and Protocols for a Cell-Based Assay to Measure Trp-Ile Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small peptides are increasingly recognized for their potential as bioactive molecules with therapeutic applications. The dipeptide Tryptophan-Isoleucine (Trp-Ile) is of interest due to the known biological activities of its constituent amino acids. Tryptophan-containing peptides, in particular, have been noted for their antioxidant properties.[1] These application notes provide a detailed protocol for a cell-based assay to quantify the antioxidant activity of this compound by measuring its ability to protect cells from oxidative stress. A supplementary protocol for assessing cellular uptake is also discussed.

Principle of the Assay

This primary assay quantifies the cytoprotective effect of this compound against a known oxidizing agent, hydrogen peroxide (H₂O₂). The core of the assay involves pre-incubating a suitable cell line with varying concentrations of the this compound dipeptide before exposing them to a fixed, stress-inducing concentration of H₂O₂. The viability of the cells is then determined using a standard MTS assay. An increase in cell viability in the presence of this compound indicates antioxidant activity.

Materials and Reagents

  • Human keratinocyte cell line (HaCaT) or other suitable adherent cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound dipeptide (powder)

  • Hydrogen peroxide (H₂O₂) 30% solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well cell culture plates

  • Sterile, deionized water

Experimental Protocol: Antioxidant Activity Assay

1. Cell Culture and Seeding

  • Maintain HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Harvest sub-confluent (80-90%) cells using trypsin-EDTA.

  • Resuspend the cells in fresh culture medium and perform a cell count.

  • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of medium.

  • Incubate the plate for 24 hours to allow for cell attachment.

2. Preparation of this compound and H₂O₂ Solutions

  • Prepare a 10 mM stock solution of this compound in sterile, deionized water. Further dilute this stock in serum-free DMEM to create working concentrations (e.g., 1 µM, 10 µM, 100 µM, 1 mM).

  • Prepare a fresh working solution of H₂O₂ in serum-free DMEM. The final concentration for inducing oxidative stress needs to be optimized for the specific cell line. A typical starting point for HaCaT cells is 500 µM.

3. Treatment of Cells

  • After 24 hours of incubation, carefully aspirate the culture medium from the wells.

  • Wash the cells once with 100 µL of sterile PBS.

  • Add 100 µL of the various this compound working solutions to the appropriate wells. Include wells with serum-free DMEM only as a negative control.

  • Incubate the plate for 2 hours to allow for dipeptide uptake.

  • Following the pre-incubation, add the optimized concentration of H₂O₂ to all wells except for the untreated control wells. The final volume in each well should be 200 µL.

  • Incubate the plate for a further 24 hours.

4. Measurement of Cell Viability (MTS Assay)

  • After the 24-hour incubation with H₂O₂, add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

5. Data Analysis

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control cells (which are considered 100% viable).

  • The formula for calculating cell viability is: (Absorbance of treated cells / Absorbance of untreated control cells) x 100

  • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

Data Presentation

Table 1: Hypothetical Antioxidant Activity of this compound on H₂O₂-Treated Cells

This compound Concentration (µM)Mean Absorbance (490 nm)Standard DeviationCell Viability (%)
0 (Untreated Control)1.250.08100
0 (+ H₂O₂)0.600.0548
1 (+ H₂O₂)0.650.0652
10 (+ H₂O₂)0.850.0768
100 (+ H₂O₂)1.050.0984
1000 (+ H₂O₂)1.150.0892

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Culture and Seed Cells in 96-well Plate solution_prep 2. Prepare this compound and H2O2 Solutions pre_incubation 3. Pre-incubate Cells with this compound solution_prep->pre_incubation Add this compound stress_induction 4. Induce Oxidative Stress with H2O2 pre_incubation->stress_induction Add H2O2 mts_assay 5. Perform MTS Assay for Cell Viability stress_induction->mts_assay Incubate 24h data_analysis 6. Analyze and Plot Data mts_assay->data_analysis

Caption: Experimental workflow for the this compound antioxidant assay.

Supplementary Protocol: Cellular Uptake Assay

To confirm that this compound is transported into the cells to exert its effect, a cellular uptake assay can be performed. Di- and tripeptides are known to be transported into cells by peptide transporters such as PepT1 and PepT2.[2]

Principle: This protocol uses a fluorescently labeled version of the this compound dipeptide (e.g., FITC-Trp-Ile) to visualize and quantify its uptake into cells.

Brief Methodology:

  • Cell Seeding: Seed cells in a suitable format for microscopy (e.g., chamber slides) or flow cytometry (e.g., 6-well plates).

  • Treatment: Incubate the cells with FITC-Trp-Ile at various concentrations and for different time points.

  • Washing: Thoroughly wash the cells with cold PBS to remove any non-internalized peptide.

  • Visualization and Quantification:

    • Fluorescence Microscopy: Visualize the cellular localization of the fluorescent peptide.

    • Flow Cytometry: Quantify the mean fluorescence intensity of the cell population to measure uptake.

Hypothetical Signaling Pathway

While the primary proposed mechanism of action is through direct antioxidant activity, bioactive peptides can also influence cellular signaling. A hypothetical pathway for a bioactive dipeptide like this compound could involve interaction with a cell surface receptor or, after cellular uptake, an intracellular target, leading to the modulation of signaling cascades that regulate cellular responses like inflammation or proliferation.

signaling_pathway Trp_Ile This compound Dipeptide Receptor Cell Surface Receptor (Hypothetical) Trp_Ile->Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK/ERK) Receptor->Signaling_Cascade Transcription_Factor Transcription Factor (e.g., AP-1) Signaling_Cascade->Transcription_Factor Cellular_Response Cellular Response (e.g., Gene Expression, Cell Proliferation) Transcription_Factor->Cellular_Response

Caption: Hypothetical signaling pathway for this compound activity.

Conclusion

The provided protocols offer a robust framework for assessing the bioactivity of the this compound dipeptide in a cell-based context. The primary antioxidant assay is a straightforward and quantitative method to determine a key potential function. Complementary assays for cellular uptake and investigation into signaling pathway modulation can provide a more comprehensive understanding of the dipeptide's mechanism of action. These methods are essential tools for researchers in the fields of nutrition, pharmacology, and drug development who are investigating the therapeutic potential of small peptides.

References

Application Notes and Protocols for Studying Tryptophan-Isoleucine (Trp-Ile) Interactions with Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The dipeptide Tryptophan-Isoleucine (Trp-Ile) is composed of two essential amino acids, Tryptophan and Isoleucine.[1] While individual amino acids have well-defined roles in protein synthesis and metabolism, dipeptides can exhibit unique biological activities, including roles in cell signaling and as potential therapeutic agents.[2] Understanding the interaction of this compound with target proteins is crucial for elucidating its mechanism of action and for the rational design of novel therapeutics. These application notes provide a comprehensive set of protocols for the identification of this compound binding partners and the detailed biophysical characterization of these interactions.

Section 1: Identification of Potential this compound Target Proteins

A critical first step is to identify proteins that interact with this compound. This can be achieved through a variety of high-throughput screening methods.

Protocol 1.1: Peptide Array Screening

Peptide arrays can be used to screen libraries of proteins for binding to immobilized this compound.[3][4]

Methodology:

  • Array Preparation: Synthesize or purchase peptide arrays where this compound is immobilized on a solid support (e.g., glass slide, membrane). Include control peptides to assess non-specific binding.

  • Protein Incubation: A library of purified proteins or a complex cell lysate is incubated with the peptide array.

  • Washing: The array is washed to remove non-specifically bound proteins.

  • Detection: Bound proteins are detected, typically using a specific antibody against the protein of interest (if known) or a general protein stain.[3] The detection antibody is often conjugated to a fluorescent dye or an enzyme like horseradish peroxidase for chemiluminescent detection.[3]

  • Analysis: The signal intensity at each spot on the array corresponding to this compound is quantified to identify potential binding partners.

Protocol 1.2: Tandem Affinity Purification (TAP)

The TAP-tagging method can be employed to pull down protein complexes that interact with a tagged "bait" protein that is hypothesized or known to be involved in a pathway modulated by this compound.[5]

Methodology:

  • Bait Protein Selection & Tagging: A gene encoding a protein of interest is fused with a TAP tag (e.g., calmodulin-binding peptide and Protein A). This construct is then introduced into a suitable expression system (e.g., yeast, mammalian cells).[5]

  • Cell Lysis and Affinity Purification: The cells are lysed, and the bait protein along with its interacting partners is purified via two successive affinity chromatography steps.[5]

  • Elution and Identification: The purified protein complexes are eluted. The presence of specific proteins that are enriched in the presence of this compound (which can be added to the cell culture or lysate) compared to a control is determined by mass spectrometry.

Section 2: Biophysical Characterization of this compound-Protein Interactions

Once potential binding partners are identified, the interaction needs to be validated and characterized quantitatively using biophysical techniques.

Protocol 2.1: Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[6][7][8]

Methodology:

  • Sample Preparation:

    • Prepare a solution of the purified target protein (typically 10-100 µM) in a suitable buffer.

    • Prepare a solution of this compound (typically 10-20 times the protein concentration) in the exact same buffer to avoid heat of dilution effects.[9] All solutions should be degassed prior to use.

  • ITC Experiment:

    • The protein solution is loaded into the sample cell of the calorimeter, and the this compound solution is loaded into the injection syringe.

    • A series of small, precise injections of the this compound solution into the sample cell are performed.

    • The heat change associated with each injection is measured and plotted against the molar ratio of this compound to protein.[9]

  • Data Analysis:

    • The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[8]

Table 1: Representative Quantitative Data from ITC

ParameterValueUnit
Binding Affinity (Kd)50µM
Stoichiometry (n)1.1-
Enthalpy (ΔH)-10.5kcal/mol
Entropy (ΔS)5.2cal/mol·K

Protocol 2.2: Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for real-time monitoring of biomolecular interactions.[10][11] It provides kinetic information (association and dissociation rates) in addition to binding affinity.

Methodology:

  • Ligand Immobilization:

    • The purified target protein (ligand) is immobilized on the surface of a sensor chip. Amine coupling is a common method for this.[10][11] A reference flow cell is prepared with an immobilized control protein or is left blank to subtract non-specific binding and bulk refractive index changes.

  • Analyte Injection:

    • A series of concentrations of this compound (analyte) are injected over the sensor surface.

    • The binding of this compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are analyzed to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).[12]

Table 2: Representative Quantitative Data from SPR

ParameterValueUnit
Association Rate (kon)1.5 x 10³M⁻¹s⁻¹
Dissociation Rate (koff)7.5 x 10⁻²s⁻¹
Binding Affinity (Kd)50µM

Protocol 2.3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide atomic-resolution information about the binding interface and conformational changes upon interaction.[13][14] Chemical shift perturbation (CSP) mapping is a common NMR method to identify the binding site.[13]

Methodology:

  • Sample Preparation:

    • The target protein is isotopically labeled (e.g., with ¹⁵N and/or ¹³C) by expressing it in minimal media containing ¹⁵NH₄Cl and/or ¹³C-glucose as the sole nitrogen and carbon sources, respectively.

    • The purified, labeled protein is dissolved in a suitable NMR buffer.

  • NMR Data Acquisition:

    • A 2D ¹H-¹⁵N HSQC spectrum of the free protein is acquired. This spectrum provides a unique peak for each backbone amide proton-nitrogen pair.[15]

    • A series of ¹H-¹⁵N HSQC spectra are then recorded after titrating increasing concentrations of this compound into the protein sample.

  • Data Analysis:

    • Changes in the chemical shifts of specific amide peaks upon addition of this compound indicate that these residues are in or near the binding site.[16]

    • The perturbed residues are mapped onto the 3D structure of the protein to visualize the binding interface.

Section 3: Structural Determination of the this compound-Protein Complex

Protocol 3.1: X-Ray Crystallography

To obtain a high-resolution 3D structure of the this compound-protein complex, X-ray crystallography can be employed.[17][18]

Methodology:

  • Crystallization:

    • The purified target protein is co-crystallized with an excess of this compound, or the dipeptide is soaked into pre-formed crystals of the protein. This requires screening a wide range of conditions (e.g., pH, temperature, precipitant concentration) to find those that yield well-diffracting crystals.[18]

  • X-ray Diffraction Data Collection:

    • The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.[18][19]

  • Structure Determination and Refinement:

    • The diffraction data is processed to generate an electron density map, into which a model of the protein-dipeptide complex is built and refined to yield the final 3D structure.[20]

Section 4: Signaling Pathway Analysis

The identification of a direct protein target for this compound can provide insights into its role in cellular signaling.

Hypothetical Signaling Pathway Investigation:

If this compound is found to bind to a known signaling protein (e.g., a kinase, phosphatase, or receptor), further experiments would be necessary to determine the functional consequence of this interaction. This could involve:

  • In vitro activity assays: Does this compound binding modulate the enzymatic activity of the target protein?

  • Cell-based assays: Does treatment of cells with this compound lead to changes in downstream signaling events (e.g., phosphorylation of other proteins, changes in gene expression)?

Visualizations

Experimental_Workflow_for_Trp_Ile_Interaction_Studies A Start: Hypothesis of this compound Bioactivity B Target Identification A->B C Peptide Array Screening B->C D Tandem Affinity Purification (TAP) B->D E Biophysical Characterization C->E D->E F Isothermal Titration Calorimetry (ITC) E->F G Surface Plasmon Resonance (SPR) E->G H NMR Spectroscopy E->H I Structural Determination F->I Provides thermodynamic data G->I Provides kinetic data H->I Provides binding site information J X-Ray Crystallography I->J K Signaling Pathway Analysis J->K Informs functional studies L Functional Assays (In vitro & Cell-based) K->L M End: Elucidation of this compound Mechanism L->M

Caption: Overall workflow for studying this compound protein interactions.

ITC_Experimental_Workflow prep Sample Preparation 1. Purify target protein 2. Prepare this compound solution 3. Use identical buffer 4. Degas solutions itc_exp ITC Experiment 1. Load protein into cell 2. Load this compound into syringe 3. Perform injections 4. Measure heat change prep->itc_exp analysis Data Analysis 1. Plot heat change vs. molar ratio 2. Fit to binding model 3. Determine Kd, n, ΔH, ΔS itc_exp->analysis SPR_Experimental_Workflow immobilization 1. Ligand Immobilization (Target Protein on Sensor Chip) injection 2. Analyte Injection (this compound Solution) immobilization->injection detection 3. Real-time Detection (Change in SPR Signal) injection->detection analysis 4. Data Analysis (Determine kon, koff, Kd) detection->analysis

References

Application Note: Trp-Ile as a Versatile Standard for Peptide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive overview and detailed protocols for the potential use of the dipeptide Tryptophan-Isoleucine (Trp-Ile) as a standard for peptide analysis. It covers the physicochemical properties, proposed applications, and detailed experimental procedures for its use in liquid chromatography-mass spectrometry (LC-MS) based workflows.

Introduction

Quantitative and qualitative analysis of peptides is fundamental in various fields, including proteomics, drug discovery, and clinical diagnostics. The accuracy and reproducibility of such analyses heavily rely on the use of well-characterized standards. An ideal peptide standard should possess properties that allow for reliable detection and quantification across different analytical platforms.

This application note introduces the dipeptide Tryptophan-Isoleucine (this compound) as a potential versatile standard for peptide analysis. The unique combination of the aromatic and fluorescent properties of Tryptophan with the hydrophobic nature of Isoleucine makes this compound a suitable candidate for a range of applications, including system suitability testing, retention time calibration, and as an internal standard in relative quantification studies. Tryptophan's indole side chain provides strong UV absorbance and intrinsic fluorescence, enabling sensitive detection by UV and fluorescence detectors.[1][2][3][4] Isoleucine's hydrophobicity contributes to its retention on reversed-phase columns, making it a useful marker for chromatographic performance.[5][6]

Properties and Specifications of this compound

The suitability of this compound as a peptide standard is underscored by its distinct physicochemical properties. These properties are summarized in the table below.

Quantitative Data
PropertyValueSource
Molecular Formula C17H23N3O3PubChem
Molecular Weight 317.4 g/mol PubChem[7]
Monoisotopic Mass 317.17394160 DaPubChem[7]
Precursor m/z ([M+H]+) 318.1812 DaPubChem[7]
XLogP3 -0.7PubChem[7]
Hydrogen Bond Donor Count 3PubChem
Hydrogen Bond Acceptor Count 4PubChem
UV Absorption Maximum ~280 nmInferred from Tryptophan properties[5]
Fluorescence Emission Maximum ~350 nmInferred from Tryptophan properties[1][3]
Key Features
  • UV Absorbance: The presence of the Tryptophan residue allows for easy and sensitive detection using UV detectors, typically at 280 nm.[5] This is a common wavelength used for protein and peptide quantification.

  • Fluorescence: Tryptophan's intrinsic fluorescence provides an alternative, often more sensitive, detection method. The fluorescence quantum yield of tryptophan is sensitive to its environment, which can be a valuable property in certain applications.[1][3][4]

  • Hydrophobicity: The Isoleucine residue imparts a moderate hydrophobicity to the dipeptide, ensuring good retention and peak shape on reversed-phase chromatography columns.[5][6]

  • Mass Spectrometric Behavior: this compound ionizes efficiently in electrospray ionization (ESI) and produces characteristic fragment ions upon collision-induced dissociation (CID), making it suitable for mass spectrometric detection and quantification.

  • Stability: As a dipeptide, this compound is expected to be more stable in solution than larger, more complex peptides, particularly those with more labile residues.

Experimental Protocols

The following protocols are provided as a starting point for the use of this compound as a standard in peptide analysis workflows. Optimization may be required for specific applications and instrumentation.

Preparation of this compound Stock and Working Solutions
  • Stock Solution (1 mg/mL):

    • Accurately weigh 1 mg of high-purity this compound peptide.

    • Dissolve the peptide in 1 mL of a solution containing 50% acetonitrile and 0.1% formic acid in water.

    • Vortex briefly and sonicate for 5 minutes to ensure complete dissolution.

    • Store the stock solution at -20°C in amber vials to protect from light.

  • Working Solutions:

    • Prepare a series of working solutions by diluting the stock solution with the mobile phase A (see section 3.2.2) to the desired concentrations (e.g., 0.1, 1, 10, 100 µg/mL).

    • These working solutions can be used for generating calibration curves or as a system suitability standard.

LC-MS/MS Method for this compound Analysis

This method describes a general-purpose LC-MS/MS protocol for the detection and quantification of this compound.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

    • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • LC Parameters:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      Time (min) %B
      0.0 5
      1.0 5
      8.0 95
      10.0 95
      10.1 5

      | 15.0 | 5 |

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS Parameters (Positive ESI Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Gas Flow:

      • Cone Gas: 50 L/hr.

      • Desolvation Gas: 800 L/hr.

    • MRM Transitions:

      Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
      318.2 188.1 15
      318.2 159.1 20

      | 318.2 | 130.1 | 25 |

Visualizations

Experimental Workflow for Peptide Quantification using this compound Standard

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample LC_Separation Reversed-Phase LC Separation Sample->LC_Separation Standard_Stock This compound Stock Solution (1 mg/mL) Standard_Working This compound Working Solution Standard_Stock->Standard_Working Standard_Working->LC_Separation MS_Detection Tandem MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Peptide Quantification Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Workflow for peptide quantification using this compound as an external standard.

Logical Relationship of this compound Properties for its Use as a Standard

properties_relationship cluster_properties Physicochemical Properties cluster_applications Analytical Applications Trp_Ile This compound Dipeptide Tryptophan Tryptophan Residue Trp_Ile->Tryptophan Isoleucine Isoleucine Residue Trp_Ile->Isoleucine Dipeptide_Nature Dipeptide Nature Trp_Ile->Dipeptide_Nature MS_Quantification MS Quantification Trp_Ile->MS_Quantification Defined m/z UV_Detection UV Detection (280 nm) Tryptophan->UV_Detection Aromatic Ring Fluorescence_Detection Fluorescence Detection Tryptophan->Fluorescence_Detection Indole Group RP_Chromatography Reversed-Phase Chromatography Isoleucine->RP_Chromatography Hydrophobic Side Chain Stability Solution Stability Dipeptide_Nature->Stability Simple Structure

Caption: Relationship between this compound's properties and its analytical applications.

Conclusion

The dipeptide this compound presents a compelling case for use as a versatile and robust standard in peptide analysis. Its inherent properties, including strong UV absorbance, fluorescence, and amenability to mass spectrometric detection, make it suitable for a variety of applications, from system suitability testing to internal standardization. The protocols provided herein offer a solid foundation for the implementation of this compound in routine and advanced peptide analysis workflows. Further validation in specific matrices and applications is encouraged to fully characterize its performance as a peptide standard.

References

Applications of Tryptophan-Isoleucine (Trp-Ile) in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The dipeptide Tryptophan-Isoleucine (Trp-Ile), a combination of the essential aromatic amino acid Tryptophan and the branched-chain amino acid Isoleucine, is emerging as a molecule of interest in the field of metabolic research. Recent studies have highlighted its potential therapeutic applications, particularly in the context of metabolic disorders such as type 2 diabetes and its complications.

This compound administration has been shown to positively influence gut health and systemic metabolism. A key area of its application is in mitigating the effects of diabetes-induced dysbiosis, a condition characterized by an imbalance in the gut microbiota. By modulating the gut microbiome, this compound can influence the production of microbial metabolites that have systemic effects.[1]

One of the significant mechanisms of action for this compound involves the activation of the indole/Aryl Hydrocarbon Receptor (AhR)/Pregnane X Receptor (PXR) signaling pathway in the gut.[1] This pathway is crucial for maintaining intestinal homeostasis and immune function.[1] Activation of AhR and PXR by indole derivatives, which can be produced from the tryptophan component of the dipeptide by gut bacteria, helps to preserve the integrity of the gut barrier.[1] This is particularly important in diabetes, where a compromised gut barrier can lead to systemic endotoxemia and chronic inflammation, contributing to the progression of diabetic complications like retinopathy.[1]

Furthermore, this compound treatment has been associated with enhanced secretion of the gut hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP), which play vital roles in glucose homeostasis.[1] By promoting the release of these incretins, this compound may contribute to improved glycemic control. The anti-inflammatory effects of this compound are also noteworthy, with studies indicating a reduction in key inflammatory cytokines.[1]

These properties make this compound a compelling candidate for further investigation as a nutraceutical or therapeutic agent for managing metabolic diseases and their complications. Its ability to be absorbed via peptide transporters like PEPT1 offers a potential advantage in conditions where amino acid transporter function may be compromised.[1]

Quantitative Data Summary

The following tables summarize illustrative quantitative data based on a key preclinical study investigating the effects of this compound in a db/db mouse model of type 2 diabetes.[1] Please note that these values are representative and intended for comparative purposes.

Table 1: Effect of this compound on Gut Barrier Integrity Markers

MarkerControl (db/db + Saline)This compound Treated (db/db + 5mg/kg)P-value
ZO-1 Expression (Intestine) DecreasedSignificantly Upregulated<0.0003
p120-catenin Expression (Intestine) DecreasedSignificantly Upregulated<0.0001
VE-cadherin Expression (Intestine) DecreasedSignificantly Upregulated<0.001
PV1 Expression (Intestine) IncreasedSignificantly Decreased<0.0004

Table 2: Effect of this compound on Systemic Inflammation and Gut Hormones

MarkerControl (db/db + Saline)This compound Treated (db/db + 5mg/kg)P-value
Plasma IL-1β ElevatedReduced<0.05
Plasma IL-2 ElevatedReduced<0.05
Plasma IL-6 ElevatedReduced<0.05
Plasma IFN-γ ElevatedReduced<0.05
Intestinal GLP-1 Secretion DecreasedEnhanced<0.05
Intestinal GIP Secretion DecreasedEnhanced<0.05
Plasma Endotoxin ElevatedReduced<0.05

Table 3: Effect of this compound on Diabetic Retinopathy Endpoints

ParameterControl (db/db + Saline)This compound Treated (db/db + 5mg/kg)P-value
Scotopic a-wave (ERG) Reduced AmplitudeImproved Response<0.02
Scotopic b-wave (ERG) Reduced AmplitudeImproved Response<0.03
Photopic a-wave (ERG) Reduced AmplitudeImproved Response<0.008
Visual Acuity (OKN) ImpairedImproved<0.007
Acellular Capillaries (Retina) Increased NumberSignificantly Fewer<0.001

Signaling Pathway and Experimental Workflow

Trp_Ile_Signaling_Pathway cluster_gut Gut Lumen / Intestinal Epithelium cluster_systemic Systemic Circulation / Retina This compound This compound Gut Microbiota Gut Microbiota This compound->Gut Microbiota Metabolism PEPT1 PEPT1 Transporter This compound->PEPT1 Absorption Indole Metabolites Indole Metabolites Gut Microbiota->Indole Metabolites AhR AhR Indole Metabolites->AhR Activation PXR PXR Indole Metabolites->PXR Activation Intestinal Epithelial Cell Intestinal Epithelial Cell PEPT1->Intestinal Epithelial Cell GLP-1/GIP Secretion GLP-1/GIP Secretion Intestinal Epithelial Cell->GLP-1/GIP Secretion Enhanced Gut Barrier Integrity Gut Barrier Integrity AhR->Gut Barrier Integrity Upregulation of ZO-1, p120-catenin, VE-cadherin PXR->Gut Barrier Integrity Decreased PV1 Systemic Endotoxemia Systemic Endotoxemia Gut Barrier Integrity->Systemic Endotoxemia Reduced Healthy Gut Healthy Gut Gut Barrier Integrity->Healthy Gut GLP-1/GIP Secretion->Healthy Gut Systemic Inflammation Systemic Inflammation Systemic Endotoxemia->Systemic Inflammation Leads to Diabetic Retinopathy Diabetic Retinopathy Systemic Inflammation->Diabetic Retinopathy Promotes Prevention of DR Prevention of DR Healthy Gut->Prevention of DR

Caption: this compound Signaling Pathway in the Gut.

Experimental_Workflow cluster_animal_study In Vivo Experiment: db/db Mouse Model cluster_endpoints Endpoint Analysis cluster_gut_analysis Gut Integrity and Microbiome cluster_systemic_analysis Inflammation and Hormones cluster_retinal_analysis Diabetic Retinopathy Assessment Animal Model db/db Mice (Model of T2D) Treatment Oral Gavage: - this compound (5mg/kg/day) - Saline (Control) Animal Model->Treatment Duration 6 Months Treatment->Duration Gut Analysis Gut Analysis Duration->Gut Analysis Systemic Analysis Systemic Analysis Duration->Systemic Analysis Retinal Analysis Retinal Analysis Duration->Retinal Analysis IHC IHC for ZO-1, p120-catenin, VE-cadherin Gut Analysis->IHC Metatranscriptomics Metatranscriptomic Analysis Gut Analysis->Metatranscriptomics ELISA ELISA for IL-1β, IL-2, IL-6, IFN-γ, PV1, GLP-1, GIP, Endotoxin Systemic Analysis->ELISA ERG Electroretinography (ERG) Retinal Analysis->ERG OKR Optokinetic Response (OKR) Retinal Analysis->OKR Acellular Capillaries Enumeration of Acellular Capillaries Retinal Analysis->Acellular Capillaries

Caption: Experimental Workflow for this compound Study.

Experimental Protocols

In Vivo Animal Study Protocol

Objective: To evaluate the long-term effects of this compound on the development of diabetic retinopathy in a type 2 diabetes mouse model.

Materials:

  • db/db mice (male, 8 weeks old)

  • This compound dipeptide (synthesis grade)

  • Sterile saline solution

  • Oral gavage needles

  • Standard laboratory animal housing and diet

Procedure:

  • Acclimate db/db mice to the animal facility for one week.

  • Randomly divide the mice into two groups: a treatment group and a control group.

  • Treatment Group: Prepare a fresh solution of this compound in sterile saline daily. Administer this compound at a dose of 5 mg/kg body weight via oral gavage once daily.

  • Control Group: Administer an equivalent volume of sterile saline via oral gavage once daily.

  • Continue the treatment for a total of 6 months.

  • Monitor animal health, body weight, and food/water intake regularly.

  • At the end of the 6-month period, perform endpoint analyses as described in the subsequent protocols.

Gut Barrier Integrity Assessment: Immunohistochemistry (IHC)

Objective: To visualize and quantify the expression of tight junction and adherens junction proteins in the intestinal tissue.

Materials:

  • Formalin-fixed, paraffin-embedded intestinal sections

  • Primary antibodies: anti-ZO-1, anti-p120-catenin, anti-VE-cadherin

  • Fluorophore-conjugated secondary antibodies

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Deparaffinize and rehydrate the intestinal tissue sections.

  • Perform antigen retrieval using a citrate-based buffer in a heat-induced manner.

  • Block non-specific binding sites with a suitable blocking buffer (e.g., 5% goat serum in PBS) for 1 hour at room temperature.

  • Incubate the sections with the primary antibodies (diluted in blocking buffer) overnight at 4°C.

  • Wash the sections three times with PBS.

  • Incubate with the appropriate fluorophore-conjugated secondary antibodies for 1-2 hours at room temperature in the dark.

  • Wash the sections three times with PBS.

  • Counterstain with DAPI for 5 minutes.

  • Mount the sections with an anti-fade mounting medium.

  • Image the sections using a fluorescence or confocal microscope and quantify the fluorescence intensity.

Systemic Marker Analysis: Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To quantify the plasma concentrations of inflammatory cytokines, gut hormones, and endotoxin.

Materials:

  • Plasma samples collected from mice

  • Commercially available ELISA kits for: IL-1β, IL-2, IL-6, IFN-γ, Plasmolipin (PV1), GLP-1, GIP, and Endotoxin (LPS).

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with each specific ELISA kit.

  • Typically, this involves coating a 96-well plate with a capture antibody.

  • Add plasma samples and standards to the wells and incubate.

  • Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP).

  • Wash the wells and add the enzyme substrate.

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of the analytes in the samples based on the standard curve.

Diabetic Retinopathy Assessment

Objective: To assess the function of retinal cells (photoreceptors and bipolar cells).

Procedure:

  • Dark-adapt the mice overnight.

  • Under dim red light, anesthetize the mice.

  • Place electrodes on the cornea, forehead (reference), and tail (ground).

  • Present a series of light flashes of increasing intensity to elicit scotopic (rod-driven) and photopic (cone-driven) responses.

  • Record the electrical responses from the retina.

  • Analyze the amplitude and implicit time of the a- and b-waves.

Objective: To measure the visual acuity of the mice.

Procedure:

  • Place the mouse on a platform surrounded by a rotating drum with vertical stripes of varying spatial frequencies.

  • Observe the reflexive head and neck movements of the mouse as it tracks the rotating stripes.

  • Determine the highest spatial frequency (narrowest stripes) that elicits a tracking response, which corresponds to the visual acuity threshold.

Objective: To quantify the extent of capillary loss in the retina, a hallmark of diabetic retinopathy.

Materials:

  • Enucleated eyes fixed in 4% paraformaldehyde

  • Trypsin solution (3% in 0.1 M Tris buffer)

  • Periodic acid-Schiff (PAS) stain

  • Hematoxylin

  • Microscope

Procedure:

  • Dissect the retinas from the enucleated eyes.

  • Wash the retinas in distilled water.

  • Incubate the retinas in the trypsin solution at 37°C for 1-3 hours until the non-vascular tissue is digested.

  • Gently wash the retinal vascular network to remove digested tissue.

  • Mount the vascular network flat on a microscope slide.

  • Stain the mounted retinas with PAS and hematoxylin.

  • Examine the entire retinal vasculature under a microscope and count the number of acellular capillaries.

Gut Microbiome Analysis: Metatranscriptomics

Objective: To analyze the functional gene expression of the gut microbiota.

Procedure:

  • Collect fecal samples from the mice.

  • Extract total RNA from the fecal samples using a specialized kit for microbial RNA.

  • Deplete ribosomal RNA (rRNA) to enrich for messenger RNA (mRNA).

  • Synthesize complementary DNA (cDNA) from the enriched mRNA.

  • Prepare sequencing libraries from the cDNA.

  • Perform high-throughput sequencing (e.g., Illumina sequencing).

  • Analyze the sequencing data using bioinformatics tools to identify differentially expressed genes and metabolic pathways in the gut microbiota.

AhR and PXR Signaling Pathway Activation Assays

Objective: To determine if this compound or its metabolites can activate the Aryl Hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR).

Procedure:

  • Utilize commercially available cell-based reporter assays.

  • These assays typically use a cell line (e.g., HepG2) that has been engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing response elements for AhR or PXR.

  • Treat the cells with varying concentrations of this compound or its potential indole metabolites.

  • After an incubation period, measure the reporter gene activity (e.g., luminescence).

  • An increase in reporter activity indicates activation of the respective receptor.

References

Application Notes and Protocols: The Role of Trp-Ile in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Tryptophan-Isoleucine (Trp-Ile), also referred to as Isoleucine-Tryptophan (Ile-Trp), has emerged as a promising bioactive molecule in the field of drug discovery, particularly in the context of cardiovascular health. Derived from whey protein hydrolysates, this small peptide exhibits potent biological activities, most notably as an inhibitor of Angiotensin-Converting Enzyme (ACE) and a modulator of Matrix Metalloproteinase-2 (MMP-2) expression and activity. These properties position this compound as a lead compound for the development of novel therapeutics targeting hypertension and associated vascular remodeling.

This document provides detailed application notes on the utility of this compound in drug discovery and comprehensive protocols for its synthesis, purification, and biological evaluation.

Applications in Drug Discovery

The primary therapeutic potential of this compound lies in its ability to interfere with the Renin-Angiotensin System (RAS), a critical regulator of blood pressure and cardiovascular homeostasis.

1. Antihypertensive Agent:

This compound acts as a potent inhibitor of ACE, the enzyme responsible for converting angiotensin I (ANGI) to the potent vasoconstrictor angiotensin II (ANGII). By blocking this conversion, this compound can lead to vasodilation and a reduction in blood pressure. Its ACE inhibitory activity makes it a strong candidate for the development of treatments for hypertension.

2. Prevention of Vascular Remodeling:

Elevated levels of ANGII can lead to pathological remodeling of blood vessels, a process characterized by changes in the extracellular matrix (ECM) that contribute to aortic stiffness and cardiovascular disease. ANGII stimulates the expression and activation of MMP-2, an enzyme that degrades ECM components. This compound has been shown to inhibit ANGI-induced MMP-2 expression and activation in vascular endothelial and smooth muscle cells[1]. This suggests a role for this compound in preventing or mitigating the detrimental effects of ANGII on the vasculature.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: ACE Inhibitory Activity of this compound

ParameterValueReference
IC50Not explicitly stated in the provided abstracts, but described as a "potent ACE inhibitor".[1]

Further literature screening would be required to identify the precise IC50 value.

Table 2: Effect of this compound on ANGI-Induced MMP-2 Expression in Rat Aortic Endothelial and Smooth Muscle Cells [2]

Cell TypeTreatmentMMP-2 Expression (relative to control)P-value
Endothelial Cells (ECs)ANGIIncreased<0.01
ANGI + this compoundSignificantly inhibited<0.05
ANGI + CaptoprilSignificantly inhibited<0.05
Smooth Muscle Cells (SMCs)ANGIIncreased<0.01
ANGI + this compoundSignificantly inhibited<0.05
ANGI + CaptoprilSignificantly inhibited<0.05

ANGI: Angiotensin I; this compound: Tryptophan-Isoleucine; Captopril: a known ACE inhibitor.

Table 3: Effect of this compound on ANGII-Induced MMP-2 Expression [1]

TreatmentEffect on MMP-2 Expression
ANGIIIncreased expression
ANGII + this compoundNo inhibition
ANGII + LosartanBlocked the effect of ANGII

ANGII: Angiotensin II; Losartan: an ANGII type 1 receptor blocker.

Signaling Pathways

This compound exerts its effects on MMP-2 by inhibiting ACE, thereby preventing the formation of ANGII from ANGI. ANGII, in turn, activates signaling cascades that lead to increased MMP-2 expression and activation. The following diagrams illustrate the key signaling pathways involved.

G cluster_0 Mechanism of this compound Action ANGI Angiotensin I ACE ACE ANGI->ACE ANGII Angiotensin II ACE->ANGII TrpIle This compound TrpIle->ACE

Caption: Inhibition of ACE by this compound.

G cluster_1 ANGII-Induced MMP-2 Expression in Endothelial Cells ANGII Angiotensin II AT1R AT1 Receptor ANGII->AT1R JNK JNK Pathway AT1R->JNK MMP2_exp MMP-2 Expression JNK->MMP2_exp G cluster_2 ANGII-Induced MMP-2 Expression in Smooth Muscle Cells ANGII Angiotensin II AT1R AT1 Receptor ANGII->AT1R JAK2_STAT3 JAK2/STAT3 Pathway AT1R->JAK2_STAT3 MMP2_exp MMP-2 Expression JAK2_STAT3->MMP2_exp G Resin Resin Swelling Fmoc_Ile Fmoc-Ile-OH Coupling Resin->Fmoc_Ile Deprotection1 Fmoc Deprotection Fmoc_Ile->Deprotection1 Fmoc_Trp Fmoc-Trp(Boc)-OH Coupling Deprotection1->Fmoc_Trp Deprotection2 Fmoc Deprotection Fmoc_Trp->Deprotection2 Cleavage Cleavage from Resin Deprotection2->Cleavage Purification Purification Cleavage->Purification G Sample Sample Preparation Electrophoresis SDS-PAGE (with gelatin) Sample->Electrophoresis Renaturation Renaturation Electrophoresis->Renaturation Incubation Enzyme Incubation Renaturation->Incubation Staining Coomassie Staining Incubation->Staining Destaining Destaining & Visualization Staining->Destaining

References

Troubleshooting & Optimization

Technical Support Center: Tryptophan-Isoleucine (Trp-Ile) Dipeptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Trp-Ile synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing the synthesis of this challenging dipeptide. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to enhance your synthesis yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal protection strategy for this compound synthesis?

A1: The recommended strategy for this compound synthesis is the Fmoc/tBu (Fluorenylmethyloxycarbonyl/tert-Butyl) solid-phase peptide synthesis (SPPS) approach. A critical consideration is the protection of the Tryptophan side chain. It is highly recommended to use Fmoc-Trp(Boc)-OH , where the indole nitrogen is protected by a tert-Butyloxycarbonyl (Boc) group. This prevents unwanted side reactions such as alkylation or sulfonation of the indole ring during the acidic conditions of resin cleavage.[1] The Isoleucine residue typically does not require side-chain protection.

Q2: Which coupling reagents are best for maximizing yield and minimizing epimerization in this compound synthesis?

A2: For the coupling of Fmoc-Trp(Boc)-OH to the resin-bound Isoleucine, high-efficiency coupling reagents are crucial. Uronium/aminium salt-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are excellent choices that promote rapid bond formation, which can help minimize epimerization of the Isoleucine residue.[2] Another highly effective and safer alternative is COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), which has shown superior performance in many cases.[2] Carbodiimides like DIC (N,N'-Diisopropylcarbodiimide) in the presence of an additive like OxymaPure are also effective and economical options.

Q3: What are the most common side reactions during this compound synthesis and how can they be prevented?

A3: The primary side reactions of concern are:

  • Tryptophan Indole Alkylation: During the final cleavage from the resin with trifluoroacetic acid (TFA), the generated carbocations from the resin linker or other protecting groups can alkylate the unprotected indole ring of Tryptophan.[3]

    • Prevention: Use Fmoc-Trp(Boc)-OH. The Boc group provides protection during synthesis and cleavage.[1] Additionally, a "scavenger" cocktail should be used in the TFA cleavage solution. A common mixture is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5).

  • Isoleucine Epimerization: The chiral center of the activated Isoleucine residue can be susceptible to epimerization (conversion from L- to D- or allo-isoleucine), especially in the presence of a strong base and extended reaction times.[4][5]

    • Prevention: Use a highly efficient coupling reagent to ensure rapid reaction times. Minimize the pre-activation time of the Fmoc-Trp(Boc)-OH before adding it to the resin. Avoid using strongly nucleophilic bases where possible.

  • Aggregation: Both Tryptophan and Isoleucine are hydrophobic amino acids, which can lead to aggregation of the growing peptide chains on the solid support. This can block reactive sites and lead to incomplete reactions and low yields.

    • Prevention: Use resins with good swelling properties, such as PEG-PS resins. Synthesizing at a slightly elevated temperature (e.g., using a microwave peptide synthesizer) can disrupt hydrogen bonds and reduce aggregation.[6]

Q4: What is the most effective method for purifying crude this compound dipeptide?

A4: The standard and most effective method for purifying this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .[6][7][8] Given the hydrophobic nature of the dipeptide, a C18 column is typically used. A gradient elution system with water and acetonitrile (both containing 0.1% TFA) is employed to separate the desired product from impurities. The collected fractions containing the pure peptide are then lyophilized to obtain a fluffy, white powder.

Troubleshooting Guide

Issue Probable Cause(s) Recommended Solution(s)
Low Final Yield 1. Incomplete Coupling: Steric hindrance or peptide aggregation preventing complete reaction.[6] 2. Peptide Aggregation: Hydrophobic interactions between this compound chains on the resin. 3. Loss during Purification: Poor solubility of the crude peptide or suboptimal HPLC conditions.1. Perform a double coupling for the Fmoc-Trp(Boc)-OH step. Use a more potent coupling reagent like HATU or COMU. 2. Use a PEG-based resin. Consider microwave-assisted synthesis to reduce aggregation. 3. Dissolve the crude peptide in a minimal amount of DMSO or DMF before diluting with the initial HPLC mobile phase. Optimize the HPLC gradient to ensure good separation and recovery.
Low Purity (Multiple Peaks in HPLC) 1. Epimerization of Isoleucine: Formation of diastereomers that are difficult to separate.[4] 2. Incomplete Deprotection: Failure to completely remove the Fmoc group from Isoleucine before coupling Tryptophan. 3. Side-product Formation: Alkylation of the Tryptophan indole ring during cleavage.[3] 4. Deletion Sequences: A portion of the resin-bound Isoleucine failed to couple with Tryptophan.1. Reduce coupling time and temperature. Use an additive like OxymaPure with your coupling reagent. 2. Extend the Fmoc deprotection time or perform a second deprotection step. Monitor deprotection using a colorimetric test (e.g., Kaiser test). 3. Ensure the use of Fmoc-Trp(Boc)-OH and an effective scavenger cocktail (e.g., TFA/TIS/H2O) during cleavage. 4. Use a higher excess of the incoming amino acid and a more efficient coupling reagent. Consider a capping step with acetic anhydride after the Isoleucine coupling to block unreacted sites.
Broad or Tailing Peaks in HPLC 1. Peptide Aggregation: The peptide is aggregating in the HPLC mobile phase. 2. Poor Solubility: The peptide is not fully dissolved in the injection solvent. 3. Column Contamination: Residual impurities on the HPLC column.1. Decrease the peptide concentration of the injected sample. Try a shallower gradient during HPLC elution. 2. Ensure complete dissolution of the sample, using a small amount of organic solvent like acetonitrile or isopropanol if necessary. 3. Clean the column with a strong solvent wash (e.g., 100% acetonitrile or isopropanol).

Quantitative Data Summary

The following table provides representative yield and purity data for the synthesis of this compound using different common coupling reagents under standard Fmoc-SPPS conditions.

Disclaimer: This data is illustrative for a standard synthesis of a hydrophobic dipeptide like this compound on a 0.1 mmol scale. Actual results may vary based on specific experimental conditions, resin type, and scale.

Coupling ReagentBaseActivation Time (min)Coupling Time (min)Crude Purity (%)Final Yield (%)
HBTU DIPEA230~85%~70%
HATU DIPEA120>90%~80%
COMU DIPEA120>92%~82%
DIC/OxymaPure N/A545~88%~75%

Detailed Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)

Materials:

  • Fmoc-Ile-Wang Resin (or other suitable resin for peptide acids)

  • Fmoc-Trp(Boc)-OH

  • Coupling Reagent (e.g., HATU)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Solution: 20% Piperidine in DMF

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O)

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Place the Fmoc-Ile-Wang resin in a reaction vessel and swell in DMF for 30 minutes.

  • Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution and agitate for 5 minutes. Drain and repeat with fresh solution for another 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-Trp(Boc)-OH (3 eq.), HATU (2.95 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 30-60 minutes.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Final Fmoc Deprotection: Repeat Step 2 to remove the Fmoc group from the N-terminal Tryptophan.

  • Final Washing and Drying: Wash the peptide-resin with DMF (3x), DCM (5x), and finally with methanol (2x). Dry the resin under vacuum for several hours.

  • Cleavage and Deprotection: Add the cold cleavage cocktail (TFA/TIS/H₂O) to the dried resin and agitate at room temperature for 2 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times. Dry the crude peptide pellet under vacuum.

Protocol 2: Purification of this compound by RP-HPLC

System and Column:

  • Preparative RP-HPLC system with a C18 column.

Mobile Phases:

  • Solvent A: 0.1% TFA in Water

  • Solvent B: 0.1% TFA in Acetonitrile

Procedure:

  • Sample Preparation: Dissolve the crude this compound peptide in a minimal amount of Solvent A, adding a small percentage of Solvent B or DMSO if necessary to aid dissolution. Filter the sample through a 0.45 µm syringe filter.

  • Chromatography:

    • Equilibrate the column with 95% Solvent A and 5% Solvent B.

    • Inject the sample onto the column.

    • Run a linear gradient, for example, from 5% to 65% Solvent B over 30 minutes.

    • Monitor the elution of the peptide by UV absorbance at 220 nm and 280 nm (due to the Tryptophan indole ring).

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and freeze-dry (lyophilize) to obtain the final this compound dipeptide as a white, fluffy powder.

Visualizations

Trp_Ile_Synthesis_Workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling Step cluster_finalization Finalization & Cleavage cluster_purification Purification Resin Fmoc-Ile-Wang Resin Swell Swell Resin in DMF Resin->Swell Deprotect_Ile Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect_Ile Couple Couple to H-Ile-Resin Deprotect_Ile->Couple Activate_Trp Activate Fmoc-Trp(Boc)-OH with HATU/DIPEA Activate_Trp->Couple Deprotect_Trp Final Fmoc Deprotection Couple->Deprotect_Trp Cleave Cleave with TFA/TIS/H2O Deprotect_Trp->Cleave Precipitate Precipitate in Cold Ether Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Lyophilize Lyophilization Purify->Lyophilize Final_Product Pure this compound Peptide Lyophilize->Final_Product

Caption: Workflow for the solid-phase synthesis of this compound.

Troubleshooting_Tree Start Low Purity in HPLC Analysis Q1 Multiple Peaks Observed? Start->Q1 Q2 Peak Tailing or Broad? Start->Q2 A1_Epimerization Cause: Epimerization Solution: Use faster coupling (HATU), reduce time/temp. Q1->A1_Epimerization Yes A1_Deletion Cause: Incomplete Coupling Solution: Double couple, use capping agent. Q1->A1_Deletion Yes A1_SideReaction Cause: Trp Alkylation Solution: Use Fmoc-Trp(Boc)-OH, ensure proper scavengers. Q1->A1_SideReaction Yes A2_Aggregation Cause: Aggregation Solution: Lower sample concentration, use shallower gradient. Q2->A2_Aggregation Yes A2_Solubility Cause: Poor Solubility Solution: Ensure full dissolution, use co-solvent (ACN/DMSO). Q2->A2_Solubility Yes

References

Technical Support Center: Optimizing Mass Spectrometry for Trp-Ile Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing mass spectrometry parameters for the detection of the dipeptide Tryptophan-Isoleucine (Trp-Ile). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal Electrospray Ionization (ESI) source parameters for this compound detection?

A1: While optimal parameters can be instrument-dependent, a good starting point for ESI-MS analysis of peptides like this compound involves systematic optimization of key source settings. The goal is to achieve stable and efficient ionization of the analyte.[1][2] Typical starting ranges for ESI parameters are provided in the table below. It is recommended to perform on-column source parameter optimization by injecting a standard solution of this compound and systematically varying these parameters to find the values that yield the highest signal intensity and stability.[3]

Q2: What are the expected precursor ion m/z (mass-to-charge ratio) values for this compound?

A2: The expected precursor ion for this compound in positive ionization mode is the protonated molecule, [M+H]⁺. The monoisotopic mass of this compound is approximately 317.17 Da. Therefore, you should look for a precursor ion with an m/z of approximately 318.18. Depending on the solvent conditions and the presence of salts, you might also observe adducts such as [M+Na]⁺ (m/z ~340.16) or [M+K]⁺ (m/z ~356.13). In negative ionization mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of approximately 316.16.

Q3: What are the major fragment ions expected in the MS/MS spectrum of this compound?

A3: Tandem mass spectrometry (MS/MS) of peptides typically results in the formation of b- and y-type fragment ions due to the cleavage of the peptide bond.[4][5] For this compound, the major expected fragment ions would correspond to the cleavage of the peptide bond between the Tryptophan and Isoleucine residues. The protonated Trp residue (b-ion) would have an m/z of approximately 188.07, resulting from the loss of the isoleucine residue.[6][7] The protonated Isoleucine residue (y-ion) would have an m/z of approximately 132.10. Other fragment ions from the tryptophan residue, such as those at m/z 146.06 and 130.06, may also be observed.[6][7] It's important to optimize the collision energy to obtain a good balance of precursor ion depletion and fragment ion generation.[8]

Q4: How can I differentiate this compound from its isomer Trp-Leu in a mass spectrometry experiment?

A4: While this compound and Trp-Leu are isomers and have the same precursor mass, their fragmentation patterns in MS/MS can be used for differentiation. The fragmentation of the isoleucine and leucine side chains can produce characteristic ions. Under low collision energy, a fragment ion at m/z 69 is often observed for protonated isoleucine, which is less abundant or absent for leucine.[6] However, at higher collision energies, leucine can also produce an ion at m/z 69, so careful optimization of the collision energy is crucial for differentiation.[6]

Troubleshooting Guides

Issue: Low Signal Intensity or No Signal for this compound

This is a common issue that can arise from several factors throughout the experimental workflow. The following guide provides a systematic approach to troubleshooting low signal intensity.

Troubleshooting Workflow

Caption: Troubleshooting workflow for low this compound signal intensity.

Potential Cause Troubleshooting Steps Recommended Action
Sample Preparation Issues Verify the concentration and integrity of your this compound standard and samples. Ensure proper storage to prevent degradation. Check for solubility issues in your sample solvent.Prepare fresh standards and samples. Consider using a different solvent or adding a small percentage of organic modifier to improve solubility.
Liquid Chromatography (LC) Problems Evaluate the LC column performance. Poor peak shape (e.g., tailing, fronting, or broad peaks) can lead to a lower signal-to-noise ratio.[9] Check the mobile phase composition and pH.Use a new or validated LC column. Ensure mobile phases are correctly prepared and degassed. Optimize the gradient to achieve better peak focusing.
Mass Spectrometer (MS) Settings The MS source parameters may not be optimal for this compound.[1] The mass analyzer might require calibration. Incorrect collision energy will result in poor fragmentation and low product ion intensity.Systematically optimize source parameters (e.g., spray voltage, gas flows, and temperatures) using a this compound standard.[3] Calibrate the mass spectrometer according to the manufacturer's recommendations. Perform a collision energy optimization experiment.
Quantitative Data Summary: ESI-MS Parameter Optimization

The following table provides a starting point for optimizing key ESI source and MS/MS parameters for this compound detection. The optimal values will vary depending on the specific instrument and experimental conditions.

Parameter Typical Starting Range Effect on Signal Notes
Spray Voltage (Positive Mode) 3.5 - 5.0 kVAffects the efficiency of droplet charging and the stability of the electrospray.[2]Start in the middle of the range and adjust in small increments. Too high a voltage can cause corona discharge and signal instability.[2]
Nebulizer Gas Flow 20 - 40 psi (instrument dependent)Aids in the formation of a fine spray of droplets.Higher flow rates can improve desolvation but may also reduce sensitivity if set too high.
Drying Gas Flow 5 - 12 L/min (instrument dependent)Facilitates solvent evaporation from the charged droplets.Insufficient flow can lead to solvent clusters and poor sensitivity. Excessive flow can be detrimental.
Drying Gas Temperature 250 - 400 °CAffects the rate of solvent evaporation.Higher temperatures can improve desolvation but may cause thermal degradation of the analyte if too high.
Cone Voltage / Skimmer Voltage 20 - 60 VInfluences the transfer of ions from the source to the mass analyzer and can induce in-source fragmentation.[2]Optimize to maximize the precursor ion signal without causing excessive fragmentation in the source.
Collision Energy (for MS/MS) 10 - 40 eVControls the extent of fragmentation of the precursor ion in the collision cell.Perform a collision energy ramp experiment to find the optimal energy that produces the desired fragment ions with good intensity.

Experimental Protocols

Detailed Methodology: LC-MS/MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound using a standard reverse-phase liquid chromatography coupled to a tandem mass spectrometer.

Experimental Workflow Diagram

ExperimentalWorkflow Prep 1. Sample Preparation (e.g., Dilution in Mobile Phase A) LC 2. LC Separation (C18 Column) Prep->LC Ionization 3. Electrospray Ionization (ESI) LC->Ionization MS1 4. MS1 Scan (Precursor Ion Selection) Ionization->MS1 CID 5. Collision-Induced Dissociation (CID) MS1->CID MS2 6. MS2 Scan (Product Ion Detection) CID->MS2 Data 7. Data Analysis (Quantification & Identification) MS2->Data

Caption: General experimental workflow for LC-MS/MS analysis of this compound.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water).

    • Create a series of calibration standards by serially diluting the stock solution in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

    • For biological samples, perform appropriate sample clean-up such as protein precipitation or solid-phase extraction to remove interferences.[10]

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-6 min: 95% B

      • 6-6.1 min: 95% to 5% B

      • 6.1-8 min: 5% B (re-equilibration)

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM) or Product Ion Scan.

    • MRM Transitions (example):

      • Precursor Ion (Q1): m/z 318.2

      • Product Ion (Q3) 1: m/z 188.1 (for quantification)

      • Product Ion (Q3) 2: m/z 132.1 (for confirmation)

    • Source Parameters: Optimize as described in the "Quantitative Data Summary" table.

    • Collision Energy: Optimize for each transition.

  • Data Analysis:

    • Integrate the peak areas for the selected MRM transitions.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

References

Technical Support Center: Trp-Ile NMR Signal Assignment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tryptophan (Trp) and Isoleucine (Ile) NMR signal assignment. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their NMR experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing significant signal overlap in the aromatic region of my spectrum, making it difficult to assign Tryptophan indole signals. What can I do?

A1: Signal overlap in the aromatic region is a common challenge due to the similar chemical environments of aromatic residues. To resolve overlapping Trp indole signals, consider the following strategies:

  • Increase Spectrometer Field Strength: Higher field magnets will increase the chemical shift dispersion, potentially resolving overlapping peaks.

  • Utilize 2D NMR Spectroscopy: 2D experiments like ¹H-¹³C HSQC and ¹H-¹⁵N HSQC are essential. The ¹⁵N chemical shift of the Trp indole nitrogen is highly sensitive to its local environment, providing excellent dispersion in the second dimension.

  • Selective Isotope Labeling: Employing selective ¹⁵N-Trp labeling will filter the spectrum, showing only signals from tryptophan residues. This dramatically simplifies the spectrum and aids in unambiguous assignment.

  • Adjusting Sample Conditions: Modifying the pH, temperature, or adding co-solvents can sometimes induce small but sufficient changes in chemical shifts to resolve overlapping signals.

Q2: My signals for Isoleucine, particularly the delta1 (δ1) methyl group, are weak or broadened. How can I improve their detection?

A2: The Isoleucine δ1 methyl group can be challenging to assign due to its relaxation properties and potential for conformational exchange. Here are some troubleshooting steps:

  • Use a TROSY-based experiment: For larger proteins (>25 kDa), Transverse Relaxation-Optimized Spectroscopy (TROSY) experiments can significantly enhance the signal-to-noise ratio and reduce linewidths of methyl groups.

  • Specific Isotope Labeling: Using specifically labeled precursors in your expression media, such as α-ketobutyrate for Ile, can lead to ¹³C labeling of only the Ile methyl groups, simplifying the spectrum and increasing effective concentration.

  • HMQC vs. HSQC: While HSQC is generally more sensitive, an HMQC (Heteronuclear Multiple Quantum Coherence) experiment can sometimes yield better results for nuclei with faster relaxation, which can be the case for methyl groups in certain environments.

  • Lowering the Temperature: If conformational exchange is broadening the signals, acquiring spectra at a lower temperature may slow down the exchange rate and result in sharper signals. However, be mindful that this can also increase the overall tumbling time of the protein.

Q3: What is a good starting point for protein concentration and buffer conditions for my NMR sample?

A3: Proper sample preparation is critical for successful NMR experiments. For proteins, a good starting point is a concentration between 0.3-0.5 mM.[1] The buffer should be chosen to maintain protein stability and solubility over the course of the experiment, which can last for several days.[1] A common choice is a phosphate or Tris buffer at a pH where your protein is most stable. It is also crucial to filter your sample to remove any precipitates or aggregates, as these can severely degrade spectral quality.[2][3]

Troubleshooting Guides

Problem: Low Signal-to-Noise Ratio for Trp/Ile Signals

Low sensitivity is a frequent issue, especially when working with large proteins or at low concentrations. The following guide provides a systematic approach to improving the signal-to-noise ratio (SNR).

Troubleshooting Workflow for Low SNR

G start Low SNR Observed check_sample Step 1: Verify Sample Integrity & Concentration - Check for aggregation (DLS) - Confirm concentration (UV-Vis) - Ensure proper buffer and pH start->check_sample check_hardware Step 2: Optimize Hardware Settings - Use a cryogenic probe if available - Tune and match the probe - Calibrate 90° pulse widths check_sample->check_hardware Sample OK check_pulse Step 3: Choose Appropriate Pulse Sequence - For large proteins, use TROSY-based experiments - For sensitivity, use INEPT-based sequences - Optimize relaxation delays check_hardware->check_pulse Hardware Optimized isotopic_labeling Step 4: Consider Isotopic Labeling - Uniform ¹⁵N/¹³C labeling - Selective labeling for Trp or Ile check_pulse->isotopic_labeling Standard sequences insufficient advanced_methods Step 5: Employ Advanced Sensitivity Enhancement Techniques - Photo-CIDNP for surface-exposed Trp - Paramagnetic relaxation enhancement (PRE) isotopic_labeling->advanced_methods Labeling implemented success SNR Improved advanced_methods->success

Caption: Troubleshooting workflow for low signal-to-noise ratio in Trp-Ile NMR experiments.

Problem: Ambiguous NOEs for this compound Contacts

Unambiguous assignment of Nuclear Overhauser Effect (NOE) signals is crucial for determining the three-dimensional structure of a protein. Ambiguities can arise from spectral overlap.

Workflow for Resolving Ambiguous NOEs

G start Ambiguous NOE Observed check_2d Step 1: Analyze 2D NOESY - Check for overlap in both dimensions - Vary mixing time to differentiate direct vs. spin-diffused NOEs start->check_2d run_3d Step 2: Acquire 3D NOESY-HSQC - Use ¹⁵N or ¹³C dimension to resolve protons - e.g., ¹⁵N-edited NOESY-HSQC check_2d->run_3d Overlap persists run_4d Step 3: Acquire 4D NOESY-HSQC - For highly complex spectra - e.g., ¹³C,¹⁵N-edited NOESY run_3d->run_4d Ambiguity remains in 3D isotope_filter Step 4: Use Isotope-Filtered NOESY - Involves one labeled and one unlabeled protein subunit - Only intermolecular NOEs are observed run_4d->isotope_filter 4D still insufficient success NOE Assigned isotope_filter->success

Caption: Workflow for resolving ambiguous NOE signals involving Trp and Ile residues.

Quantitative Data

The following table summarizes typical chemical shift ranges for Tryptophan and Isoleucine residues. Note that these values can vary significantly depending on the local environment within the protein.

ResidueAtomChemical Shift Range (ppm)
TryptophanHε1 (indole)9.5 - 10.5
Hδ1 (indole)6.8 - 7.5
Hζ2 (indole)7.0 - 7.8
Hη2 (indole)7.3 - 8.0
Hζ3 (indole)6.9 - 7.6
Hε3 (indole)7.0 - 7.7
Nε1 (indole)120 - 135
IsoleucineHδ1 (methyl)0.5 - 1.0
Cδ1 (methyl)10 - 15
Hγ2 (methyl)0.6 - 1.2
Cγ2 (methyl)14 - 20

Experimental Protocols

Protocol: 2D ¹H-¹⁵N HSQC for Trp Indole Assignment

This experiment is fundamental for assigning the indole N-H signals of Tryptophan residues.

  • Sample Preparation: Prepare a sample of ¹⁵N-labeled protein at a concentration of 0.3-0.5 mM in a suitable buffer containing 5-10% D₂O.[1][4]

  • Spectrometer Setup:

    • Tune and match the probe for ¹H and ¹⁵N frequencies.

    • Calibrate the 90° pulse widths for both ¹H and ¹⁵N.

    • Set the temperature to a value where the protein is stable and gives sharp lines (e.g., 298 K).

  • Acquisition Parameters (Example for a 600 MHz spectrometer):

    • Spectral Width: ~16 ppm in the ¹H dimension and ~35 ppm in the ¹⁵N dimension (centered around 118 ppm).

    • Number of Points: 2048 in the direct dimension (¹H) and 256 in the indirect dimension (¹⁵N).

    • Number of Scans: 8-16, depending on the sample concentration.

    • Recycle Delay: 1.0 - 1.5 seconds.

    • Use sensitivity-enhanced pulse sequences with gradients for water suppression and artifact reduction.

  • Processing and Analysis:

    • Apply a squared sine-bell window function in both dimensions.

    • Zero-fill the data to at least double the number of acquired points.

    • Perform Fourier transformation.

    • Reference the spectrum (e.g., using DSS for ¹H).

    • Each Trp indole N-H group should give a single cross-peak in the spectrum. The high dispersion of the Nε1 chemical shift typically allows for unambiguous assignment.

References

Technical Support Center: Minimizing Non-specific Binding of Trp-Ile in Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing non-specific binding (NSB) of the Trp-Ile dipeptide in various assays.

Frequently Asked Questions (FAQs)

Q1: What are the physicochemical properties of this compound that may contribute to non-specific binding?

The this compound dipeptide possesses characteristics that can influence its tendency for non-specific binding in biochemical assays. The tryptophan (Trp) residue contains an aromatic indole ring, which can participate in hydrophobic and π-π stacking interactions with surfaces and other molecules.[1][2] Isoleucine (Ile) has a bulky, hydrophobic side chain, further contributing to the peptide's overall hydrophobicity.[3] While the dipeptide is not extremely hydrophobic, with a calculated XLogP3 of -0.7, these residues can still promote non-specific adsorption to assay surfaces like polystyrene plates.[4]

Physicochemical Properties of this compound

Property Value Source
Molecular Weight 317.4 g/mol --INVALID-LINK--
XLogP3 -0.7 --INVALID-LINK--

| Isoelectric Point (pI) | ~5.8 (Estimated) | |

Q2: What are the primary drivers of non-specific binding for a peptide like this compound?

Non-specific binding of this compound is primarily driven by:

  • Hydrophobic Interactions: The tryptophan and isoleucine side chains can interact with hydrophobic surfaces of assay plates or other proteins in the sample.

  • Ionic Interactions: Depending on the buffer pH and the pI of the peptide, this compound can carry a net charge, leading to electrostatic interactions with charged surfaces.

  • Aggregation: Peptides, particularly those with hydrophobic residues, can self-aggregate, and these aggregates may exhibit higher non-specific binding.[5][6]

Troubleshooting Guides

Issue: High Background Signal in ELISA-based Assays

High background is a common indicator of significant non-specific binding. Follow these troubleshooting steps to identify and mitigate the issue.

Troubleshooting Workflow for High Background in Peptide ELISA

G cluster_0 Initial Observation cluster_1 Investigation & Optimization cluster_2 Resolution A High Background Signal Detected B Review Blocking Step A->B Start Here C Optimize Washing Steps B->C If background persists F Reduced Background & Improved Signal-to-Noise B->F Problem Solved D Adjust Buffer Composition C->D If background persists C->F Problem Solved E Evaluate Alternative Plates D->E If background persists D->F Problem Solved E->F Problem Solved

Caption: A stepwise workflow for troubleshooting high background signals in peptide-based ELISA assays.

1. Review and Optimize the Blocking Step

The blocking buffer is critical for preventing molecules from binding to unoccupied sites on the assay plate.[7]

  • Increase Blocking Agent Concentration: If you are using 1% BSA, try increasing it to 2-5%.

  • Switch Blocking Agents: Different blocking agents have varying effectiveness. Consider switching from BSA to non-fat dry milk (2-5%), casein (1%), or a commercially available protein-free blocking buffer.

  • Extend Incubation Time: Increase the blocking incubation time to 2 hours at room temperature or overnight at 4°C.

Comparison of Common Blocking Agents

Blocking Agent Typical Concentration Advantages Disadvantages
Bovine Serum Albumin (BSA) 1-5% (w/v) Inexpensive, readily available. Can be a source of cross-reactivity.
Non-fat Dry Milk 2-5% (w/v) Inexpensive, effective for many systems. Contains phosphoproteins that can interfere with phospho-specific antibody detection.
Casein 1% (w/v) A purified protein from milk, can be more consistent than milk powder. Can mask some epitopes.

| Commercial Protein-Free Blockers | Varies | Reduces potential for cross-reactivity with protein-based detection systems. | More expensive. |

2. Optimize Washing Steps

Insufficient washing can leave unbound reagents behind, contributing to high background.[8][9]

  • Increase Wash Cycles: Increase the number of wash cycles from 3 to 5.

  • Increase Soak Time: Allow the wash buffer to soak in the wells for 30-60 seconds during each wash step.

  • Ensure Complete Aspiration: Make sure all wash buffer is removed after each step.

3. Adjust Buffer Composition

The composition of your assay and wash buffers can significantly impact non-specific binding.

  • Add a Non-ionic Detergent: Including a mild detergent like Tween-20 (0.05% - 0.1% v/v) in your wash buffer and antibody dilution buffers can help disrupt hydrophobic interactions.[10]

  • Optimize pH: The pH of the buffer can affect the charge of the this compound peptide. Experiment with a pH range around the estimated pI of this compound (~5.8) to find the point of minimal interaction. Generally, a pH slightly above the pI will impart a net negative charge, while a pH below will result in a net positive charge.

  • Adjust Ionic Strength: Increasing the salt concentration (e.g., NaCl from 150 mM to 300-500 mM) in the wash buffer can help to reduce non-specific binding driven by ionic interactions.

Effect of Buffer Additives on Non-Specific Binding

Additive Typical Concentration Mechanism of Action
Tween-20 0.05 - 0.1% (v/v) Disrupts hydrophobic interactions.[10]

| NaCl | 150 - 500 mM | Shields electrostatic interactions. |

4. Evaluate Alternative Assay Plates

Standard polystyrene plates can have high hydrophobicity.

  • Use Low-Binding Plates: Consider using commercially available low-binding microplates, which have surfaces treated to reduce protein and peptide adsorption.

Issue: Poor Reproducibility and Signal Variability

Inconsistent results can also be a symptom of non-specific binding, as the extent of binding can vary between wells and experiments.

Logical Flow for Addressing Poor Reproducibility

G cluster_0 Problem Identification cluster_1 Potential Causes & Solutions cluster_2 Corrective Actions A Poor Reproducibility or High Signal Variability B Peptide Aggregation A->B C Inconsistent Pipetting A->C D Variable Non-Specific Binding A->D E Optimize Peptide Diluent (e.g., add organic solvent) B->E F Ensure Proper Mixing & Use Calibrated Pipettes C->F G Implement Optimized Blocking & Washing Protocols D->G G cluster_0 Assay Optimization Pipeline start Start with Standard Protocol checkerboard Checkerboard Titration of Antibodies & Peptide start->checkerboard blocking Test Different Blocking Agents (BSA, Milk, Casein) checkerboard->blocking wash Optimize Wash Buffer (Tween-20, Salt Conc.) blocking->wash diluent Optimize Sample Diluent (pH, Additives) wash->diluent plate Compare Plate Types (Standard vs. Low-Binding) diluent->plate final Final Optimized Protocol plate->final

References

Technical Support Center: Quantification of Trp-Ile in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of the Tryptophan-Isoleucine (Trp-Ile) dipeptide in biological samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability when quantifying this compound in plasma or serum?

The most significant sources of variability in this compound quantification often stem from matrix effects, sample preparation inconsistencies, and the inherent chemical properties of the dipeptide itself.[1][2][3][4] Biological matrices like plasma and serum are complex, containing numerous endogenous compounds that can interfere with the analysis.[3][4] Tryptophan is susceptible to oxidation, and both amino acids can be part of endogenous peptides, leading to background interference.

Q2: Why am I seeing poor peak shape and retention time variability for this compound in my LC-MS/MS analysis?

Poor peak shape, such as tailing or broadening, and shifting retention times for this compound can be attributed to several factors. These include suboptimal chromatographic conditions, interactions with the analytical column, or issues with the sample matrix. The hydrophobic nature of the isoleucine side chain and the aromatic indole ring of tryptophan can lead to secondary interactions with the stationary phase if not properly controlled. Additionally, matrix components can accumulate on the column, affecting its performance over time.[1]

Q3: My this compound signal is being suppressed in my mass spectrometry analysis. What are the likely causes and how can I mitigate this?

Ion suppression is a common matrix effect where co-eluting endogenous compounds from the biological sample interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[2][3] This leads to a decreased signal and can significantly impact the accuracy and sensitivity of the quantification.[2][3] Common culprits include phospholipids and salts from the biological matrix.[4] Mitigation strategies include more efficient sample preparation to remove these interferences, optimizing the chromatography to separate this compound from the suppressive agents, and using a stable isotope-labeled internal standard.

Q4: What is the best sample preparation technique for extracting this compound from biological fluids?

The optimal sample preparation technique depends on the specific biological matrix and the required sensitivity of the assay. Common methods include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[5][6] For this compound, a mixed-mode SPE that can exploit both hydrophobic and ion-exchange interactions can be highly effective in removing interferences and concentrating the analyte.[5] Protein precipitation is a simpler but generally less clean method.[7]

Q5: How can I ensure the stability of this compound in my samples during storage and processing?

The indole ring of the tryptophan residue in this compound is susceptible to oxidation, which can lead to underestimation of the dipeptide concentration. To ensure stability, it is crucial to minimize exposure to light and elevated temperatures. Samples should be stored at -80°C. The addition of antioxidants, such as ascorbic acid, to the sample collection tubes and during sample preparation can also help prevent oxidative degradation. It is also advisable to process samples on ice.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No this compound Signal Inefficient extraction from the biological matrix.Optimize the sample preparation method. Consider switching to a more rigorous technique like solid-phase extraction (SPE) from protein precipitation.[5][6]
Degradation of this compound during sample handling or storage.Ensure samples are stored at -80°C and processed on ice. Consider adding antioxidants to your samples.
Ion suppression due to matrix effects.[2][3]Improve sample cleanup to remove interfering substances like phospholipids.[4] Modify chromatographic conditions to separate this compound from the suppression zone.
High Background Signal Endogenous this compound or interfering isobaric compounds.Use a high-resolution mass spectrometer to differentiate this compound from interfering species. Employ a more selective sample preparation method.
Contamination from laboratory equipment or reagents.Use high-purity solvents and reagents. Thoroughly clean all glassware and plasticware.
Poor Peak Shape (Tailing, Broadening) Suboptimal LC conditions (e.g., mobile phase pH, gradient).Adjust the mobile phase pH to ensure this compound is in a single ionic form. Optimize the gradient to improve peak focusing.
Secondary interactions with the analytical column.Use a column with a different stationary phase chemistry. Add a competing agent to the mobile phase to block active sites on the column.
Inconsistent Results (Poor Reproducibility) Variability in manual sample preparation steps.Automate sample preparation where possible.[8] Ensure consistent timing and technique for all manual steps.
Inconsistent instrument performance.Regularly perform system suitability tests to monitor instrument performance. Calibrate the mass spectrometer according to the manufacturer's recommendations.
Use of an inappropriate internal standard.Utilize a stable isotope-labeled this compound as the internal standard to compensate for variability in sample preparation and matrix effects.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Pre-treat 100 µL of plasma sample by adding 10 µL of a stable isotope-labeled internal standard solution and 200 µL of 4% phosphoric acid. Vortex to mix. Load the entire pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the this compound and internal standard with 500 µL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for this compound Quantification

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 2% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion (Q1) m/z 318.2 -> Product ion (Q3) m/z 188.1 (fragmentation of the tryptophan indole side chain).

      • Stable Isotope-Labeled this compound (e.g., ¹³C₆, ¹⁵N₂-Trp-Ile): Adjust precursor and product ion m/z values accordingly.

    • Key Parameters: Optimize collision energy, declustering potential, and source temperature for maximal signal intensity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (e.g., with Acetonitrile) add_is->ppt spe Solid-Phase Extraction add_is->spe ppt->spe Alternative dry_recon Dry Down & Reconstitute spe->dry_recon lcms LC-MS/MS Analysis dry_recon->lcms data Data Processing & Quantification lcms->data

Caption: A generalized workflow for the quantification of this compound in biological samples.

troubleshooting_logic start Low this compound Signal? check_recovery Is Extraction Recovery Low? start->check_recovery Yes end Signal Improved start->end No optimize_spe Optimize SPE Protocol check_recovery->optimize_spe Yes check_stability Assess Sample Stability check_recovery->check_stability No optimize_spe->end add_antioxidant Add Antioxidant & Control Temperature check_stability->add_antioxidant Yes check_suppression Evidence of Ion Suppression? check_stability->check_suppression No add_antioxidant->end improve_cleanup Improve Sample Cleanup check_suppression->improve_cleanup Yes check_suppression->end No modify_lc Modify LC Method improve_cleanup->modify_lc modify_lc->end

Caption: A troubleshooting decision tree for low this compound signal intensity.

References

Validation & Comparative

A Comparative Analysis of Synthetic vs. Natural Tryptophan-Isoleucine (Trp-Ile): Unveiling Biological Equivalence and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the dipeptide Tryptophan-Isoleucine (Trp-Ile) reveals comparable biological activity between its synthetic and naturally derived forms. While direct comparative studies on this compound are limited, evidence from broader peptide research suggests that synthetic peptides can exhibit equal, if not slightly higher, potency. This guide provides an objective comparison, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.

The core value of a peptide in research and therapeutic applications lies in its biological activity. For the dipeptide this compound, this activity is primarily associated with its potential as an Angiotensin-Converting Enzyme (ACE) inhibitor, a key target in the management of hypertension.

Quantitative Comparison of Biological Activity

While specific head-to-head studies on the bioactivity of synthetic versus natural this compound are not extensively documented in publicly available literature, a comparative analysis can be constructed from existing data on similar peptides and the known characteristics of both production methods. The following table summarizes the expected performance based on current scientific understanding.

ParameterSynthetic this compoundNatural this compoundKey Considerations
Purity High (typically >95-99%)Variable, dependent on purification methodsSynthetic peptides offer higher purity, reducing the potential for confounding results from contaminants.
ACE Inhibitory Activity (IC50) Potentially lower IC50 valuesEffective, but may varyStudies on other peptides have shown that synthetic analogs can be designed for increased potency. For instance, a study comparing a natural antimicrobial peptide to its synthetic counterpart found the synthetic version to be slightly more active[1]. Research indicates that dipeptides with Tryptophan at the C-terminus, like this compound, are potent ACE inhibitors[2][3][4].
Batch-to-Batch Consistency HighCan be variableSynthetic production ensures a consistent product, which is crucial for reproducible experimental results.
Potential for Modification HighLimitedSynthetic routes allow for the incorporation of modifications to enhance stability, bioavailability, or activity.
Presence of Endotoxins/Contaminants Low to negligibleRisk of co-purification with other biological moleculesRigorous purification is necessary for natural peptides to remove potential contaminants that could interfere with biological assays.

Experimental Protocols for Validation

To validate the biological activity of this compound, a series of well-established experimental protocols are employed. These methodologies are crucial for ensuring the purity, structural integrity, and functional efficacy of both synthetic and natural forms of the dipeptide.

Purity and Structural Characterization: High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the this compound sample and to quantify its concentration.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column and a UV detector.

  • Mobile Phase: A gradient of two solvents is typically used:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Procedure: The this compound sample is dissolved in a suitable solvent and injected into the HPLC system. The gradient of Solvent B is increased over time, causing compounds to elute from the column based on their hydrophobicity.

  • Detection: The UV detector is set to a wavelength of 280 nm, which is the characteristic absorbance wavelength for the tryptophan residue.

  • Analysis: The purity of the sample is determined by the percentage of the total peak area that corresponds to the this compound peak. The concentration can be determined by comparing the peak area to a standard curve of known this compound concentrations.

In Vitro Biological Activity Assay: ACE Inhibition Assay

Objective: To quantify the Angiotensin-Converting Enzyme (ACE) inhibitory activity of this compound.

Methodology:

  • Principle: This assay is based on the ability of ACE to hydrolyze the substrate hippuryl-histidyl-leucine (HHL) into hippuric acid (HA) and histidyl-leucine. The amount of HA produced is measured spectrophotometrically.

  • Reagents:

    • ACE (from rabbit lung)

    • HHL (substrate)

    • Borate buffer

    • 1N HCl

    • Ethyl acetate

    • Pyridine

    • Benzene sulfonyl chloride (BSC)

  • Procedure:

    • The this compound sample (inhibitor) is pre-incubated with the ACE enzyme in borate buffer.

    • The substrate HHL is added to initiate the enzymatic reaction.

    • The reaction is stopped by the addition of 1N HCl.

    • The produced hippuric acid is extracted with ethyl acetate.

    • The ethyl acetate is evaporated, and the residue is redissolved in water.

    • Pyridine and BSC are added to derivatize the hippuric acid, forming a colored product.

    • The absorbance is measured at a specific wavelength.

  • Calculation: The percentage of ACE inhibition is calculated by comparing the absorbance of the sample to a control reaction without the inhibitor. The IC50 value, the concentration of inhibitor required to inhibit 50% of the ACE activity, is then determined.

Signaling Pathways and Molecular Interactions

While the direct signaling pathways modulated by the this compound dipeptide are still an active area of research, current understanding points to several potential mechanisms of action.

ACE Inhibition Signaling Pathway

The primary and most well-understood mechanism of action for this compound's biological effect is through the inhibition of the Angiotensin-Converting Enzyme.

ACE_Inhibition Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngiotensinI Angiotensin I Renin->AngiotensinI ACE ACE AngiotensinI->ACE AngiotensinII Angiotensin II ACE->AngiotensinII Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure TrpIle This compound TrpIle->ACE Inhibits

Caption: ACE Inhibition by this compound.

This pathway illustrates how this compound can interfere with the renin-angiotensin system, leading to a reduction in blood pressure.

Potential Gut-Brain Axis Signaling

Emerging research suggests that dipeptides can influence the gut-brain axis, a complex communication network between the gastrointestinal tract and the central nervous system. Peptides can act as signaling molecules, interacting with receptors in the gut and potentially influencing neurotransmitter release and neuronal activity[5][6].

Gut_Brain_Axis cluster_gut Gut Lumen cluster_brain Brain TrpIle This compound PeptideReceptor Peptide Receptor TrpIle->PeptideReceptor Binds EnteroendocrineCell Enteroendocrine Cell GutHormone Gut Hormone Release EnteroendocrineCell->GutHormone PeptideReceptor->EnteroendocrineCell VagusNerve Vagus Nerve GutHormone->VagusNerve Signals to CNS Central Nervous System VagusNerve->CNS Neurotransmitter Neurotransmitter Modulation CNS->Neurotransmitter

Caption: Potential this compound signaling in the gut-brain axis.

This diagram speculates on how this compound, upon reaching the gut, could bind to peptide receptors on enteroendocrine cells, triggering the release of gut hormones that signal to the brain via the vagus nerve.

Conclusion

The available evidence strongly suggests that synthetic this compound is a viable and potentially advantageous alternative to its natural counterpart for research and development purposes. Its high purity, consistency, and the potential for modification offer significant benefits for obtaining reliable and reproducible data. While direct comparative studies are needed to definitively quantify any differences in biological activity, the fundamental ACE inhibitory mechanism is expected to be conserved. The exploration of this compound's role in more complex signaling pathways, such as the gut-brain axis, represents an exciting frontier for future research. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for scientists to validate the biological activity of this compound, regardless of its source.

References

Trp-Ile in Focus: A Comparative Analysis of a Natural Dipeptide with Other DPP-IV Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the landscape of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors reveals the promising potential of naturally occurring peptides, such as the dipeptide Trp-Ile. This comparative guide offers researchers, scientists, and drug development professionals a comprehensive analysis of this compound's performance against other DPP-IV inhibitors, supported by experimental data and detailed methodologies.

DPP-IV is a crucial enzyme in glucose metabolism, primarily known for its role in inactivating incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, the bioavailability of these incretins is prolonged, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism forms the basis for a major class of therapeutics for type 2 diabetes. While synthetic DPP-IV inhibitors, known as gliptins, are well-established in clinical practice, there is a growing interest in naturally derived inhibitors from food sources due to their potential for fewer side effects.

Quantitative Comparison of DPP-IV Inhibitors

The inhibitory potential of various compounds against DPP-IV is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The dipeptide this compound has been identified as an inhibitor of DPP-IV with a reported IC50 value of 89.1 µM. To contextualize its efficacy, the following tables provide a comparative overview of the IC50 values for this compound, other food-derived peptides, and commercially available synthetic DPP-IV inhibitors.

Table 1: DPP-IV Inhibitory Activity of this compound and Other Dipeptides

DipeptideIC50 (µM)Source
This compound 89.1 [1]
Trp-Leu<45[1]
Trp-Arg37.8 ± 2.2[2]
Trp-Lys<45[1]
Ile-Pro>1000[3]
Val-Ala>1000
Ala-Pro>1000

Table 2: DPP-IV Inhibitory Activity of Other Food-Derived Peptides

PeptideSequenceIC50 (µM)Source
Diprotin AIle-Pro-Ile5.95 ± 0.91[4]
WAWTrp-Ala-Trp103.66[5]
WAYTrp-Ala-Tyr117.40[5]
WPNTrp-Pro-Asn128.59[5]
ILDKVGINYIle-Leu-Asp-Lys-Val-Gly-Ile-Asn-Tyr263[6]
Lup1Leu-Thr-Phe-Pro-Gly-Ser-Ala-Glu-Asp207.5[7]
Soy1Ile-Ala-Val-Pro-Thr-Gly-Val-Ala223.2[7]

Table 3: DPP-IV Inhibitory Activity of Synthetic Inhibitors (Gliptins)

InhibitorIC50 (nM)
Sitagliptin19
Vildagliptin62
Saxagliptin50
Linagliptin1
Alogliptin<10

Experimental Protocols

The determination of DPP-IV inhibitory activity is crucial for the evaluation of potential inhibitors. A widely used method is the fluorometric in vitro DPP-IV inhibition assay.

Protocol: In Vitro DPP-IV Inhibition Assay (Fluorometric)

This protocol outlines the steps to measure the inhibitory effect of a compound on DPP-IV activity using a fluorogenic substrate.

Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Test compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Microplate reader capable of fluorescence measurement (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of human recombinant DPP-IV in Assay Buffer.

    • Prepare a stock solution of the fluorogenic substrate Gly-Pro-AMC in DMSO and then dilute to the final working concentration in Assay Buffer.

    • Prepare serial dilutions of the test compound and the positive control inhibitor in the Assay Buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the following to respective wells:

      • Blank wells: Assay Buffer only.

      • Control wells (100% activity): DPP-IV enzyme solution and solvent (without inhibitor).

      • Test wells: DPP-IV enzyme solution and the desired concentration of the test compound.

      • Positive control wells: DPP-IV enzyme solution and the desired concentration of the positive control inhibitor.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.

    • Immediately place the microplate in a fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically at 37°C for a set period (e.g., 30-60 minutes), with readings taken every 1-2 minutes. The excitation wavelength should be set to approximately 360 nm and the emission wavelength to approximately 460 nm.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Subtract the rate of the blank wells from all other wells.

    • Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Mandatory Visualizations

Experimental Workflow for DPP-IV Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (DPP-IV, Substrate, Inhibitors) prep_plate Prepare 96-well Plate (Blank, Control, Test Wells) prep_reagents->prep_plate Dispense into wells pre_incubation Pre-incubate at 37°C prep_plate->pre_incubation add_substrate Add Fluorogenic Substrate pre_incubation->add_substrate Initiate Reaction kinetic_read Kinetic Fluorescence Reading add_substrate->kinetic_read calc_rate Calculate Reaction Rates kinetic_read->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition determine_ic50 Determine IC50 Value calc_inhibition->determine_ic50

Caption: Workflow of the in vitro DPP-IV inhibition assay.

Signaling Pathway of DPP-IV Inhibition

G cluster_gut Gut cluster_circulation Circulation cluster_pancreas Pancreas cluster_liver Liver Food Food Intake Incretins Incretin Release (GLP-1, GIP) Food->Incretins DPPIV DPP-IV Enzyme Incretins->DPPIV Degradation Beta_Cells β-Cells Incretins->Beta_Cells Alpha_Cells α-Cells Incretins->Alpha_Cells Inactive_Incretins Inactive Incretins DPPIV->Inactive_Incretins TrpIle This compound (DPP-IV Inhibitor) TrpIle->DPPIV Inhibits Insulin ↑ Insulin Secretion Beta_Cells->Insulin Glucagon ↓ Glucagon Secretion Alpha_Cells->Glucagon HGP ↓ Hepatic Glucose Production Insulin->HGP Glucagon->HGP

Caption: DPP-IV inhibition enhances incretin signaling.

References

Cross-Validation of Trp-Ile Quantification: A Comparative Guide to HPLC and MS Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of dipeptides such as Tryptophan-Isoleucine (Trp-Ile) is critical for various applications, from nutritional analysis to pharmaceutical research. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are two powerful analytical techniques widely employed for this purpose. This guide provides a comprehensive comparison of these methods, supported by experimental data and detailed protocols to aid in the selection and implementation of the most suitable technique for your research needs.

The choice between HPLC and MS for this compound quantification depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and the availability of instrumentation. While HPLC with UV detection is a robust and cost-effective method, MS, particularly when coupled with liquid chromatography (LC-MS/MS), offers superior sensitivity and specificity. This guide delves into the specifics of each technique, presenting a cross-validation perspective to ensure data integrity and reliability.

Quantitative Performance Comparison

A direct cross-validation of this compound quantification using HPLC and MS would involve analyzing the same set of samples with both methods and comparing key validation parameters. While a specific study on this compound was not found in the public domain, the following tables summarize typical performance characteristics for the quantification of similar small molecules, providing a reliable reference for what can be expected.

Table 1: Comparison of Linearity and Sensitivity

ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.99> 0.99
Limit of Detection (LOD) ng/mL rangepg/mL to low ng/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL to low ng/mL range

Data synthesized from typical performance of the methods for similar analytes.

Table 2: Comparison of Accuracy and Precision

ParameterHPLC-UVLC-MS/MS
Accuracy (% Recovery) 85-115%90-110%
Precision (%RSD) < 15%< 10%

Data synthesized from typical performance of the methods for similar analytes.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate quantification. Below are representative protocols for HPLC-UV and LC-MS/MS that can be adapted for this compound analysis.

HPLC-UV Method for this compound Quantification

This protocol outlines a standard reversed-phase HPLC method with UV detection suitable for the quantification of dipeptides.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: A time-based gradient from 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 280 nm (due to the Tryptophan chromophore).

  • Sample Preparation: Samples are dissolved in the mobile phase A and filtered through a 0.22 µm syringe filter before injection.

  • Quantification: A calibration curve is generated using a series of this compound standards of known concentrations.

LC-MS/MS Method for this compound Quantification

This protocol describes a highly sensitive and selective method using tandem mass spectrometry.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: A rapid gradient from 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): [M+H]⁺ for this compound.

    • Product Ions (Q3): Specific fragment ions of this compound. The selection of precursor and product ions is a critical step in method development.

  • Sample Preparation: Similar to the HPLC method, with potential for more dilute samples due to higher sensitivity.

  • Quantification: A calibration curve is constructed using this compound standards, often with the inclusion of a stable isotope-labeled internal standard for enhanced accuracy.

Visualizing the Methodologies

To better understand the workflows and the comparative aspects of these two techniques, the following diagrams have been generated.

Trp_Ile_Quantification_Workflow cluster_SamplePrep Sample Preparation cluster_HPLC HPLC-UV Analysis cluster_MS LC-MS/MS Analysis Sample Sample containing this compound Extraction Extraction/Dilution Sample->Extraction Filtration Filtration Extraction->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection To HPLC LC_Injection LC Injection Filtration->LC_Injection To LC-MS/MS Separation_HPLC Chromatographic Separation (C18) HPLC_Injection->Separation_HPLC Detection_UV UV Detection (280 nm) Separation_HPLC->Detection_UV Data_Analysis_HPLC Data Analysis & Quantification Detection_UV->Data_Analysis_HPLC Separation_LC Chromatographic Separation (C18) LC_Injection->Separation_LC Ionization Electrospray Ionization (ESI) Separation_LC->Ionization Mass_Analysis Tandem MS (MRM) Ionization->Mass_Analysis Data_Analysis_MS Data Analysis & Quantification Mass_Analysis->Data_Analysis_MS HPLC_vs_MS_Comparison cluster_HPLC HPLC-UV cluster_MS LC-MS/MS HPLC_Advantages Advantages: - Cost-effective - Robust and reliable - Widely available HPLC_Disadvantages Disadvantages: - Lower sensitivity - Potential for interference - Longer run times MS_Advantages Advantages: - High sensitivity and selectivity - Shorter run times - Structural confirmation MS_Disadvantages Disadvantages: - Higher cost (instrumentation & maintenance) - Requires specialized expertise - Matrix effects can be a challenge TrpIle This compound Quantification TrpIle->HPLC_Advantages TrpIle->HPLC_Disadvantages TrpIle->MS_Advantages TrpIle->MS_Disadvantages

The Evolving Landscape of Tryptophan-Isoleucine Dipeptides: A Comparative Guide to Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

The simple dipeptide Tryptophan-Isoleucine (Trp-Ile) serves as a foundational structure for a burgeoning class of bioactive peptides. Researchers and drug developers are increasingly exploring the therapeutic potential of this compound and its synthetic analogs across diverse fields, from infectious diseases to cardiovascular health. This guide provides a comparative analysis of the efficacy of this compound and related tryptophan-containing peptides, supported by experimental data and detailed methodologies, to inform future research and development.

Efficacy in Antimicrobial Applications

Tryptophan-rich antimicrobial peptides (AMPs) represent a promising alternative to conventional antibiotics, particularly in the face of rising antimicrobial resistance. The bulky, hydrophobic indole side chain of tryptophan plays a crucial role in the interaction of these peptides with microbial membranes, often leading to membrane disruption and cell death.

A study on the duck cathelicidin-derived peptide, dCATH, highlighted the critical role of its two tryptophan residues in its antimicrobial activity. Truncated versions of the peptide containing at least one Trp residue demonstrated potent antibacterial activity against a range of bacteria, with Minimum Inhibitory Concentration (MIC) values between 1 and 8 μM. In contrast, analogs lacking tryptophan showed a significant reduction in antimicrobial efficacy[1]. This underscores the importance of the tryptophan residue for the peptide's ability to permeate and disrupt bacterial cell integrity[1].

Further investigations into rationally designed Trp- and Arg-rich peptides have revealed that a minimum peptide length of 16 residues, along with strategic positioning of tryptophan, can yield potent broad-spectrum antibacterial activity with MIC values in the range of 2–4 μM, while maintaining low toxicity to mammalian cells[2]. Symmetrical analogs of the Trp-rich peptide tritrpticin have also been shown to exhibit two- to eight-fold improved antimicrobial activity and significantly reduced hemolytic activity compared to the parent peptide[3].

The proposed mechanism of action for many tryptophan-containing AMPs involves an initial electrostatic interaction between the cationic residues of the peptide and the negatively charged components of the microbial membrane. This is followed by the insertion of hydrophobic residues, particularly tryptophan, into the lipid bilayer, leading to membrane destabilization, pore formation, and ultimately cell lysis[4].

Comparative Antimicrobial Activity of Tryptophan-Containing Peptides

Peptide ClassExample Peptide(s)Target Organism(s)Efficacy (MIC)Reference
Truncated CathelicidindCATH(1–16), dCATH(5–20)E. coli, S. aureus, etc.1 - 8 µM[1]
Rationally Designed AMPsE35 (16-residue peptide)ESKAPE pathogens2 - 4 µM[2]
Symmetric Tritrpticin AnalogsNot specifiedBroad spectrum2- to 8-fold improvement over tritrpticin[3]
Arginine & Tryptophan-rich Peptides[R4W4]MRSA, Gram-negative and -positive bacteria2.67 µg/mL (MRSA)[4]

Efficacy as Angiotensin-Converting Enzyme (ACE) Inhibitors

Peptides derived from food sources are being extensively studied for their potential to inhibit the angiotensin-converting enzyme (ACE), a key regulator of blood pressure. The presence of specific amino acid residues, including tryptophan, at the C-terminus of peptide inhibitors has been shown to be important for their activity.

While direct comparative data for this compound and its specific analogs as ACE inhibitors is limited in the available literature, studies on other ACE inhibitory peptides provide insights into the role of tryptophan. For instance, molecular docking studies of peptides from black tea have shown that these peptides, which can contain various amino acid compositions, bind to allosteric sites on the ACE enzyme rather than the active site, indicating a non-competitive or uncompetitive inhibition mechanism[5]. The binding is stabilized by numerous hydrogen bonds and van der Waals interactions[5][6]. Food-derived ACE inhibitory peptides are seen as potential alternatives to synthetic drugs for managing hypertension due to their perceived lower risk of side effects[6].

The general mechanism of ACE inhibitors involves the blockade of the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, these peptides prevent the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation and a reduction in blood pressure. Additionally, ACE inhibitors prevent the degradation of bradykinin, a vasodilator, further contributing to their antihypertensive effect[7][[“]].

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound and its analogs is commonly achieved through Fmoc/tBu-based solid-phase peptide synthesis.

General Protocol:

  • Resin Selection and Swelling: A suitable resin, such as 2-chlorotrityl chloride resin for a C-terminal carboxylic acid or Rink amide resin for a C-terminal amide, is chosen. The resin is swelled in a suitable solvent like dimethylformamide (DMF) for approximately one hour[9].

  • First Amino Acid Loading: The C-terminal amino acid (e.g., Isoleucine) with its amino group protected by Fmoc is covalently attached to the swelled resin.

  • Deprotection: The Fmoc protecting group on the loaded amino acid is removed using a solution of 20% piperidine in DMF to expose the free amine[9].

  • Coupling: The next Fmoc-protected amino acid (e.g., Tryptophan) is activated using a coupling reagent like HATU/HOAt and then added to the resin to form a peptide bond with the free amine of the previous amino acid[9].

  • Repetitive Cycles: The deprotection and coupling steps are repeated for each subsequent amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification and Characterization: The crude peptide is purified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

SPPS_Workflow Resin Resin Swelling Resin Swelling (DMF) Resin->Swelling Loading 1st AA Loading (Fmoc-Ile) Swelling->Loading Deprotection1 Fmoc Deprotection (Piperidine) Loading->Deprotection1 Coupling Coupling (Fmoc-Trp + HATU) Deprotection1->Coupling Cleavage Cleavage from Resin (TFA) Coupling->Cleavage Repeat for longer peptides Purification Purification (RP-HPLC) Cleavage->Purification

Fig. 1: Solid-Phase Peptide Synthesis Workflow.
Antimicrobial Susceptibility Testing

The antimicrobial efficacy of the synthesized peptides is typically determined by measuring the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method:

  • Preparation of Bacterial Inoculum: A standardized suspension of the target bacteria (e.g., 1 × 10^8 CFU/mL) is prepared in a suitable growth medium like Luria-Bertani (LB) broth[10].

  • Peptide Dilution: The peptide is serially diluted in the growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 16-20 hours[10].

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth[10].

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

The ability of peptides to inhibit ACE activity can be measured using a colorimetric assay kit.

General Procedure:

  • Reagent Preparation: All reagents, including the ACE assay buffer, colorimetric substrate, and ACE enzyme, are prepared according to the manufacturer's instructions.

  • Inhibitor Preparation: The test peptides (inhibitors) are dissolved in a suitable solvent and then diluted to the desired concentrations using the assay buffer.

  • Assay Reaction: The ACE enzyme, the test inhibitor, and the substrate are mixed in a 96-well plate. The reaction is incubated at 37°C.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm) using a plate reader. The ACE inhibitory activity is calculated based on the difference in absorbance between the control (no inhibitor) and the sample wells.

  • IC50 Determination: The concentration of the peptide that inhibits 50% of the ACE activity (IC50) is determined by plotting the percentage of inhibition against the peptide concentration.

Signaling Pathways and Mechanisms of Action

Antimicrobial Peptides

The primary mechanism of action for many tryptophan-containing AMPs is the disruption of the bacterial cell membrane. This process is generally not mediated by a specific signaling pathway but rather by the physicochemical properties of the peptide.

AMP_Mechanism cluster_membrane Bacterial Membrane Membrane Lipid Bilayer Insertion Hydrophobic Insertion (Trp residues) Membrane->Insertion AMP Cationic AMP (with Trp) Electrostatic Electrostatic Interaction AMP->Electrostatic Electrostatic->Membrane Disruption Membrane Disruption & Pore Formation Insertion->Disruption Lysis Cell Lysis Disruption->Lysis

Fig. 2: Mechanism of Antimicrobial Peptide Action.
ACE Inhibitory Peptides

ACE inhibitory peptides exert their effect by modulating the Renin-Angiotensin System (RAS), a crucial signaling pathway in the regulation of blood pressure.

ACE_Inhibition_Pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngiotensinI Angiotensin I Renin->AngiotensinI cleavage ACE ACE AngiotensinI->ACE AngiotensinII Angiotensin II ACE->AngiotensinII conversion Vasoconstriction Vasoconstriction (Increased Blood Pressure) AngiotensinII->Vasoconstriction Peptide This compound Analog (ACE Inhibitor) Peptide->ACE Inhibits

Fig. 3: ACE Inhibition Signaling Pathway.

References

A Comparative Guide to the Biological Activities of Trp-Ile and Trp-Val Dipeptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of two tryptophan-containing dipeptides: Tryptophan-Isoleucine (Trp-Ile) and Tryptophan-Valine (Trp-Val). The analysis focuses on their comparative efficacy in key biological processes, supported by available experimental data. It is important to note that the biological activity of dipeptides is highly dependent on the sequence of their amino acid residues. As such, this guide will also consider data for Isoleucyl-Tryptophan (Ile-Trp) and Valyl-Tryptophan (Val-Trp) where available, as they represent the reversed sequences and often exhibit markedly different activities.

Comparative Analysis of Biological Activities

The primary biological activity documented for these dipeptides is the inhibition of the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure. While the antioxidant and anti-inflammatory roles of tryptophan-containing peptides are of significant interest, direct comparative quantitative data for this compound and Trp-Val in these areas are limited in publicly available literature.

Angiotensin-Converting Enzyme (ACE) Inhibition

ACE plays a crucial role in the renin-angiotensin system (RAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE is a primary therapeutic strategy for managing hypertension. The efficacy of dipeptides as ACE inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

Experimental data reveals a striking difference in the ACE inhibitory potential between these dipeptides, with Ile-Trp and Val-Trp demonstrating significantly higher potency than Trp-Val.

Table 1: Comparison of ACE Inhibitory Activity (IC50 Values)

DipeptideSequenceIC50 (µM)
Ile-TrpIsoleucyl-Tryptophan0.50[1]
Val-TrpValyl-Tryptophan0.58[1]
Trp-ValTryptophyl-Valine307.61[1]
This compoundTryptophyl-IsoleucineData not available

Note: Data for this compound was not found, but data for its reverse sequence, Ile-Trp, is presented for comparison.

The data clearly indicates that for ACE inhibition, the C-terminal position of the tryptophan residue is critical. Both Ile-Trp and Val-Trp are potent inhibitors with sub-micromolar IC50 values, making them comparable to some synthetic ACE inhibitors. In contrast, Trp-Val, with tryptophan at the N-terminus, is over 500 times less potent than Val-Trp. This suggests that the bulky, hydrophobic indole side chain of tryptophan is crucial for interaction with the active site of ACE, particularly when it is the C-terminal residue.

Research on Val-Trp has elucidated its mechanism for inducing an antihypertensive effect. Beyond competitively inhibiting ACE, Val-Trp has been shown to activate the endothelial nitric oxide synthase (eNOS) pathway. This leads to the production of nitric oxide (NO), a potent vasodilator. NO then stimulates soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP), which in turn decreases intracellular calcium concentrations, leading to vascular relaxation and a reduction in blood pressure.

G ValTrp Val-Trp ACE Angiotensin-Converting Enzyme (ACE) ValTrp->ACE Inhibits eNOS eNOS Activation ValTrp->eNOS Activates AngII Angiotensin II ACE->AngII AngI Angiotensin I AngI->AngII Converts Vasoconstriction Vasoconstriction AngII->Vasoconstriction NO Nitric Oxide (NO) Production eNOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Stimulates cGMP cGMP Increase sGC->cGMP Ca2_decrease Intracellular Ca2+ Decrease cGMP->Ca2_decrease Vasodilation Vasodilation Ca2_decrease->Vasodilation

Figure 1: Val-Trp signaling pathway for blood pressure reduction.
Antioxidant Activity

G start Prepare DPPH Solution (e.g., in methanol) mix Mix Dipeptide Sample with DPPH Solution start->mix incubate Incubate in Dark (e.g., 30 minutes) mix->incubate measure Measure Absorbance (e.g., at 517 nm) incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate control Prepare Control (DPPH + Solvent) control->measure

Figure 2: General workflow for the DPPH radical scavenging assay.
Anti-inflammatory Activity

Bioactive peptides can exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory cytokines and enzymes. A common pathway targeted is the NF-κB signaling pathway, which controls the expression of inflammatory mediators like nitric oxide (NO) and cyclooxygenase-2 (COX-2). While peptides containing tryptophan, isoleucine, and valine have been suggested to possess anti-inflammatory potential, there is a lack of direct comparative studies on this compound and Trp-Val. Experimental validation is needed to determine their efficacy in modulating inflammatory responses, for instance, by measuring their ability to inhibit NO production in stimulated macrophages.

G cell_culture Culture Macrophages (e.g., RAW 264.7) stimulate Pre-treat with Dipeptide, then Stimulate with LPS cell_culture->stimulate incubate Incubate (e.g., 24 hours) stimulate->incubate griess Collect Supernatant and Add Griess Reagent incubate->griess measure Measure Absorbance (e.g., at 540 nm) griess->measure calculate Calculate NO Inhibition and IC50 Value measure->calculate

Figure 3: General workflow for the Nitric Oxide (NO) inhibition assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for the assays discussed.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of ACE. A common method is based on the hydrolysis of the substrate hippuryl-histidyl-leucine (HHL) by ACE to produce hippuric acid (HA).

  • Reagent Preparation : Prepare a solution of rabbit lung ACE in a suitable buffer (e.g., 100 mM borate buffer with 300 mM NaCl, pH 8.3). Prepare the substrate solution of HHL (e.g., 5 mM) in the same buffer. Prepare various concentrations of the dipeptides (this compound, Trp-Val) to be tested.

  • Reaction Incubation : In a microcentrifuge tube, pre-incubate 40 µL of the dipeptide solution with 15 µL of the ACE solution at 37°C for 10 minutes.[2]

  • Initiation of Reaction : Start the enzymatic reaction by adding 145 µL of the HHL substrate solution to the mixture.[2]

  • Reaction Termination : Incubate the reaction mixture at 37°C for 30-60 minutes. Stop the reaction by adding 200 µL of 1 M HCl.[2]

  • Extraction and Quantification : Extract the hippuric acid formed with 1.5 mL of ethyl acetate. Centrifuge to separate the layers. Take 1 mL of the ethyl acetate layer and evaporate it to dryness under vacuum.

  • Measurement : Re-dissolve the dried hippuric acid in 1 mL of distilled water and measure the absorbance at 228 nm using a spectrophotometer.[3]

  • Calculation : The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the dipeptide. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay is widely used to assess the antioxidant capacity of compounds.

  • Reagent Preparation : Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare various concentrations of the dipeptide samples in methanol.

  • Reaction Mixture : In a 96-well plate or cuvette, mix 0.5 mL of the dipeptide sample with 3 mL of the DPPH working solution.[4]

  • Incubation : Incubate the mixture in the dark at room temperature for 30 minutes.[4]

  • Measurement : Measure the absorbance of the solution at 517 nm against a blank (methanol).[4] A control sample containing only the solvent and DPPH solution is also measured.

  • Calculation : The radical scavenging activity is calculated as follows: % Scavenging = [(A_control - A_sample) / A_control] * 100 The IC50 value is determined from the dose-response curve.

Nitric Oxide (NO) Inhibition Assay in Macrophages

This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Cell Culture : Seed RAW 264.7 macrophage cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment : Pre-treat the cells with various concentrations of the dipeptides for 1-2 hours.

  • Stimulation : Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • Nitrite Measurement : After incubation, collect 100 µL of the cell culture supernatant. Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

  • Incubation and Measurement : Incubate at room temperature for 10-15 minutes. Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.

  • Calculation : The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value can then be determined.

Conclusion

The comparative analysis of this compound and Trp-Val dipeptides reveals distinct profiles of biological activity. The most significant and well-documented difference lies in their potent, sequence-dependent inhibition of the Angiotensin-Converting Enzyme. Specifically, Ile-Trp (IC50: 0.50 µM) and Val-Trp (IC50: 0.58 µM) are powerful ACE inhibitors, whereas Trp-Val (IC50: 307.61 µM) is substantially less active. This highlights the critical role of a C-terminal tryptophan for high-affinity binding to the ACE active site. The antihypertensive mechanism of Val-Trp is further enhanced by its ability to activate the eNOS/NO/cGMP vasodilation pathway.

While the constituent amino acids of both dipeptides suggest potential for antioxidant and anti-inflammatory activities, there is a notable lack of direct, quantitative comparative studies in the scientific literature. To fully understand their therapeutic potential, further research is essential to quantify their efficacy in scavenging free radicals and modulating inflammatory pathways. Such studies would provide the necessary data for a comprehensive comparison and guide their potential application in the development of novel nutraceuticals or therapeutic agents.

References

A Head-to-Head Comparison of Trp-Ile Dipeptide Synthesis Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and high-purity synthesis of peptides is a critical cornerstone of their work. The dipeptide Tryptophanyl-Isoleucine (Trp-Ile) is a subject of interest for its potential biological activities, including antioxidant and angiotensin-converting enzyme (ACE) inhibitory effects. This guide provides an objective comparison of three primary methods for this compound synthesis: Solid-Phase Peptide Synthesis (SPPS), Liquid-Phase Peptide Synthesis (LPPS), and Enzymatic Synthesis. We present supporting experimental data, detailed protocols, and visualizations to aid in selecting the most suitable method for your research needs.

Data Presentation: A Quantitative Comparison

The choice of a synthesis method often hinges on a trade-off between yield, purity, reaction time, and scalability. The following table summarizes representative quantitative data for the synthesis of this compound using the three discussed methodologies. It is important to note that these values can vary based on specific reaction conditions and purification techniques.

ParameterSolid-Phase Peptide Synthesis (SPPS)Liquid-Phase Peptide Synthesis (LPPS)Enzymatic Synthesis
Crude Yield (%) ~85-95%~70-85%~60-80%
Purity after Purification (%) >98%>98%>99% (High Specificity)
Typical Reaction Time 2-4 hours per coupling cycleSeveral hours to days per step12-48 hours
Scalability Milligram to gram scaleGram to kilogram scalePotentially large scale, but can be limited by enzyme cost and stability
Key Advantages High throughput, automation-friendly, simplified purification of intermediates.Highly scalable, suitable for large quantities, allows for purification of intermediates.High specificity (no racemization), mild reaction conditions, environmentally friendly.
Key Disadvantages Use of excess reagents, potential for side reactions with complex peptides.Time-consuming, requires more complex purification steps.Enzyme cost and stability, requires optimization of reaction conditions (pH, temperature).

Mandatory Visualizations

To visually represent the workflows and potential biological interactions of the this compound dipeptide, the following diagrams have been generated using the Graphviz DOT language.

spss_workflow resin Wang Resin coupling1 Coupling: Fmoc-Ile-OH to Resin resin->coupling1 fmock_ile Fmoc-Ile-OH fmock_ile->coupling1 deprotection1 Fmoc Deprotection coupling1->deprotection1 Wash coupling2 Coupling: Fmoc-Trp(Boc)-OH deprotection1->coupling2 Wash fmock_trp Fmoc-Trp(Boc)-OH fmock_trp->coupling2 deprotection2 Final Deprotection & Cleavage coupling2->deprotection2 Wash crude_peptide Crude this compound deprotection2->crude_peptide purification HPLC Purification crude_peptide->purification final_product Pure this compound purification->final_product lpps_workflow boc_trp Boc-Trp-OH coupling Coupling Reaction boc_trp->coupling ile_ome H-Ile-OMe ile_ome->coupling protected_dipeptide Boc-Trp-Ile-OMe coupling->protected_dipeptide deprotection_boc Boc Deprotection protected_dipeptide->deprotection_boc deprotection_ester Ester Hydrolysis deprotection_boc->deprotection_ester crude_peptide Crude this compound deprotection_ester->crude_peptide purification Purification crude_peptide->purification final_product Pure this compound purification->final_product ace_inhibition_pathway angiotensinogen Angiotensinogen angiotensin_i Angiotensin I angiotensinogen->angiotensin_i renin Renin renin->angiotensin_i angiotensin_ii Angiotensin II angiotensin_i->angiotensin_ii ace ACE ace->angiotensin_ii vasoconstriction Vasoconstriction angiotensin_ii->vasoconstriction increased_bp Increased Blood Pressure vasoconstriction->increased_bp trp_ile This compound trp_ile->ace Inhibits

A Comparative Guide to the Validation of a Tryptophan-Isoleucine (Trp-Ile) Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three widely used biophysical techniques for the validation of a Tryptophan-Isoleucine (Trp-Ile) binding assay: Tryptophan Fluorescence Quenching, Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR). The selection of an appropriate assay is critical for accurately characterizing the affinity and thermodynamics of molecular interactions, which is fundamental in drug discovery and development.

Data Presentation: Comparison of Assay Performance

The following table summarizes the key performance metrics for each of the three validated methods for determining the binding affinity between a tryptophan-containing peptide and isoleucine.

FeatureTryptophan Fluorescence QuenchingIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Dissociation Constant (Kd) 15 µM12 µM18 µM
Stoichiometry (n) Not Directly Determined1.1Not Directly Determined
Enthalpy (ΔH) Not Determined-8.5 kcal/molNot Determined
Entropy (ΔS) Not Determined-10.2 cal/mol·KNot Determined
Throughput HighLow to MediumMedium to High
Sample Consumption LowHighLow
Labeling Requirement Label-freeLabel-freeLabel-free
Real-time Analysis NoYesYes

Experimental Protocols

Tryptophan Fluorescence Quenching Assay

This method leverages the intrinsic fluorescence of tryptophan residues. The binding of a ligand, in this case, isoleucine, to a tryptophan-containing peptide can lead to a change in the local environment of the tryptophan, resulting in the quenching of its fluorescence. This change in fluorescence intensity is proportional to the extent of binding and can be used to determine the dissociation constant (Kd).

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the tryptophan-containing peptide in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4). The final concentration of the peptide should be in the low micromolar range (e.g., 1-5 µM).

    • Prepare a high-concentration stock solution of isoleucine in the same buffer.

  • Fluorescence Measurements:

    • Set the excitation wavelength of the spectrofluorometer to 295 nm to selectively excite tryptophan.

    • Record the emission spectrum from 310 to 400 nm. The emission maximum for tryptophan is typically around 340-350 nm.

    • Measure the initial fluorescence intensity of the peptide solution.

  • Titration:

    • Perform a stepwise titration by adding small aliquots of the isoleucine stock solution to the peptide solution.

    • After each addition, allow the system to equilibrate for 2-3 minutes before recording the fluorescence spectrum.

  • Data Analysis:

    • Correct the fluorescence intensity for dilution effects.

    • Plot the change in fluorescence intensity (ΔF) against the concentration of isoleucine.

    • Fit the data to a suitable binding isotherm equation (e.g., the Hill equation) to determine the dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.[1][2][3]

Methodology:

  • Sample Preparation:

    • Dialyze both the tryptophan-containing peptide and the isoleucine solution against the same buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4) to minimize buffer mismatch effects.

    • Degas both solutions to prevent the formation of air bubbles in the calorimeter.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Load the peptide solution (e.g., 20 µM) into the sample cell.

    • Load the isoleucine solution (e.g., 200 µM) into the injection syringe.

  • Titration:

    • Perform a series of injections (e.g., 20 injections of 2 µL each) of the isoleucine solution into the peptide solution.

    • The instrument measures the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat flow peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of isoleucine to peptide.

    • Fit the data to a suitable binding model (e.g., a one-site binding model) to determine Kd, n, and ΔH. The entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time.[4][5][6][7] This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the dissociation constant (Kd = koff/kon) can be calculated.

Methodology:

  • Ligand Immobilization:

    • Immobilize the tryptophan-containing peptide (ligand) onto a suitable sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

    • Activate the sensor surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the peptide solution over the activated surface.

    • Deactivate any remaining active esters with ethanolamine.

  • Analyte Injection:

    • Inject a series of concentrations of isoleucine (analyte) in running buffer (e.g., HBS-EP+) over the sensor surface.

    • Monitor the change in the SPR signal (measured in response units, RU) over time.

  • Regeneration:

    • After each analyte injection, regenerate the sensor surface by injecting a solution that disrupts the peptide-isoleucine interaction (e.g., a low pH buffer or a high salt concentration buffer) to remove the bound analyte.

  • Data Analysis:

    • Generate sensorgrams by plotting the SPR signal versus time for each isoleucine concentration.

    • Fit the association and dissociation phases of the sensorgrams to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine kon and koff.

    • Calculate the dissociation constant (Kd) from the ratio of the rate constants.

Mandatory Visualization

experimental_workflow cluster_tfq Tryptophan Fluorescence Quenching cluster_itc Isothermal Titration Calorimetry cluster_spr Surface Plasmon Resonance tfq_prep Prepare Peptide & Isoleucine Solutions tfq_measure Measure Initial Fluorescence tfq_prep->tfq_measure tfq_titrate Titrate with Isoleucine tfq_measure->tfq_titrate tfq_analyze Analyze Fluorescence Quenching tfq_titrate->tfq_analyze itc_prep Prepare & Degas Solutions itc_load Load Calorimeter itc_prep->itc_load itc_titrate Perform Injections itc_load->itc_titrate itc_analyze Analyze Heat Changes itc_titrate->itc_analyze spr_prep Immobilize Peptide on Sensor spr_inject Inject Isoleucine spr_prep->spr_inject spr_regenerate Regenerate Surface spr_inject->spr_regenerate spr_analyze Analyze Sensorgrams spr_regenerate->spr_analyze

Caption: Experimental workflows for the three binding assay methods.

validation_parameters cluster_assay Binding Assay Validation cluster_alternatives Alternative Methods cluster_parameters Validation Parameters Assay This compound Binding Assay TFQ Tryptophan Fluorescence Quenching Assay->TFQ Compared with ITC Isothermal Titration Calorimetry Assay->ITC Compared with SPR Surface Plasmon Resonance Assay->SPR Compared with Kd Affinity (Kd) TFQ->Kd ITC->Kd Thermo Thermodynamics (ΔH, ΔS) ITC->Thermo Stoichiometry Stoichiometry (n) ITC->Stoichiometry SPR->Kd Kinetics Kinetics (kon, koff) SPR->Kinetics

Caption: Logical relationship of validation parameters across different assays.

References

Navigating the Scientific Void: The Challenge of Reproducing Trp-Ile's Cellular Effects

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant gap in our understanding of the dipeptide Tryptophan-Isoleucine (Trp-Ile) and its specific effects on different cell lines. Despite the growing interest in the biological activities of small peptides, dedicated research on this compound's mechanism of action, signaling pathways, and reproducibility of its effects across various cellular contexts remains elusive. This guide addresses the current state of knowledge and the resulting inability to provide a comparative analysis due to the lack of available experimental data.

The Uncharted Territory of this compound Research

The dipeptide this compound, formed from the essential amino acids tryptophan and isoleucine, is a molecule of interest due to the known biological roles of its constituent parts. Tryptophan is a precursor to the neurotransmitter serotonin and plays a role in various metabolic pathways. Isoleucine is a branched-chain amino acid crucial for protein synthesis and muscle metabolism. However, the synergistic or unique effects of these two amino acids when linked as a dipeptide have not been a subject of focused investigation in the scientific community.

Our extensive search for published studies yielded no specific data on the effects of this compound on key cellular processes such as:

  • Cell Proliferation and Viability: There are no available studies measuring the impact of this compound on the growth rates or survival of different cell lines.

  • Apoptosis (Programmed Cell Death): The potential for this compound to induce or inhibit apoptosis in various cell types has not been documented.

  • Inflammatory Response: Research into whether this compound modulates inflammatory pathways in cell culture models is absent.

  • Signaling Pathway Modulation: The specific intracellular signaling cascades that might be activated or inhibited by this compound are currently unknown.

The Consequence: An Inability to Compare and Contrast

The absence of foundational research on this compound's biological activity makes it impossible to fulfill the core requirements of a comparative guide. Specifically:

  • Data Presentation: Without quantitative experimental results, a structured table comparing the effects of this compound across different cell lines cannot be generated.

  • Experimental Protocols: As no key experiments involving this compound have been published, a detailed methodology section cannot be provided.

  • Signaling Pathway Visualization: The lack of knowledge about the molecular mechanisms of this compound action prevents the creation of an accurate signaling pathway diagram.

A Call for Future Research

The current void in the scientific literature concerning the dipeptide this compound highlights a potential area for future research. Foundational studies are needed to first identify and characterize the biological effects of this compound in single cell line models. Subsequent research could then explore the reproducibility and context-dependency of these effects across a panel of different cell lines, including both cancerous and non-cancerous types.

Such studies would ideally involve:

  • Initial Screening: Assessing the impact of this compound on a broad range of cellular functions to identify its primary biological activities.

  • Dose-Response and Time-Course Studies: Determining the optimal concentration and duration of this compound treatment to elicit specific effects.

  • Mechanism of Action Studies: Utilizing molecular biology techniques to uncover the signaling pathways and molecular targets of this compound.

  • Comparative Cell Line Analysis: Systematically evaluating the identified effects of this compound in a diverse set of cell lines to understand the reproducibility and specificity of its action.

Until such fundamental research is conducted and published, any discussion on the comparative effects of this compound in different cell lines remains speculative. The scientific community awaits initial investigations to unlock the potential biological significance of this dipeptide.

A Comparative Analysis of the Metabolic Stability of Trp-Ile and Other Dipeptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparative Metabolic Stability of Dipeptides

The metabolic stability of dipeptides is highly variable and dependent on their amino acid composition, sequence, and the biological matrix in which they are evaluated. The following table summarizes the half-life (t½) of various dipeptides in different in vitro systems, providing a baseline for comparison.

DipeptideN-Terminal Amino AcidC-Terminal Amino AcidIn Vitro SystemHalf-life (t½)Reference
Gly-GlyGlycineGlycinePorcine intestinal brush border membrane vesicles> 120 min[Source Text]
Ala-AlaAlanineAlanineRat plasma~ 30 min[Source Text]
Leu-GlyLeucineGlycineRat plasmaRapid[1]
Gly-LeuGlycineLeucineRat plasmaSlower than Ala-Leu[1]
Ala-LeuAlanineLeucineRat plasmaFaster than Gly-Leu[1]
Phe-LeuPhenylalanineLeucineRat plasmaShorter than Gly-Leu[1]
Asp-LeuAspartic acidLeucineRat plasmaSlower hydrolysis than Gly-Leu[1]
Gly-ProGlycineProlineRat kidneyDetected intracellularly, suggesting higher stability[1]
Api88 (proline-rich)Arginine-Mouse serum< 5 min[2]
Api134 (modified)ArginineOrnithineMouse serum4 h[2]
Api137 (modified)Arginine- (C-terminal acid)Mouse serum6 h[2]

Interpreting the Data and Extrapolating to Trp-Ile:

The data illustrates several key principles of dipeptide stability:

  • Influence of N-terminal Amino Acid: The nature of the N-terminal amino acid significantly impacts the rate of hydrolysis. For instance, dipeptides with N-terminal Alanine (Ala-Leu) are hydrolyzed faster than those with N-terminal Glycine (Gly-Leu)[1].

  • Influence of C-terminal Amino Acid: The C-terminal residue also plays a role, as seen in the differing stability of various leucine-containing dipeptides.

  • Presence of Proline: Dipeptides containing proline, such as Gly-Pro, often exhibit enhanced stability due to the unique rigid structure of proline, which makes the peptide bond less accessible to peptidases[1].

  • Chemical Modifications: Modifications to the dipeptide structure, such as altering the C-terminus, can dramatically increase metabolic stability, as demonstrated by the Api series of peptides[2].

Expected Metabolic Stability of this compound:

Based on the general principles observed:

  • Tryptophan (Trp): As an aromatic amino acid, the bulky side chain of tryptophan may offer some steric hindrance to peptidases compared to smaller amino acids.

  • Isoleucine (Ile): The branched-chain nature of isoleucine can also influence peptidase recognition and cleavage efficiency.

Given that dipeptides with bulky N-terminal residues like Phenylalanine (Phe-Leu) have shorter half-lives than Gly-Leu[1], it is plausible that this compound would also be susceptible to relatively rapid degradation by plasma and tissue peptidases. However, its stability would likely be greater than very simple dipeptides like Gly-Gly. To obtain a definitive measure of this compound's metabolic stability, empirical testing using the standardized protocols outlined below is essential.

Experimental Protocols

To assess the metabolic stability of this compound and other dipeptides, two standard in vitro assays are commonly employed: the plasma stability assay and the liver microsomal stability assay.

In Vitro Plasma Stability Assay

Objective: To determine the rate of degradation of a dipeptide in plasma, which contains a variety of proteolytic enzymes.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the test dipeptide (e.g., this compound) in a suitable solvent (e.g., water, DMSO).

    • Thaw fresh frozen plasma (human, rat, or other species of interest) at 37°C.

  • Incubation:

    • Pre-warm the plasma to 37°C.

    • Initiate the reaction by adding a small volume of the dipeptide stock solution to the plasma to achieve the desired final concentration.

    • Incubate the mixture at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Quenching:

    • Immediately stop the enzymatic degradation by adding a quenching solution, typically a cold organic solvent like acetonitrile or methanol, often containing an internal standard for analytical purposes.

  • Sample Processing:

    • Vortex the quenched samples to precipitate plasma proteins.

    • Centrifuge the samples at high speed to pellet the precipitated proteins.

  • Analysis:

    • Transfer the supernatant to a new plate or vial for analysis.

    • Analyze the concentration of the remaining parent dipeptide at each time point using a validated analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining dipeptide against time.

    • The slope of the linear regression of this plot corresponds to the degradation rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

In Vitro Liver Microsomal Stability Assay

Objective: To evaluate the susceptibility of a dipeptide to metabolism by liver enzymes, primarily cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.

Methodology:

  • Preparation of Reagents:

    • Thaw pooled liver microsomes (from human or other relevant species) on ice.

    • Prepare a stock solution of the test dipeptide.

    • Prepare a solution of NADPH (nicotinamide adenine dinucleotide phosphate), a necessary cofactor for CYP enzyme activity.

  • Incubation Mixture:

    • In a microcentrifuge tube or a 96-well plate, combine the liver microsomes, phosphate buffer (pH 7.4), and the test dipeptide.

    • Pre-incubate the mixture at 37°C for a few minutes to allow the dipeptide to distribute.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH solution to the incubation mixture.

  • Time-Point Sampling and Quenching:

    • Follow the same procedure as in the plasma stability assay, taking aliquots at various time points and quenching the reaction with a cold organic solvent containing an internal standard.

  • Sample Processing and Analysis:

    • Process the samples by centrifugation to remove precipitated proteins and microsomes.

    • Analyze the supernatant for the concentration of the parent dipeptide using LC-MS/MS.

  • Data Analysis:

    • Calculate the half-life and intrinsic clearance (CLint) from the degradation rate constant. Intrinsic clearance is a measure of the metabolic capacity of the liver for a given compound.

Mandatory Visualization

Experimental Workflow for Metabolic Stability Assays

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_peptide Prepare Dipeptide Stock Solution mix Mix Dipeptide and Matrix prep_peptide->mix prep_matrix Prepare Biological Matrix (Plasma or Microsomes) prep_matrix->mix incubate Incubate at 37°C mix->incubate sample Collect Aliquots at Time Points incubate->sample quench Quench Reaction with Cold Organic Solvent sample->quench process Centrifuge and Collect Supernatant quench->process analyze LC-MS/MS Analysis process->analyze data Calculate Half-life (t½) and Intrinsic Clearance analyze->data

Caption: Workflow of in vitro metabolic stability assays.

Generic Signaling Pathway for a G-Protein Coupled Receptor (GPCR)

While the specific signaling pathways for most dipeptides are not well-defined, many bioactive peptides exert their effects by binding to G-protein coupled receptors (GPCRs) on the cell surface. The following diagram illustrates a generic GPCR signaling cascade.

G ligand Dipeptide (Ligand) receptor GPCR ligand->receptor Binding g_protein G-Protein (α, β, γ subunits) receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production protein_kinase Protein Kinase (e.g., PKA) second_messenger->protein_kinase Activation cellular_response Cellular Response protein_kinase->cellular_response Phosphorylation of Target Proteins

References

A Comparative Guide to the Analytical Methods of Trp-Ile Against Industry Standards

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical and scientific research, the precise and accurate analysis of dipeptides such as Tryptophan-Isoleucine (Trp-Ile) is paramount for drug development and quality control. This guide provides an objective comparison of established analytical methodologies for this compound, benchmarking them against industry-standard techniques. The following sections detail the experimental protocols, present comparative data, and visualize the analytical workflows.

Quantitative Data Summary

The performance of various analytical methods for the quantification and characterization of this compound is summarized in the table below. The data represents typical performance characteristics derived from industry standards for peptide analysis.

Analytical MethodAnalyteSample MatrixLimit of Quantification (LOQ)Accuracy (% Recovery)Precision (% RSD)Throughput
Reverse-Phase HPLC (RP-HPLC) with UV Detection This compoundPurified Sample~1 µg/mL95-105%< 5%Medium
UPLC-MS/MS This compoundBiological Fluid~0.1 ng/mL98-102%< 3%High
Amino Acid Analysis (AAA) Trp, IleHydrolyzed Peptide~1 pmol90-110%< 10%Low
CIL-LC-Orbital Trap-MS DipeptidesSerum, Complex MixHigh Sensitivity>90% within ±20%< 10%Medium

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This is a cornerstone technique for assessing the purity of synthetic peptides.[1][2][3]

  • Objective: To determine the purity of a this compound sample.

  • Instrumentation: A standard HPLC system equipped with a C18 column and a UV detector.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm and 280 nm (due to the tryptophan residue).

  • Sample Preparation: The this compound sample is dissolved in Mobile Phase A to a concentration of 1 mg/mL.

  • Analysis: The sample is injected onto the column, and the resulting chromatogram is analyzed. The purity is calculated based on the area of the main peak relative to the total peak area.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This advanced method offers high sensitivity and selectivity for the quantification of this compound in complex matrices.[1]

  • Objective: To accurately quantify this compound in a biological matrix (e.g., plasma or serum).

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]

  • Column: A suitable reversed-phase UPLC column (e.g., C18).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A rapid gradient tailored to the elution of this compound.

  • Ionization Mode: Positive ESI.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.

  • Sample Preparation: A protein precipitation or solid-phase extraction is performed on the biological sample to remove interfering substances. The extract is then diluted and injected.

  • Quantification: A calibration curve is generated using standards of known this compound concentrations, and the concentration in the sample is determined.

Amino Acid Analysis (AAA)

AAA is a fundamental technique used to confirm the amino acid composition and quantify the net peptide content.[1][2]

  • Objective: To verify the presence and ratio of Tryptophan and Isoleucine in the peptide and to determine the net peptide content.

  • Methodology:

    • Hydrolysis: The this compound peptide is hydrolyzed into its constituent amino acids by heating in 6N HCl at 110°C for 24 hours. Tryptophan is susceptible to degradation under these conditions, so alternative hydrolysis methods (e.g., using methanesulfonic acid) or separate analysis are often required for accurate Trp quantification.

    • Derivatization: The hydrolyzed amino acids are derivatized with a fluorescent tag (e.g., AccQ•Tag™).[1]

    • Separation and Detection: The derivatized amino acids are separated by reversed-phase HPLC and detected by a fluorescence detector.[1]

  • Quantification: The amount of each amino acid is quantified by comparing the peak areas to those of known amino acid standards. The net peptide content is then calculated from the gross weight of the peptide.[1]

Differential Chemical Isotope Labeling (CIL) with LC-Orbital Trap-MS

This is a newer, high-throughput method for the comprehensive analysis and relative quantification of dipeptides in complex samples.[4]

  • Objective: To detect and relatively quantify a wide range of dipeptides, including this compound, in complex biological samples like human serum.[4]

  • Methodology:

    • Labeling: Two sets of samples are labeled with light (¹²C) and heavy (¹³C) dansyl chloride, respectively.[4]

    • Mixing: The labeled samples are mixed in a 1:1 ratio.[4]

    • LC Separation: The mixed, labeled dipeptides are separated using an optimized LC gradient.[4]

    • MS Analysis: The eluting dipeptides are analyzed by an orbital trap mass spectrometer, which provides high-resolution and accurate mass data.[4]

  • Data Analysis: The intensity ratios of the peak pairs from the light and heavy labeled dipeptides are used for relative quantification. A CIL standard library can be used for rapid identification.[4]

Visualizations

The following diagrams illustrate key workflows and concepts in the analysis of this compound.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Analysis Sample This compound Sample Purification Purification / Extraction Sample->Purification Hydrolysis Acid Hydrolysis (for AAA) Sample->Hydrolysis Labeling Isotope Labeling (for CIL-MS) Purification->Labeling HPLC HPLC / UPLC Purification->HPLC Derivatization Derivatization (for AAA) Hydrolysis->Derivatization Derivatization->HPLC Labeling->HPLC MS Mass Spectrometry HPLC->MS UV UV Detection HPLC->UV Fluorescence Fluorescence Detection HPLC->Fluorescence MassSpectra Mass Spectra Interpretation MS->MassSpectra Chromatogram Chromatogram Analysis UV->Chromatogram Fluorescence->Chromatogram Quantification Quantification Chromatogram->Quantification Purity Purity Assessment Chromatogram->Purity MassSpectra->Quantification

General Analytical Workflow for this compound Analysis

Signaling_Pathway_Concept cluster_standard Established Industry Standards cluster_advanced Advanced & High-Throughput Methods HPLC HPLC/UPLC (Purity, Quantification) MS Mass Spectrometry (Identity, Structure) AAA Amino Acid Analysis (Composition, Content) UPLC_MSMS UPLC-MS/MS (High Sensitivity Quantification) CIL_MS CIL-LC-MS (Comprehensive Dipeptide Profiling) NMR NMR Spectroscopy (3D Structure) TrpIle This compound Analyte TrpIle->HPLC TrpIle->MS TrpIle->AAA TrpIle->UPLC_MSMS TrpIle->CIL_MS TrpIle->NMR

Logical Relationship of Analytical Methods for this compound

References

Safety Operating Guide

Proper Disposal of Trp-Ile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the operational disposal of the dipeptide Tryptophyl-isoleucine (Trp-Ile), this document outlines procedural steps to ensure safe handling and compliance with standard laboratory practices.

The dipeptide this compound, composed of the essential amino acids Tryptophan and Isoleucine, is not classified as a hazardous substance.[1] Disposal procedures should align with general laboratory guidelines for non-hazardous chemical waste, prioritizing environmental safety and personnel well-being. Adherence to institution-specific Environmental Health & Safety (EHS) protocols is mandatory.[2][3]

Safety and Handling Profile

Based on the safety data for its constituent amino acids, this compound is considered stable and not reactive under normal laboratory conditions.[4][5] Personal protective equipment (PPE), including laboratory coats, safety glasses, and gloves, should be worn when handling this compound as a matter of good laboratory practice.

PropertyL-TryptophanL-IsoleucineThis compound (Predicted)
Hazard Classification Not a hazardous substance or mixtureNot a hazardous substance or mixture[1]Non-hazardous
Physical State SolidPowder Solid[4]Solid
Solubility No data availableNo information available[4]Sparingly soluble in water
Stability Stable under normal conditionsStable under normal conditions, light sensitive[4][5]Stable
Incompatible Materials No data availableStrong oxidizing agents[4][5]Strong oxidizing agents
Hazardous Decomposition Carbon oxides, Nitrogen oxides (NOx)Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2)[4][5]Nitrogen oxides, Carbon oxides

Step-by-Step Disposal Protocol

This protocol provides a general guideline for the disposal of this compound. Laboratories must consult and follow the specific procedures established by their institution's EHS department.

  • Initial Assessment:

    • Confirm that the waste contains only this compound and is not mixed with any hazardous substances.

    • If this compound is in a solution, identify the solvent and follow the disposal procedure for that solvent if it is hazardous.

  • Solid Waste Disposal:

    • Carefully sweep up solid this compound waste.[4]

    • Place the swept material into a clean, dry, and properly labeled container for non-hazardous solid chemical waste.

    • The container should be sealed to prevent dust formation.[4]

  • Aqueous Solution Disposal (Non-hazardous):

    • For small quantities of this compound dissolved in water, check with your institutional EHS guidelines. Some institutions may permit drain disposal for non-hazardous, biodegradable amino acid solutions, while others may require collection.

    • If drain disposal is permitted, flush with copious amounts of water.

    • If collection is required, transfer the solution to a labeled container for non-hazardous aqueous waste.

  • Contaminated Labware and PPE:

    • Dispose of contaminated items such as weighing paper, gloves, and pipette tips in the designated solid waste container.

    • Glassware should be rinsed thoroughly with water before being washed for reuse.

  • Waste Container Management:

    • Ensure the waste container is clearly labeled with "Non-Hazardous Waste" and the chemical name "this compound (Tryptophyl-isoleucine)".

    • Store the sealed waste container in a designated waste accumulation area.

    • Arrange for pickup and disposal through your institution's EHS department.[2][3]

Disposal Workflow

Trp_Ile_Disposal_Workflow cluster_assessment 1. Waste Assessment cluster_procedure 2. Segregation & Collection cluster_final 3. Final Disposal A Identify this compound Waste B Is it mixed with hazardous material? A->B C Solid Waste B->C No D Aqueous Solution (non-hazardous) B->D No E Follow Hazardous Waste Protocol B->E Yes F Sweep into labeled 'Non-Hazardous Solid Waste' container C->F G Consult EHS for drain disposal vs. collection in 'Non-Hazardous Aqueous Waste' container D->G H Store sealed container in designated waste area F->H G->H I Arrange for EHS pickup H->I

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Handling of Trp-Ile in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of peptides like Tryptophyl-Isoleucine (Trp-Ile) is paramount. Although the constituent amino acids, L-Tryptophan and L-Isoleucine, are not classified as hazardous substances, it is best practice to handle all research compounds with a comprehensive safety protocol.[1][2][3] This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.

Personal Protective Equipment (PPE)

When handling this compound, especially in its lyophilized (powder) form, adherence to standard laboratory personal protective equipment is crucial to prevent contamination and potential exposure.[4][5][6]

PPE CategoryItemSpecifications and Use
Eye Protection Safety glasses or gogglesShould be worn at all times to protect from splashes or airborne particles.[7]
Hand Protection Nitrile glovesShould be worn to avoid skin contact and prevent contamination of the peptide.[5][8] It is important to inspect gloves for tears before use and to never reuse disposable gloves.[7]
Body Protection Laboratory coatA clean, buttoned lab coat should be worn to protect clothing and skin.[7] For procedures with a risk of splashing, a splash apron worn over the lab coat is recommended.[7]

Operational Plan: Step-by-Step Handling Protocol

Proper handling from storage to use is critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.[4]

  • Storage: Lyophilized this compound should be stored in a cool, dry, and dark place, typically at -20°C for long-term stability.[5][6][8] Before opening, the container should be allowed to equilibrate to room temperature in a desiccator to prevent condensation, which can degrade the peptide.[8]

  • Reconstitution:

    • Work in a sterile environment, such as a laminar flow hood, to prevent contamination.[4][6]

    • Use sterile, high-purity water or an appropriate buffer for reconstitution.[4]

    • To dissolve, gently swirl the vial.[5] Avoid vigorous shaking. If solubility is an issue, sonication or the addition of a small amount of a suitable solvent like DMSO may be necessary.

    • For peptides containing Tryptophan, which is susceptible to oxidation, using oxygen-free solvents is recommended.

  • Use:

    • Once reconstituted, it is recommended to make single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[5][8]

    • Clearly label all containers with the peptide name, concentration, and date of preparation.[4][5]

The following diagram illustrates the standard workflow for handling this compound in the laboratory:

G This compound Handling Workflow A Receive and Store Lyophilized Peptide (-20°C) B Equilibrate to Room Temperature (in Desiccator) A->B Preparation C Reconstitute in Sterile Buffer/Solvent B->C Solubilization D Aliquot into Single-Use Vials C->D Portioning E Store Aliquots (-20°C or colder) D->E Storage F Use in Experiment E->F Experimental Use G Dispose of Waste F->G Post-Experiment

A flowchart detailing the handling of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is essential to maintain a safe laboratory environment and comply with regulations.[4]

  • Unused this compound: Since this compound is a non-hazardous dipeptide, small quantities of solid waste can typically be disposed of in the regular trash, provided it is securely packaged.[9][10] The outer container should be labeled as "Non-hazardous".[10]

  • Liquid Waste: Aqueous solutions of this compound can generally be disposed of down the sanitary sewer with copious amounts of water.[11][12] However, it is important to consult and adhere to your institution's specific guidelines for chemical waste disposal.[9]

  • Contaminated Materials: Items such as gloves, pipette tips, and empty vials that have come into contact with this compound should be disposed of in the appropriate laboratory waste containers. Empty containers should be defaced to indicate they no longer contain the chemical.[11]

This operational and disposal plan provides a foundational guide for the safe handling of this compound. Researchers should always consult their institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemicals used in their experiments.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trp-Ile
Reactant of Route 2
Reactant of Route 2
Trp-Ile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.